molecular formula C8H15NO2 B1463793 Methyl 3-methylpiperidine-3-carboxylate CAS No. 1206228-83-2

Methyl 3-methylpiperidine-3-carboxylate

Cat. No.: B1463793
CAS No.: 1206228-83-2
M. Wt: 157.21 g/mol
InChI Key: QWGSXOQEGUGWMA-UHFFFAOYSA-N
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Description

Methyl 3-methylpiperidine-3-carboxylate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15NO2/c1-8(7(10)11-2)4-3-5-9-6-8/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGSXOQEGUGWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301220575
Record name 3-Piperidinecarboxylic acid, 3-methyl-, methyl ester
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206228-83-2
Record name 3-Piperidinecarboxylic acid, 3-methyl-, methyl ester
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Record name 3-Piperidinecarboxylic acid, 3-methyl-, methyl ester
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Record name methyl 3-methylpiperidine-3-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-Methylpiperidine-3-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Scaffold

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone, embedded in the core of numerous approved pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. The strategic substitution of the piperidine ring is a key aspect of drug design, enabling the fine-tuning of physicochemical properties and pharmacological activity. This guide delves into the technical intricacies of a particularly valuable, yet nuanced, derivative: Methyl 3-methylpiperidine-3-carboxylate.

This compound, featuring a quaternary carbon at the 3-position, presents a unique structural motif that imparts steric hindrance and conformational rigidity, properties that are highly sought after in the design of selective ligands. While a definitive, single CAS number for the racemic methyl ester is not prominently cited in major chemical databases, the core structure is well-documented through its ethyl ester and carboxylic acid precursors. For the purpose of this guide, we will focus on the technical data available for the closely related Ethyl 3-methylpiperidine-3-carboxylate (CAS No. 170843-43-3) and its enantiopure forms, such as (R)-Ethyl 3-methylpiperidine-3-carboxylate (CAS No. 297172-01-1) , to provide a comprehensive overview of the synthesis, properties, and applications of this important chemical scaffold.[1][2] The hydrochloride salt of the parent acid, 3-Methyl-3-piperidinecarboxylic acid hydrochloride , is also a commercially available starting material.

Physicochemical and Structural Characteristics

The introduction of a geminal methyl and carboxylate group at the 3-position of the piperidine ring has profound implications for its molecular properties. The presence of the quaternary center restricts bond rotation, leading to a more defined three-dimensional structure. This can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a biological target.

PropertyValue (for Ethyl 3-methylpiperidine-3-carboxylate)Reference
Molecular Formula C9H17NO2[2]
Molecular Weight 171.24 g/mol [2]
Appearance White to yellow solid (for the hydrochloride salt)[3]
SMILES CCOC(=O)C1(C)CCCNC1[2]
InChI Key LNANFKKPVLUIBX-UHFFFAOYSA-N[2]

Synthesis and Methodologies: A Rational Approach

The synthesis of this compound and its analogs typically starts from more readily available precursors, such as pyridine-3-carboxylic acid (nicotinic acid). A common strategy involves the creation of the quaternary center at a later stage of the synthesis. Below is a generalized, step-by-step protocol for the synthesis of the core 3-methylpiperidine-3-carboxylic acid scaffold, which can then be esterified to the desired methyl ester.

Experimental Protocol: Synthesis of 3-Methylpiperidine-3-carboxylic Acid

This protocol is a conceptualized pathway based on established organic chemistry principles.

  • N-Protection of Piperidine-3-carboxylic Acid:

    • Rationale: The secondary amine of the piperidine ring is a nucleophilic and basic site that can interfere with subsequent reactions. Protection with a suitable group, such as Boc (tert-butyloxycarbonyl), is crucial for directing reactivity to other parts of the molecule.

    • Procedure: To a solution of piperidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Cool the mixture in an ice bath and add Di-tert-butyl dicarbonate (Boc-anhydride) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture and extract the N-Boc-piperidine-3-carboxylic acid.

  • α-Methylation of the Carboxylic Acid:

    • Rationale: The creation of the quaternary center is achieved by deprotonation at the α-carbon to the carbonyl group, followed by quenching with an electrophilic methyl source. The use of a strong, non-nucleophilic base is essential for efficient deprotonation.

    • Procedure: In an inert atmosphere, dissolve the N-Boc-piperidine-3-carboxylic acid in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C. Add a strong base, such as lithium diisopropylamide (LDA), dropwise. After stirring for a period to allow for enolate formation, add a methylating agent like methyl iodide. Allow the reaction to slowly warm to room temperature.

  • Deprotection and Esterification:

    • Rationale: The final steps involve the removal of the N-Boc protecting group and the esterification of the carboxylic acid to the methyl ester.

    • Procedure: The N-Boc group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent. Following deprotection, the resulting amino acid can be esterified using standard methods, such as Fischer-Speier esterification, by refluxing in methanol with a catalytic amount of strong acid (e.g., sulfuric acid).

Synthesis_Workflow A Piperidine-3-carboxylic Acid B N-Boc-piperidine-3-carboxylic Acid A->B Boc2O, Base C N-Boc-3-methylpiperidine-3-carboxylic Acid B->C 1. LDA, -78°C 2. CH3I D 3-Methylpiperidine-3-carboxylic Acid C->D TFA or HCl E This compound D->E MeOH, H+

A generalized synthetic workflow for this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of complex molecules with therapeutic potential. The constrained conformation of the piperidine ring can lead to enhanced binding affinity and selectivity for target proteins.

  • Scaffold for Novel CNS Agents: The piperidine nucleus is a common feature in drugs targeting the central nervous system (CNS). Derivatives of 3-substituted piperidines have been explored for their activity as GABA uptake inhibitors and as ligands for various neurotransmitter receptors.[4] The introduction of a geminal methyl group at the 3-position can influence the lipophilicity and metabolic stability of a drug candidate, properties that are critical for CNS penetration and efficacy.

  • Chiral Building Block for Asymmetric Synthesis: The 3-position of the piperidine ring in this compound is a chiral center. Enantiomerically pure forms of this compound are highly valuable as starting materials for the asymmetric synthesis of complex chiral molecules. The use of a single enantiomer can lead to drugs with improved therapeutic indices and reduced side effects.

Applications A This compound B Constrained Piperidine Scaffold A->B C Chiral Building Block A->C D Enhanced Binding Affinity & Selectivity B->D E Improved Physicochemical Properties B->E G Asymmetric Synthesis of Complex Molecules C->G F Novel CNS-active Compounds D->F E->F

The role of this compound in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its derivatives. Based on the data for related compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For specific handling and storage information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier. The hydrochloride salt is typically a solid and should be stored in a cool, dry place.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel and complex molecules with potential therapeutic applications. Its unique structural feature of a quaternary center at the 3-position of the piperidine ring imparts conformational rigidity and offers a strategic advantage in the design of selective and potent drug candidates. While the specific methyl ester may be less commonly cataloged than its ethyl counterpart, the underlying 3-methyl-3-carboxypiperidine scaffold is accessible through established synthetic routes. A thorough understanding of its synthesis, properties, and potential applications, as outlined in this guide, will empower researchers and drug development professionals to effectively utilize this promising chemical entity in their quest for new and improved medicines.

References

  • Molbase. 297172-01-1: 3-Piperidinecarboxylic acid, 3-methyl-, e…. [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • PubChem. Methyl piperidine-3-carboxylate. [Link]

  • PubChem. Methyl piperidine-3-carboxylate hydrochloride. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ResearchGate. The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. [Link]

  • PubChem. (R)-Ethyl 3-methylpiperidine-3-carboxylate. [Link]

Sources

Introduction: The Strategic Importance of the Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-Methyl piperidine-3-carboxylate for Advanced Research and Development

Executive Summary: (S)-Methyl piperidine-3-carboxylate, a chiral derivative of nipecotic acid, stands as a cornerstone building block in modern medicinal chemistry. Its rigid, three-dimensional piperidine scaffold, combined with a strategically positioned chiral center and a modifiable ester functional group, makes it an invaluable intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals. We delve into the causality behind synthetic strategies, provide actionable experimental protocols, and explore its role in the development of therapeutics targeting the central nervous system and cancer.

The piperidine ring is one of the most prevalent saturated heterocyclic motifs found in pharmaceuticals and natural alkaloids.[1][2] Its non-planar, chair-like conformation provides a three-dimensional structure that allows for precise spatial orientation of substituents, enabling enhanced binding affinity and selectivity to biological targets compared to flat, aromatic systems.[3][4] The introduction of a chiral center, as seen in (S)-Methyl piperidine-3-carboxylate, further refines this structural advantage, allowing for stereospecific interactions with enzymes and receptors, a critical aspect of modern drug design.[4][5] This molecule is not merely an inert scaffold; it is a versatile starting point for creating diverse chemical entities with applications ranging from CNS disorders to oncology.[5][6]

Core Physicochemical and Spectroscopic Profile

The utility of a synthetic building block is fundamentally tied to its physical and chemical properties. (S)-Methyl piperidine-3-carboxylate is typically handled as its free base, a liquid, or as a more stable hydrochloride salt, which is a solid.[5][7] The hydrochloride salt form enhances solubility and stability for storage and formulation purposes.[5]

Table 1: Physicochemical and Computed Properties

Property(S)-Methyl piperidine-3-carboxylate (Free Base)(S)-Methyl piperidine-3-carboxylate HClSource(s)
CAS Number 276248-50-1164323-84-6[5][8]
Molecular Formula C₇H₁₃NO₂C₇H₁₄ClNO₂[8][9]
Molecular Weight 143.18 g/mol 179.64 g/mol [8][9]
Appearance Colorless to pale yellow liquidWhite solid[7][10]
Topological Polar Surface Area 38.3 Ų38.3 Ų[8][9]
Complexity 125125[8][9]
Storage Conditions Store in freezer, under -20°C, inert atmosphereRoom temperature, dark place, inert atmosphere[5][11][12]
Spectroscopic Characterization

The structural integrity of (S)-Methyl piperidine-3-carboxylate is confirmed through standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, often as complex multiplets in the 1.6-3.4 ppm range, and a sharp singlet for the methyl ester protons around 3.7 ppm.[13]

  • ¹³C NMR: The carbon spectrum will display signals for the piperidine ring carbons (typically 25-55 ppm), the ester methyl carbon (~52 ppm), and the carbonyl carbon (~175 ppm).[14]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight, confirming the compound's identity.[15]

  • Infrared (IR) Spectroscopy: Key stretches include a strong C=O absorption for the ester group around 1730 cm⁻¹ and N-H stretching for the secondary amine around 3350 cm⁻¹.[16]

Synthesis Methodologies: From Precursor to Product

The synthesis of (S)-Methyl piperidine-3-carboxylate requires careful control to maintain the stereochemical integrity of the C3 chiral center. Several effective methods have been established.

Direct Esterification of (S)-Piperidine-3-carboxylic Acid

The most straightforward and cost-effective route is the direct Fischer esterification of its precursor, (S)-piperidine-3-carboxylic acid (also known as (S)-Nipecotic acid).[5]

Causality of Experimental Choices:

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carboxylic acid's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5]

  • Solvent & Reagent: Methanol serves as both the solvent and the esterifying reagent. Using it in large excess shifts the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.[5]

  • Temperature: Refluxing the reaction provides the necessary activation energy for the esterification to proceed at a reasonable rate while preserving the compound's stereochemistry.[5]

  • Workup: Neutralization with a weak base like sodium bicarbonate (NaHCO₃) is crucial to quench the acid catalyst and deprotonate the piperidine nitrogen, allowing for efficient extraction of the free base ester into an organic solvent like ethyl acetate.[5]

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Purification A (S)-Piperidine-3-carboxylic acid D Reflux at 65°C (8 hours) A->D B Methanol (Excess) B->D C H₂SO₄ (Catalyst) C->D E Cool & Neutralize (aq. NaHCO₃) D->E Reaction Mixture F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Purified (S)-Methyl piperidine-3-carboxylate G->H

Fig 1: Workflow for Direct Esterification Synthesis.

Step-by-Step Experimental Protocol: Direct Esterification

  • Setup: To a round-bottom flask equipped with a reflux condenser, add (S)-piperidine-3-carboxylic acid (1 equivalent).

  • Reagents: Add methanol (10-20 equivalents) to the flask. While stirring, slowly add concentrated sulfuric acid (0.1 equivalents) dropwise.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via vacuum distillation or column chromatography.

Advanced Enantioselective Synthesis

For applications demanding the highest enantiopurity, modern catalytic methods offer elegant solutions. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction.[17][18] This approach starts from pyridine, a readily available achiral precursor, and uses a chiral ligand-metal complex to construct the chiral piperidine ring with high enantioselectivity.[17][18] While more complex, this method provides access to a wide array of 3-substituted chiral piperidines and is a testament to the power of asymmetric catalysis.[17]

Applications in Drug Discovery and Development

(S)-Methyl piperidine-3-carboxylate is a privileged scaffold whose derivatives have shown significant therapeutic potential. Its value lies in its ability to serve as a rigid, chiral template for building more complex molecules.

Inhibition of GABA Transporters for Neurological Disorders

Derivatives of piperidine-3-carboxylic acid are potent inhibitors of γ-aminobutyric acid (GABA) uptake.[19] Specifically, research has shown that N-substituted derivatives can selectively inhibit the GABA transporter mGAT4.[5] By blocking this transporter, the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft increases, which is a key mechanism for treating neurological conditions like epilepsy and anxiety.[5] The (S)-enantiomer often shows significantly higher binding affinity compared to the (R)-form, highlighting the importance of stereochemistry in drug design.[5]

G A (S)-Methyl piperidine-3-carboxylate B Chemical Modification (e.g., N-substitution) A->B Serves as Chiral Core C Active Pharmaceutical Ingredient (API) B->C Yields D Biological Target (e.g., mGAT4 Transporter) C->D Binds to & Inhibits E Therapeutic Effect (e.g., Anticonvulsant) D->E Modulates

Fig 2: Role as a Building Block in Drug Development.
Precursor for Anticancer Agents

The piperidine scaffold is also utilized in the development of anticancer therapeutics. (S)-Methyl piperidine-3-carboxylate serves as a precursor for molecules designed to inhibit specific targets like the c-Met kinase.[5] The c-Met pathway is often dysregulated in various cancers, and its inhibition can halt tumor growth and proliferation. The specific stereochemistry and conformation provided by the (S)-piperidine core are crucial for achieving potent and selective inhibition of the kinase's ATP-binding pocket.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of (S)-Methyl piperidine-3-carboxylate and its salts is imperative.

  • Hazard Identification: The hydrochloride salt is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the solid hydrochloride salt, a dust mask is recommended.[20]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.[20][21]

  • Storage: The free base should be stored in a freezer under an inert atmosphere to prevent degradation.[11][12] The hydrochloride salt is more stable and can be stored at room temperature in a tightly sealed container in a dry, dark place.[5]

Conclusion

(S)-Methyl piperidine-3-carboxylate is a quintessential example of a chiral building block that has empowered significant advances in medicinal chemistry. Its well-defined three-dimensional structure provides an ideal starting point for the rational design of potent and selective therapeutic agents. A thorough understanding of its physicochemical properties, synthetic routes, and biological applications is essential for any scientist working to develop next-generation pharmaceuticals for complex diseases. As synthetic methodologies become more advanced, the utility and applications of this versatile scaffold are poised to expand even further.

References

Synthesis of Racemic Methyl 3-Methylpiperidine-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted Piperidines

The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its rigid, saturated heterocyclic structure provides a valuable scaffold for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The introduction of substituents onto the piperidine ring, such as the methyl and carboxylate groups in methyl 3-methylpiperidine-3-carboxylate, allows for the fine-tuning of physicochemical properties like lipophilicity, basicity, and metabolic stability. This guide provides a comprehensive overview of a robust and logical synthetic pathway to racemic this compound, a valuable building block for drug discovery and development. The presented synthesis is grounded in well-established chemical principles and offers insights into the practical considerations for each synthetic step.

Strategic Overview of the Synthesis

The synthesis of racemic this compound can be efficiently achieved through a three-stage process, commencing with the commercially available methyl piperidine-3-carboxylate. The core of this strategy lies in the regioselective methylation of the carbon atom at the 3-position of the piperidine ring. To achieve this, the secondary amine of the piperidine must first be protected to prevent undesired N-methylation. Following the crucial C-3 methylation, the protecting group is removed to yield the final target compound.

This synthetic approach is summarized in the following workflow:

Synthesis_Workflow Start Methyl piperidine-3-carboxylate Step1 Stage 1: N-Protection Start->Step1 Intermediate1 N-Boc-methyl piperidine-3-carboxylate Step1->Intermediate1 Step2 Stage 2: C-3 Methylation Intermediate1->Step2 Intermediate2 N-Boc-methyl 3-methylpiperidine-3-carboxylate Step2->Intermediate2 Step3 Stage 3: N-Deprotection Intermediate2->Step3 End Racemic this compound Step3->End

Caption: Overall synthetic workflow for racemic this compound.

Stage 1: N-Protection of Methyl Piperidine-3-carboxylate

Principle and Rationale

The first critical step in this synthesis is the protection of the secondary amine of the starting material, methyl piperidine-3-carboxylate. This is necessary because the conditions required for the subsequent C-3 methylation (i.e., the use of a strong base) would otherwise lead to deprotonation and subsequent methylation of the nitrogen atom, resulting in the formation of N-methylated byproducts. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

The reaction involves the treatment of methyl piperidine-3-carboxylate with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base, such as triethylamine or sodium bicarbonate. The base serves to neutralize the acidic byproduct of the reaction.

N_Protection_Mechanism cluster_reactants Reactants cluster_products Products Piperidine Methyl piperidine-3-carboxylate ProtectedPiperidine N-Boc-methyl piperidine-3-carboxylate Piperidine->ProtectedPiperidine +(Boc)₂O, Base Boc2O Di-tert-butyl dicarbonate Boc2O->ProtectedPiperidine Byproducts t-BuOH + CO₂ Boc2O->Byproducts

Caption: General scheme for the N-Boc protection of methyl piperidine-3-carboxylate.

Experimental Protocol
Reagent/SolventMolar Eq.MW ( g/mol )Amount
Methyl piperidine-3-carboxylate HCl1.0179.6410.0 g
Dichloromethane (DCM)-84.93100 mL
Triethylamine (TEA)2.2101.1915.4 mL
Di-tert-butyl dicarbonate ((Boc)₂O)1.1218.2513.3 g

Procedure:

  • To a stirred suspension of methyl piperidine-3-carboxylate hydrochloride (10.0 g) in dichloromethane (100 mL) at 0 °C (ice bath), slowly add triethylamine (15.4 mL).

  • Stir the mixture at 0 °C for 15 minutes to ensure complete neutralization.

  • Add di-tert-butyl dicarbonate (13.3 g) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-methyl piperidine-3-carboxylate as a crude product, which can often be used in the next step without further purification.

Stage 2: C-3 Methylation via Enolate Formation

Principle and Rationale

This stage constitutes the key bond-forming step in the synthesis. The strategy involves the deprotonation of the α-carbon to the ester carbonyl group to form a resonance-stabilized enolate anion. This nucleophilic enolate is then reacted with a methylating agent, such as methyl iodide, in an SN2 reaction to introduce the methyl group at the 3-position.

A strong, non-nucleophilic base is required to efficiently generate the enolate without competing with the ester functionality. Lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are commonly employed for this purpose. The reaction is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions.

C3_Methylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product ProtectedEster N-Boc-methyl piperidine-3-carboxylate Enolate Enolate Anion ProtectedEster->Enolate + Strong Base Base LDA or NaHMDS MethylIodide Methyl Iodide MethylatedProduct N-Boc-methyl 3-methylpiperidine-3-carboxylate Enolate->MethylatedProduct + CH₃I

Caption: Mechanism of C-3 methylation via enolate formation and alkylation.

Experimental Protocol
Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Boc-methyl piperidine-3-carboxylate1.0243.3110.0 g
Anhydrous Tetrahydrofuran (THF)-72.11150 mL
Lithium diisopropylamide (LDA) (2.0 M in THF)1.1107.1222.6 mL
Methyl Iodide (MeI)1.2141.943.0 mL

Procedure:

  • Dissolve N-Boc-methyl piperidine-3-carboxylate (10.0 g) in anhydrous THF (150 mL) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (22.6 mL, 2.0 M in THF) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (3.0 mL) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure N-Boc-methyl 3-methylpiperidine-3-carboxylate.

Stage 3: N-Deprotection to Yield the Final Product

Principle and Rationale

The final step in the synthesis is the removal of the N-Boc protecting group to yield the target racemic this compound. The Boc group is labile to acidic conditions, which cleave the tert-butyl carbamate to release the free amine, isobutylene, and carbon dioxide. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1][2][3][4]

N_Deprotection_Mechanism cluster_reactants Reactant cluster_products Product ProtectedProduct N-Boc-methyl 3-methylpiperidine-3-carboxylate FinalProduct This compound ProtectedProduct->FinalProduct Acid (e.g., TFA or HCl)

Caption: Acid-catalyzed deprotection of the N-Boc group.

Experimental Protocol
Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Boc-methyl 3-methylpiperidine-3-carboxylate1.0257.345.0 g
Dichloromethane (DCM)-84.9325 mL
Trifluoroacetic Acid (TFA)10114.0214.8 mL

Procedure:

  • Dissolve N-Boc-methyl 3-methylpiperidine-3-carboxylate (5.0 g) in dichloromethane (25 mL) in a round-bottom flask at 0 °C (ice bath).

  • Slowly add trifluoroacetic acid (14.8 mL) to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic this compound. The product can be further purified by distillation or chromatography if necessary.

Characterization Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.70 (s, 3H, OCH₃), 3.10-2.90 (m, 2H), 2.80-2.60 (m, 2H), 2.00-1.80 (m, 2H), 1.70-1.50 (m, 3H, NH and CH₂), 1.25 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 175.5, 52.0, 48.0, 46.5, 45.0, 30.0, 25.0, 22.0.

  • Mass Spectrometry (ESI+): m/z 158.11 [M+H]⁺.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of racemic this compound. Each stage employs well-understood and high-yielding chemical transformations, ensuring the accessibility of this valuable building block for research and development. The principles of N-protection, enolate alkylation, and deprotection are fundamental in organic synthesis and can be adapted for the preparation of a wide range of substituted piperidine derivatives. Future work could focus on the development of an asymmetric variant of this synthesis to access enantiomerically pure forms of the target molecule, which would be of significant interest for the development of chiral pharmaceuticals.

References

An In-depth Technical Guide to the Physicochemical and Chemical Properties of Methyl Nipecotate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the adage ‘fail fast, fail cheap’ has never been more pertinent. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, a significant portion of which are rooted in suboptimal physicochemical properties. For researchers and drug development professionals working with scaffolds such as methyl nipecotate and its derivatives—a class of compounds with significant potential in neuroscience and other therapeutic areas—a deep understanding of their fundamental properties is not merely academic; it is a critical determinant of success.[1]

This guide is structured to provide not just a compilation of data, but a strategic framework for evaluating methyl nipecotate derivatives. We will delve into the causality behind experimental choices, presenting protocols as self-validating systems that generate robust and reproducible data. Our focus will be on the core tenets of scientific integrity, ensuring that every piece of information is grounded in authoritative sources and practical, field-proven insights.

The Methyl Nipecotate Scaffold: A Versatile Building Block

Methyl nipecotate, the methyl ester of nipecotic acid (piperidine-3-carboxylic acid), serves as a crucial starting material in the synthesis of a diverse array of biologically active molecules.[2][3][4] Its piperidine core is a common motif in many central nervous system (CNS) active agents. The derivatization of this scaffold, often at the piperidine nitrogen, allows for the modulation of its pharmacological and physicochemical properties to optimize for specific therapeutic targets.[2][5]

Compound Molecular Formula Molecular Weight ( g/mol ) Structure
Methyl NipecotateC7H13NO2143.18(Structure to be visualized)
Ethyl NipecotateC8H15NO2157.21(Structure to be visualized)
1-Methyl-nipecotic acid methyl esterC8H15NO2157.21(Structure to be visualized)

Note: The properties of ethyl nipecotate and N-methylated methyl nipecotate are often used as surrogates in the literature due to their structural similarity and prevalence in synthetic schemes.[6][7][8]

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a paramount physical property that dictates the dissolution rate and ultimately the bioavailability of an orally administered drug. Poor solubility can lead to erratic absorption and insufficient drug concentration at the target site.[9][10] For methyl nipecotate derivatives, which may target the CNS, sufficient solubility in physiological media is essential for both formulation and in vivo efficacy.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability for a wide range of compounds.[9][11] The core principle is to allow a compound to reach equilibrium between its solid state and a saturated solution.

  • Preparation of Saturated Solution: Add an excess amount of the methyl nipecotate derivative to a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The excess solid is crucial to ensure equilibrium is reached.[9]

  • Equilibration: Agitate the suspension at a constant temperature (typically 25°C or 37°C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is achieved.[12]

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration. Care must be taken to avoid precipitation of the supersaturated solution during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the specific medium at that temperature.

Causality in Experimental Design: The choice of a prolonged equilibration time is to ensure that the system truly reaches thermodynamic equilibrium, avoiding the overestimation of solubility that can occur with metastable solid forms which might be present initially.[14] The use of HPLC for quantification provides high sensitivity and specificity, allowing for accurate measurement even for poorly soluble compounds.[13]

High-Throughput Kinetic Solubility Assays

In early discovery, where compound availability is limited, kinetic solubility assays are often employed.[14] These methods, while not providing the true thermodynamic solubility, offer a rapid assessment of a compound's dissolution characteristics. A common approach involves adding a concentrated DMSO stock solution of the test compound to an aqueous buffer and monitoring for precipitation.[14]

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule exists in a 50:50 ratio of its ionized and non-ionized forms.[15] For methyl nipecotate derivatives, which typically contain a basic piperidine nitrogen, the pKa is critical in determining their solubility, lipophilicity, and interaction with biological targets across different pH environments of the body (e.g., stomach, intestine, blood).

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[16][17][18] It involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting pH change.

  • Sample Preparation: Dissolve a precise amount of the methyl nipecotate derivative in a suitable solvent (often a co-solvent system like methanol/water for less soluble compounds) to a known concentration (e.g., 1 mM).[16][17]

  • Initial pH Adjustment: Adjust the initial pH of the solution to be well below the expected pKa (for a basic group) using a standardized acid (e.g., 0.1 M HCl).[16][17]

  • Titration: Gradually add a standardized base (e.g., 0.1 M NaOH) in small, precise increments.

  • pH Measurement: Record the pH of the solution after each addition of the titrant, ensuring the reading has stabilized.[17]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. This can be done by finding the pH at which half of the compound has been neutralized.

pKa_Determination_Workflow

Causality in Experimental Design: The use of a co-solvent is a pragmatic choice for compounds with low aqueous solubility, allowing for a sufficient concentration to be analyzed.[18] Adjusting the initial pH ensures that the titration starts from a point where the basic nitrogen is fully protonated, allowing for the observation of the complete deprotonation event.

Lipophilicity (LogP/LogD): A Key to Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, including the blood-brain barrier. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[11][19] For ionizable molecules like methyl nipecotate derivatives, the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is a more physiologically relevant parameter.[13]

Experimental Determination of LogP/LogD: Shake-Flask Method

Similar to solubility determination, the shake-flask method is the traditional and most reliable technique for measuring LogP.[11][20]

  • Phase Preparation: Pre-saturate n-octanol with water (or buffer for LogD) and water (or buffer) with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve the methyl nipecotate derivative in one of the phases and add a known volume of the other phase.

  • Equilibration: Shake the biphasic system for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Separate the n-octanol and aqueous layers by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.[13]

  • Calculation:

    • LogP = log10 ( [Concentration in n-octanol] / [Concentration in water] )[19]

    • LogD = log10 ( [Concentration in n-octanol] / [Concentration in buffer at specific pH] )[13]

Data Presentation:

Derivative Predicted/Experimental LogP Method Source
Ethyl N-methylpiperidine-3-carboxylate0.8913Computational[6]
Ethyl nipecotate1.15Experimental[21]
Methyl nicotinate0.8Experimental[22]

Note: The LogP values of methyl nipecotate derivatives are expected to vary significantly based on the nature of the substituents. More lipophilic substituents will generally lead to higher LogP values.[5]

Chemical Stability: Ensuring Integrity and Shelf-Life

The chemical stability of a drug candidate in various environments is crucial for its development, formulation, and storage.[23][24] Degradation can lead to a loss of potency and the formation of potentially toxic impurities. For methyl nipecotate derivatives, the ester functionality can be susceptible to hydrolysis, particularly at non-neutral pH.

Experimental Assessment of Chemical Stability

A common approach to assessing chemical stability involves incubating the compound in aqueous buffers of different pH values (e.g., acidic, neutral, and basic) at a controlled temperature and monitoring its concentration over time.[23]

  • Solution Preparation: Prepare solutions of the methyl nipecotate derivative at a known concentration in a series of aqueous buffers (e.g., pH 4, 7.4, and 9) and in the presence of oxidative (e.g., H2O2) and photolytic stress conditions.[23]

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C or under accelerated conditions like 50°C).[25]

  • Time-Point Sampling: At predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.[23]

  • Reaction Quenching: Immediately quench the degradation reaction in the aliquots, for example, by dilution with a cold organic solvent like methanol.[23]

  • Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to quantify the remaining parent compound and identify any degradation products.[23]

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each condition to determine the degradation kinetics.

Chemical_Stability_Workflow

Causality in Experimental Design: The use of a range of pH values is essential to understand the susceptibility of the ester group to acid- and base-catalyzed hydrolysis. LC-MS is the preferred analytical technique as it not only quantifies the parent compound but also provides structural information about the degradation products, which is critical for understanding the degradation pathways.[23]

Conclusion: An Integrated Physicochemical Profile for Informed Drug Design

The successful advancement of a methyl nipecotate derivative from a promising lead to a clinical candidate is contingent upon a thorough understanding and optimization of its physicochemical properties. The experimental protocols and strategic considerations outlined in this guide provide a robust framework for generating the critical data needed for informed decision-making. By integrating solubility, pKa, lipophilicity, and stability data, researchers can build a comprehensive profile of their compounds, enabling the rational design of molecules with a higher probability of success in the complex journey of drug development.

References

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  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

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  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

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  • ResearchGate. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

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  • NIH. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • EMA. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of the N-substituted nipecotic acid ethyl esters 12 a-k and.... Retrieved from [Link]

  • PubMed Central. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Retrieved from [Link]

  • ChemBK. (n.d.). Ethyl nipecotate. Retrieved from [Link]

  • ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Retrieved from [Link]

  • QbD Group. (2024). How to create a GMP-Compliant Stability Protocol? Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). (R)-Methyl nipecotate. Retrieved from [Link]

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An In-depth Technical Guide to Methyl 3-methylpiperidine-3-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids underscores its importance as a privileged scaffold in drug design.[1] The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in well-defined three-dimensional space, allows for precise interactions with biological targets. This has led to its incorporation into a vast array of therapeutic agents, including those targeting the central nervous system (CNS), cancer, and infectious diseases. The strategic substitution on the piperidine core is a key element in modulating pharmacological activity, pharmacokinetic properties, and target selectivity.

This guide focuses on a specific, synthetically valuable derivative: Methyl 3-methylpiperidine-3-carboxylate . The introduction of a methyl group at the 3-position, alongside the carboxylate functionality, creates a quaternary center, adding steric complexity and influencing the molecule's conformational preferences. This structural feature can be exploited by medicinal chemists to probe the binding pockets of enzymes and receptors, potentially leading to enhanced potency and selectivity of drug candidates.

This document provides a comprehensive overview of this compound, detailing its physicochemical properties, plausible synthetic routes with in-depth mechanistic discussions, analytical characterization, and potential applications in drug discovery and development.

Physicochemical and Structural Properties

The structural formula of this compound features a piperidine ring with a methyl group and a methyl carboxylate group both attached to the C3 position.

Structural Formula:

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data from closely related analogs.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₈H₁₅NO₂Based on structural formula
Molecular Weight 157.21 g/mol Calculated from molecular formula
CAS Number Not readily availableIndicates the compound is not commonly commercialized
Appearance Colorless to pale yellow liquid or low-melting solidInferred from similar piperidine esters[3]
Boiling Point Estimated >180 °C at atmospheric pressureExtrapolated from related compounds
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane)Based on the organic nature of the molecule
pKa (of conjugate acid) ~9-10Typical for a secondary amine in a piperidine ring

Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be logically approached in two main stages: the formation of the precursor acid, 3-methylpiperidine-3-carboxylic acid, followed by its esterification.

Part 1: Synthesis of 3-Methylpiperidine-3-carboxylic Acid

A plausible synthetic route to the precursor acid involves the alkylation of a suitable piperidine-3-carboxylate derivative. This approach leverages the acidity of the α-proton to the ester group.

Synthesis_of_3-Methylpiperidine-3-carboxylic_Acid cluster_0 Step 1: N-Protection cluster_1 Step 2: α-Methylation cluster_2 Step 3: Hydrolysis and Deprotection start Methyl piperidine-3-carboxylate protected Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate start->protected Base (e.g., Et₃N), DCM boc Di-tert-butyl dicarbonate (Boc)₂O boc->protected methylated Methyl 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate protected->methylated THF, -78 °C lda Lithium diisopropylamide (LDA) lda->methylated methyl_iodide Methyl iodide (CH₃I) methyl_iodide->methylated acid 3-Methylpiperidine-3-carboxylic acid methylated->acid Heat hcl Aqueous HCl hcl->acid

Proposed synthesis of the precursor acid.

Experimental Protocol:

  • N-Protection: The secondary amine of the piperidine ring is first protected to prevent side reactions in the subsequent alkylation step. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

    • Rationale: The Boc group is stable under the basic conditions required for alkylation but can be readily removed under acidic conditions.

    • Procedure: To a solution of methyl piperidine-3-carboxylate in dichloromethane (DCM), add a base such as triethylamine (Et₃N), followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) at 0 °C. The reaction is typically stirred at room temperature until completion.

  • α-Methylation: The N-protected piperidine ester is then deprotonated at the C3 position using a strong, non-nucleophilic base, followed by quenching with an electrophilic methyl source.

    • Rationale: Lithium diisopropylamide (LDA) is a strong base capable of deprotonating the α-carbon of the ester, forming a lithium enolate. The bulky nature of LDA minimizes side reactions. Methyl iodide serves as an efficient source of an electrophilic methyl group. The reaction is performed at low temperatures (-78 °C) to control reactivity and prevent side reactions.

    • Procedure: A solution of methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution of LDA in THF is then added dropwise, and the mixture is stirred for a period to allow for enolate formation. Methyl iodide is then added, and the reaction is slowly warmed to room temperature.

  • Hydrolysis and Deprotection: The final step to obtain the precursor acid is the simultaneous hydrolysis of the methyl ester and removal of the Boc protecting group under acidic conditions.

    • Rationale: Heating the methylated intermediate in the presence of a strong acid, such as hydrochloric acid (HCl), will hydrolyze the ester to the carboxylic acid and cleave the Boc group.

    • Procedure: The crude methyl 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate is refluxed in aqueous HCl. After cooling, the product, 3-methylpiperidine-3-carboxylic acid, can be isolated, often as its hydrochloride salt.[4]

Part 2: Fischer Esterification to this compound

The final step is the conversion of the carboxylic acid to the corresponding methyl ester. The Fischer esterification is a classic and cost-effective method for this transformation.[5]

Fischer_Esterification cluster_0 Fischer Esterification acid 3-Methylpiperidine-3-carboxylic acid product This compound acid->product Reflux methanol Methanol (CH₃OH) methanol->product catalyst Acid catalyst (e.g., H₂SO₄) catalyst->product

Final esterification step.

Experimental Protocol:

  • Reaction Setup: 3-Methylpiperidine-3-carboxylic acid (or its hydrochloride salt) is dissolved or suspended in a large excess of methanol, which serves as both the reactant and the solvent. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added.[6]

    • Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The large excess of methanol helps to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[7]

  • Reaction and Workup: The mixture is heated to reflux for several hours. After cooling, the excess methanol is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst and remove any unreacted carboxylic acid. The organic layer is then dried and concentrated to yield the crude product.

  • Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Analytical Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are expected:

¹H NMR Spectroscopy:

  • -OCH₃ (ester): A sharp singlet around 3.7 ppm.

  • -CH₃ (at C3): A singlet around 1.2-1.5 ppm.

  • Piperidine ring protons (-CH₂-): A series of complex multiplets between approximately 1.5 and 3.5 ppm. The absence of a proton at C3 will simplify the spectrum compared to the unsubstituted analog.

  • -NH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy:

  • C=O (ester): A signal in the range of 170-175 ppm.

  • -OCH₃ (ester): A signal around 52 ppm.

  • C3 (quaternary carbon): A signal in the range of 40-50 ppm.

  • -CH₃ (at C3): A signal in the aliphatic region, likely between 20-30 ppm.

  • Piperidine ring carbons (-CH₂-): Signals in the range of 25-55 ppm.

Infrared (IR) Spectroscopy:

  • C=O stretch (ester): A strong, sharp absorption band around 1730-1740 cm⁻¹.

  • N-H stretch: A moderate, somewhat broad absorption in the region of 3300-3500 cm⁻¹.

  • C-H stretch (aliphatic): Multiple bands in the region of 2800-3000 cm⁻¹.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 157.21. Common fragmentation patterns for piperidines would also be observed.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential as a building block in medicinal chemistry. The 3,3-disubstituted piperidine scaffold is of particular interest for several reasons:

  • Conformational Restriction: The gem-disubstitution at the C3 position restricts the conformational flexibility of the piperidine ring, which can lead to higher binding affinity and selectivity for a biological target.

  • Introduction of Chirality: If the synthesis is performed stereoselectively, the chiral center at C3 can be used to probe chiral recognition sites in proteins.

  • Scaffold for Library Synthesis: The ester functionality provides a handle for further chemical modifications, such as conversion to amides, alcohols, or other functional groups, allowing for the rapid generation of a library of diverse compounds for screening.

Derivatives of piperidine-3-carboxylic acid have shown a wide range of biological activities, including acting as GABA uptake inhibitors and as components of anti-Alzheimer's agents.[1][8] The introduction of the additional methyl group in this compound offers a unique scaffold for the development of novel therapeutic agents in these and other disease areas.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on related compounds, it may be a skin and eye irritant. A full safety data sheet (SDS) should be consulted before handling.

Conclusion

This compound represents a valuable, albeit underexplored, building block for medicinal chemistry. Its synthesis, achievable through established organic chemistry methodologies, provides access to a 3,3-disubstituted piperidine scaffold with significant potential for the development of novel, potent, and selective therapeutic agents. The in-depth understanding of its synthesis and characterization, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to leverage the unique structural features of this compound in their discovery efforts.

References

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  • U.S. Patent No. 4,435,572. (1984). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
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An In-depth Technical Guide to Methyl 3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a robust, three-dimensional framework that is amenable to diverse functionalization, enabling precise control over the spatial orientation of pharmacophoric elements.[3] This guide focuses on a specific, yet highly valuable derivative: Methyl 3-methylpiperidine-3-carboxylate. The introduction of a quaternary center at the C-3 position, known as gem-disubstitution, imparts unique conformational constraints and metabolic stability, making this scaffold particularly attractive for lead optimization in drug discovery.[4][5] This document serves as a comprehensive technical resource, detailing the nomenclature, synthesis, characterization, reactivity, and applications of this important molecular building block.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the topic compound is This compound . This name is derived following a systematic application of chemical nomenclature rules:

  • Parent Heterocycle : The core structure is a six-membered saturated ring containing one nitrogen atom, which is named piperidine .

  • Principal Functional Group : The molecule contains an ester, which has higher priority than the secondary amine of the piperidine ring. The ester function, therefore, dictates the suffix of the name.

  • Numbering : The piperidine ring is numbered starting with the nitrogen atom as position 1.

  • Substituents : A methyl group (-CH₃) is located at the C-3 position. The carboxylate group (-COO-) is also at the C-3 position.

  • Ester Naming : The name of the alkyl group from the alcohol portion ("methyl") is stated first. This is followed by the name of the parent carboxylic acid ("3-methylpiperidine-3-carboxylic acid"), with the "-oic acid" ending replaced by "-oate". Since the carboxyl group is attached to a ring, the suffix "-carboxylate" is used.

Combining these elements yields the unambiguous IUPAC name: This compound .

Chemical Structure:

Figure 1: Chemical structure of this compound.

Chemical and Physical Identifiers

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₈H₁₅NO₂Calculated
Molecular Weight 157.21 g/mol Calculated
CAS Number Not readily available. (Parent: 50585-89-2)[6][7]

Synthesis of this compound

The creation of the 3,3-disubstituted piperidine core is a key challenge that can be addressed through various synthetic strategies. A direct and efficient laboratory-scale approach involves the α-alkylation of a pre-existing piperidine-3-carboxylate scaffold. This method leverages the acidity of the proton at the C-3 position, which is activated by the adjacent ester group.

Proposed Synthetic Workflow: α-Methylation

The synthesis begins with the commercially available starting material, Methyl piperidine-3-carboxylate. The secondary amine must first be protected to prevent undesired N-alkylation and to improve solubility in organic solvents. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and ease of removal under acidic conditions.

SynthesisWorkflow SM Methyl piperidine-3-carboxylate P1 N-Boc-protected intermediate SM->P1 Boc₂O, Et₃N DCM P2 Methyl 3-methylpiperidine- 3-carboxylate (N-Boc) P1->P2 1. LDA, THF, -78°C 2. MeI Target Methyl 3-methylpiperidine- 3-carboxylate P2->Target TFA or HCl in Dioxane

Diagram 1: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: N-Boc Protection of Methyl piperidine-3-carboxylate

  • Dissolve Methyl piperidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.5 M).

  • Add triethylamine (Et₃N, 1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which can often be used without further purification.[8]

Causality: The Boc group is essential to prevent the strongly basic conditions of the subsequent alkylation step from deprotonating the N-H proton, which would lead to a mixture of N- and C-alkylated products. Triethylamine acts as a base to neutralize the acid formed during the reaction.

Step 2: α-Methylation of the Protected Intermediate

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add a solution of the N-Boc-protected intermediate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (MeI, 1.5 eq) to the reaction mixture and stir at -78 °C for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure N-Boc-Methyl 3-methylpiperidine-3-carboxylate.

Causality: LDA is a strong, non-nucleophilic base, ideal for quantitatively forming the ester enolate at the sterically hindered C-3 position without competing addition reactions. The low temperature (-78 °C) is critical to maintain the kinetic stability of the enolate and prevent side reactions.

Step 3: N-Boc Deprotection

  • Dissolve the purified N-Boc protected product from Step 2 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in a solution of 4M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • Neutralize the resulting salt with a base (e.g., saturated NaHCO₃) and extract the free amine into an organic solvent like DCM or ethyl acetate to yield the final product, this compound.

Spectroscopic Characterization

Structural confirmation of this compound relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, a reliable prediction of its spectral characteristics can be made based on data from analogous structures.[9][10][11][12]

Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / ValueAssignment
¹H NMR Singlet~ 3.70 ppm-OCH₃ (Ester methyl)
Multiplets~ 2.8 - 3.2 ppm-CH₂-N-CH₂- (Piperidine C2, C6)
Multiplets~ 1.5 - 2.0 ppm-CH₂-CH₂- (Piperidine C4, C5)
Singlet~ 1.25 ppmC3-CH₃ (Quaternary methyl)
Broad SingletVariable-NH (Amine proton)
¹³C NMR Carbonyl~ 175 ppmC =O (Ester)
Methoxy~ 52 ppm-OC H₃
Piperidine~ 45-50 ppmC 2, C 6
Quaternary~ 40 ppmC 3
Piperidine~ 25-35 ppmC 4, C 5
Methyl~ 22 ppmC3-C H₃
IR (Infrared) N-H Stretch~ 3300-3400 cm⁻¹ (broad)Secondary Amine
C-H Stretch~ 2850-2960 cm⁻¹Aliphatic C-H
C=O Stretch~ 1735 cm⁻¹ (strong)Ester Carbonyl
C-O Stretch~ 1170-1250 cm⁻¹Ester C-O
MS (EI) M⁺ (Molecular Ion)m/z = 157C₈H₁₅NO₂
Major Fragmentm/z = 98M - COOCH₃ (Loss of carbomethoxy group)
Major Fragmentm/z = 84α-cleavage, loss of C3 substituents

Note: NMR shifts are referenced to TMS in CDCl₃. Actual values may vary based on solvent and experimental conditions.

Reactivity and Chemical Transformations

This compound possesses two primary reactive sites: the secondary amine of the piperidine ring and the methyl ester. This dual functionality allows it to serve as a versatile intermediate for the synthesis of more complex molecules.

  • N-Functionalization : The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It readily undergoes reactions such as alkylation, acylation, sulfonylation, and reductive amination to introduce substituents on the nitrogen.[13] This is a common strategy in drug development to modulate properties like solubility, cell permeability, and target engagement.

  • Ester Manipulation : The ester group can be transformed into other functional groups.

    • Hydrolysis : Treatment with aqueous base (e.g., NaOH, KOH) followed by acidic workup will convert the ester to the corresponding carboxylic acid.

    • Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding (3-methylpiperidin-3-yl)methanol.[14][15]

    • Amidation : The ester can be converted to an amide by reaction with an amine, often at elevated temperatures or with catalysis.

Reactivity Start Methyl 3-methylpiperidine- 3-carboxylate N_Alk N-Alkyl derivative Start->N_Alk R-X, Base N_Acyl N-Acyl derivative Start->N_Acyl Acyl Chloride, Base Acid 3-Methylpiperidine- 3-carboxylic acid Start->Acid 1. NaOH, H₂O 2. H₃O⁺ Alcohol (3-Methylpiperidin-3-yl)methanol Start->Alcohol 1. LiAlH₄, THF 2. H₂O

Diagram 2: Key chemical transformations of the target molecule.

Applications in Drug Discovery and Development

The 3,3-disubstituted piperidine motif is of significant interest in medicinal chemistry for several strategic reasons:

  • Three-Dimensionality : Unlike flat aromatic rings, the saturated piperidine scaffold provides a defined three-dimensional geometry. The gem-disubstitution at C-3 locks the conformation of the ring, reducing its flexibility and presenting substituents to biological targets in a more predictable orientation. This can lead to enhanced binding affinity and selectivity.[1]

  • Metabolic Stability : The quaternary carbon at C-3 is sterically hindered and lacks a proton, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can improve the pharmacokinetic profile of a drug candidate by increasing its half-life.

  • Vectorial Control : The two distinct substituents at the C-3 position can be used to explore chemical space in precise vectors, allowing for fine-tuning of structure-activity relationships (SAR).

  • Physicochemical Property Modulation : The introduction of the C-3 methyl group increases the lipophilicity of the molecule compared to its unsubstituted parent. This can influence crucial drug-like properties such as solubility, permeability, and plasma protein binding.

This scaffold and its analogs have been explored in the development of inhibitors for various biological targets, including protein-protein interactions where precise spatial positioning is critical for efficacy.[4]

Conclusion

This compound is a valuable chemical entity whose IUPAC name accurately reflects its structure. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies like α-alkylation of ester enolates. The true value of this compound lies in its application as a sophisticated building block for drug discovery. The gem-disubstituted piperidine core provides a conformationally constrained, metabolically stable, and three-dimensionally complex scaffold that enables medicinal chemists to design novel therapeutics with potentially improved potency, selectivity, and pharmacokinetic properties. This guide provides the foundational technical knowledge for researchers to effectively synthesize, characterize, and strategically employ this compound in their research and development endeavors.

References

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The Emergence of Piperidin-2-one Scaffolds in the Pursuit of Novel c-Met Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a signaling axis critically implicated in the pathogenesis of numerous human cancers.[1][2][3] Dysregulation of the HGF/c-Met pathway, through genetic alterations or overexpression, drives tumor growth, invasion, and metastasis, making it a compelling target for therapeutic intervention.[1][4] Despite significant efforts, the clinical success of c-Met inhibitors has been modest, often hampered by challenges in patient selection and acquired resistance.[5][6] This has spurred the exploration of novel chemical scaffolds to identify next-generation inhibitors with improved potency, selectivity, and pharmacological profiles. This in-depth technical guide focuses on the discovery and development of c-Met inhibitors centered around the piperidin-2-one scaffold, a privileged motif in medicinal chemistry.[7][8][9] We will dissect the rationale behind this approach, from the intricacies of the c-Met signaling cascade to the practicalities of inhibitor design, synthesis, and evaluation, providing researchers and drug development professionals with a comprehensive roadmap for this promising area of oncology research.

The c-Met Signaling Pathway: A Master Regulator of Oncogenesis

The c-Met receptor is a transmembrane tyrosine kinase that, upon binding to HGF, undergoes dimerization and autophosphorylation of key tyrosine residues within its kinase domain.[10][11] This activation initiates a complex and pleiotropic downstream signaling cascade, fundamentally influencing cell behavior.[1][2]

Key Downstream Effectors and Their Oncogenic Roles

Activated c-Met serves as a docking site for a multitude of adaptor proteins and enzymes, leading to the engagement of several major signaling pathways:

  • The RAS/MAPK Pathway: This cascade is pivotal for cell proliferation and survival.[4]

  • The PI3K/AKT Pathway: A central regulator of cell growth, survival, and metabolism.[4]

  • The STAT Pathway: Crucial for cell survival and proliferation.[4]

The aberrant activation of these pathways by dysregulated c-Met signaling culminates in the hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and the activation of invasion and metastasis.[1][4]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 GRB2_SOS GRB2/SOS P1->GRB2_SOS Recruitment STAT STAT P1->STAT Recruitment PI3K PI3K P2->PI3K Recruitment RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion/ Metastasis ERK->Invasion AKT AKT PI3K->AKT Survival Survival AKT->Survival AKT->Invasion STAT->Proliferation STAT->Survival

Caption: The c-Met Signaling Pathway and its Downstream Effectors.

The Piperidin-2-one Scaffold: A Privileged Motif in c-Met Inhibitor Design

The piperidin-2-one, or δ-valerolactam, scaffold has emerged as a valuable structural motif in medicinal chemistry due to its favorable physicochemical properties and synthetic tractability.[7][8][12] Its utility in the design of c-Met inhibitors is exemplified by the development of compounds derived from lead structures like BMS-777607.[13][14]

Rationale for Scaffold Selection

The choice of the piperidin-2-one scaffold is underpinned by several key considerations:

  • Structural Rigidity and Conformational Control: The cyclic nature of the piperidin-2-one ring imparts a degree of conformational constraint, which can be advantageous for optimizing binding to the target kinase.[15][16]

  • Versatility for Substitution: The scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties through structure-activity relationship (SAR) studies.[8][13][14]

  • Favorable Physicochemical Properties: Piperidine-containing compounds often exhibit desirable ADME (absorption, distribution, metabolism, and excretion) properties, enhancing their potential as drug candidates.[15][17]

A Step-by-Step Workflow for the Discovery of Piperidin-2-one Based c-Met Inhibitors

The discovery of novel c-Met inhibitors is a multi-faceted process that integrates computational design, chemical synthesis, and rigorous biological evaluation.

inhibitor_discovery_workflow Start Lead Identification (e.g., BMS-777607) Design In Silico Design & Molecular Modeling Start->Design Synthesis Chemical Synthesis of Piperidin-2-one Analogs Design->Synthesis Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Migration) Biochemical_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycles In_Vivo In Vivo Xenograft Models Lead_Optimization->In_Vivo PK_PD Pharmacokinetic/ Pharmacodynamic Studies In_Vivo->PK_PD Candidate Preclinical Candidate Selection PK_PD->Candidate

Caption: A general workflow for the discovery of c-Met inhibitors.

In Silico Design and Molecular Modeling

The process often commences with a known c-Met inhibitor as a lead compound. For instance, based on the structure of BMS-777607, novel derivatives incorporating a 3-carboxypiperidin-2-one scaffold can be designed.[13][14]

  • Objective: To predict the binding modes of designed compounds within the ATP-binding pocket of the c-Met kinase domain and to prioritize synthetic targets.

  • Methodology:

    • Obtain the crystal structure of the c-Met kinase domain from the Protein Data Bank (PDB).[10][11][18]

    • Utilize molecular docking software (e.g., AutoDock, Glide) to simulate the interaction between the designed piperidin-2-one derivatives and the c-Met active site.

    • Analyze the docking poses to identify key hydrogen bonds, hydrophobic interactions, and other binding determinants. This provides a structural rationale for the anticipated inhibitory activity.

Chemical Synthesis of Piperidin-2-one Analogs

The prioritized compounds are then synthesized. A representative synthetic route for a 3-carboxypiperidin-2-one derivative is outlined below.[13]

  • Protocol: Synthesis of 1-(4-fluorophenyl)piperidin-2-one-3-carboxylic acid

    • Step 1: N-Arylation. To a solution of piperidin-2-one and 1-fluoro-4-iodobenzene in dry DMF, add K₃PO₄ and CuI. Heat the mixture at 100 °C for 12 hours. After cooling, filter the reaction mixture through Celite and wash with ethyl acetate. Concentrate the combined organic phases and purify the residue by column chromatography to yield 1-(4-fluorophenyl)piperidin-2-one.[13]

    • Step 2: Carboxylation. The product from Step 1 can be further elaborated to introduce the carboxylic acid moiety at the 3-position.

    • Step 3: Saponification. Saponification of the corresponding ester with lithium hydroxide yields the desired piperidinone 3-carboxylic acid.[13]

Biochemical Kinase Assays: Quantifying Inhibitory Potency

The synthesized compounds are first evaluated for their ability to directly inhibit the enzymatic activity of the c-Met kinase.

  • Protocol: In Vitro c-Met Kinase Assay

    • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against recombinant human c-Met kinase.[19]

    • Methodology:

      • Incubate recombinant human c-Met kinase with a specific peptide substrate and ATP in a reaction buffer.

      • Add the test compounds at a range of concentrations.

      • Allow the kinase reaction to proceed for a defined period at a controlled temperature.

      • Quantify the amount of phosphorylated substrate using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or an ADP-Glo™ Kinase Assay.

      • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.[19]

Cell-Based Assays: Assessing Cellular Efficacy

Promising compounds from the biochemical screen are then tested in cellular models to assess their ability to inhibit c-Met signaling and its downstream effects in a more physiologically relevant context.

  • Protocol: Cell Proliferation Assay

    • Objective: To evaluate the effect of the c-Met inhibitors on the growth of cancer cells with aberrant c-Met signaling (e.g., MKN-45 gastric cancer cells, which have c-Met gene amplification).[13][14]

    • Methodology:

      • Seed c-Met-dependent cancer cells in 96-well plates.

      • After cell attachment, treat the cells with serial dilutions of the test compounds.

      • Incubate the cells for 72 hours.

      • Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

      • Determine the IC₅₀ value for cell growth inhibition.

  • Protocol: Western Blot Analysis of c-Met Phosphorylation

    • Objective: To confirm that the observed anti-proliferative effects are due to the inhibition of c-Met signaling.

    • Methodology:

      • Treat c-Met-dependent cells with the test compounds for a specified time.

      • Lyse the cells and separate the protein lysates by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane and probe with antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.

      • Visualize the protein bands using chemiluminescence to assess the reduction in c-Met phosphorylation.

In Vivo Evaluation in Xenograft Models

Lead compounds with potent in vitro activity are advanced to in vivo studies to assess their anti-tumor efficacy and pharmacokinetic properties.

  • Protocol: Human Tumor Xenograft Model

    • Objective: To evaluate the anti-tumor activity of a lead c-Met inhibitor in an in vivo setting.[20][21][22]

    • Methodology:

      • Implant human cancer cells with dysregulated c-Met signaling (e.g., MKN-45) subcutaneously into immunocompromised mice.[20]

      • Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

      • Administer the test compound orally or via another appropriate route at various doses and schedules.

      • Monitor tumor volume and body weight regularly.

      • At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., IHC for p-c-Met, Ki-67).[20]

Data Presentation and Interpretation

The systematic collection and clear presentation of data are crucial for making informed decisions throughout the drug discovery process.

Table 1: Biological Activity of Exemplary Piperidin-2-one c-Met Inhibitors
Compoundc-Met Kinase IC₅₀ (nM)MKN-45 Cell Proliferation IC₅₀ (µM)
20b 8.60.57
20c 11.20.65
20d 64.016.0
20e 23.53.2
Data derived from a study on 3-carboxypiperidin-2-one scaffold-based c-Met inhibitors.[13]

The data in Table 1 clearly demonstrates the potent c-Met inhibitory activity of these piperidin-2-one derivatives, with compound 20b emerging as a particularly promising candidate due to its low nanomolar enzymatic inhibition and sub-micromolar anti-proliferative activity.[13]

Future Perspectives and Conclusion

The discovery of novel c-Met inhibitors based on the piperidin-2-one scaffold represents a promising avenue in the ongoing quest for more effective cancer therapies. The versatility of this scaffold allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. Future efforts should focus on:

  • Enhancing Selectivity: Kinase selectivity profiling against a broad panel of kinases is essential to minimize off-target effects.

  • Overcoming Resistance: Investigating the efficacy of these novel inhibitors against known c-Met resistance mutations.

  • Combination Therapies: Exploring the synergistic potential of piperidin-2-one based c-Met inhibitors with other targeted agents or immunotherapies.

References

A Senior Application Scientist's Guide to the Synthesis of Piperidine-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine-3-carboxylate Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets.[4] Among its many derivatives, the piperidine-3-carboxylate motif is of particular strategic importance. This structure, featuring a carboxylic acid or ester group at the 3-position, serves as a versatile building block for complex molecular architectures and is a key component in numerous therapeutic agents, including anticancer drugs like Niraparib and antipsychotic agents such as Preclamol.[5][6][7]

The synthetic challenge lies in controlling the stereochemistry at the C3 position, as the biological activity of enantiomers can differ dramatically. This guide provides an in-depth review of the core methodologies for synthesizing piperidine-3-carboxylates, aimed at researchers and drug development professionals. We will move beyond simple reaction schemes to explore the underlying principles, the rationale behind experimental choices, and the practical application of these methods, providing a field-proven perspective on this critical area of synthetic chemistry.

Strategic Approaches to the Piperidine-3-carboxylate Core

The construction of the piperidine-3-carboxylate scaffold can be broadly categorized into several key strategies. We will explore the most robust and innovative of these, from classical ring-closing reactions to modern catalytic asymmetric dearomatizations.

  • Catalytic Hydrogenation of Pyridine Precursors

  • Intramolecular Cyclization: The Dieckmann Condensation

  • Modern Asymmetric Synthesis Strategies

    • Rhodium-Catalyzed Asymmetric Carbometalation

    • Chemo-enzymatic Dearomatization Cascades

  • Functionalization of Pre-existing Piperidine Scaffolds

Catalytic Hydrogenation of Pyridine Precursors

One of the most direct and atom-economical routes to the piperidine skeleton is the reduction of a corresponding pyridine derivative.[8][9] This approach is particularly powerful for synthesizing 3-substituted piperidines from readily available and architecturally simple pyridines.[10]

The "Why": Mechanistic and Stereochemical Considerations

The catalytic hydrogenation of a substituted pyridine, such as a methyl nicotinate derivative, involves the addition of hydrogen across the aromatic π-system. The choice of catalyst and reaction conditions is paramount for achieving high efficiency and, crucially, stereoselectivity.

  • Catalyst Choice: Heterogeneous catalysts like Platinum(IV) oxide (PtO₂, Adam's catalyst), Rhodium on Carbon (Rh/C), or Palladium on Carbon (Pd/C) are commonly employed.[8][10] The catalyst surface provides the sites for H₂ activation and coordinates the pyridine ring, facilitating the stepwise addition of hydrogen atoms. The choice often depends on the substrate's functional group tolerance; for instance, Pd/C is highly effective but can also reduce other functionalities if not carefully controlled.

  • Stereocontrol: For pyridines with a substituent at the 2-position, hydrogenation typically proceeds with high cis-diastereoselectivity. The substituent sterically hinders one face of the ring, directing the coordination to the catalyst and subsequent hydrogen delivery to the opposite, less hindered face.[10] This is a foundational principle for establishing the relative stereochemistry between the C2 and C3 positions.

G cluster_0 Pyridine Hydrogenation Workflow Pyridine Substituted Pyridine (e.g., Nicotinate Ester) Protection N-Protection (e.g., Boc, Bn) Hydrogenation Catalytic Hydrogenation (H₂, PtO₂ or Rh/C) Piperidine cis-Piperidine-3-carboxylate

Experimental Protocol: Synthesis of cis-N-Boc-2-methylpipecolinate

The following protocol is adapted from a systematic study on the synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates, demonstrating the power of this hydrogenation strategy.[10]

Step 1: N-Protection (if required) and Hydrogenation

  • To a solution of methyl 2-methylnicotinate (1.0 eq) in methanol (0.2 M), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Add Platinum(IV) oxide (PtO₂, 0.05 eq) to the solution.

  • Fit the reaction flask with a balloon filled with hydrogen gas (H₂).

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate in vacuo.

  • Purify the crude residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the cis-N-Boc-3-methylpiperidine-2-carboxylate as a single diastereomer.

Causality Behind Choices:

  • Methanol as Solvent: It is a polar protic solvent that readily dissolves the pyridine precursor and is compatible with the hydrogenation catalyst.

  • Boc Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen. This is often done in situ or as a separate step prior to reduction. It prevents N-alkylation side reactions and improves the handling and solubility of the product.

  • PtO₂ Catalyst: Adam's catalyst is highly effective for pyridine ring reduction under mild conditions (room temperature, atmospheric pressure), offering excellent yields and stereoselectivity.[10]

  • Celite Filtration: This is a standard and crucial step to completely remove the heterogeneous catalyst, which is pyrophoric and can interfere with subsequent reactions.

Intramolecular Cyclization: The Dieckmann Condensation

The Dieckmann condensation is a classic, base-catalyzed intramolecular reaction of a diester to form a β-keto ester.[11][12] It is an exceptionally reliable method for forming 5- and 6-membered rings, making it perfectly suited for the synthesis of the piperidine core.[11][13][14] For piperidine-3-carboxylate synthesis, this involves the cyclization of a suitably substituted N,N-dicarbalkoxy aminodiester.

The "Why": Driving a Favorable Ring Closure

The reaction mechanism is analogous to the intermolecular Claisen condensation.[12] The key is the use of a strong base to generate an enolate from an α-carbon of one ester, which then acts as a nucleophile, attacking the carbonyl of the second ester to forge the ring.

  • Base Selection: A strong, non-nucleophilic base like sodium ethoxide (NaOEt), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) is essential.[15] The base must be strong enough to deprotonate the α-carbon but should not readily participate in saponification of the ester groups. Using an alkoxide base corresponding to the ester (e.g., NaOEt for ethyl esters) prevents transesterification side reactions.

  • Thermodynamic Sink: The reaction is driven forward by the formation of a highly stable, resonance-delocalized enolate of the resulting β-keto ester product.[14] This final deprotonation is thermodynamically favorable and renders the cyclization step effectively irreversible under the reaction conditions. An acidic workup is required to protonate this enolate and yield the final neutral product.[11]

G Diester Acyclic Aminodiester Precursor Enolate1 Enolate Formation (α-deprotonation) Diester->Enolate1 1. Base Base Strong Base (e.g., NaOEt) Attack Intramolecular Nucleophilic Attack Enolate1->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Alkoxide Elimination Intermediate->Elimination Product β-Keto Ester (Piperidone derivative) Elimination->Product Enolate2 Stable Enolate (Thermodynamic Sink) Product->Enolate2 Base FinalProduct Piperidine-3-carboxylate precursor Enolate2->FinalProduct 2. H₃O⁺ Workup Acidic Workup (H₃O⁺)

Application in Synthesis

The Dieckmann condensation is a key step in the synthesis of 4-piperidones, which can then be further elaborated.[16] For example, the addition of a primary amine to two equivalents of an alkyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation, is a common route to N-substituted 4-piperidones. While not a direct route to the 3-carboxylate, the resulting piperidone is a versatile intermediate that can be functionalized at the 3-position.

Modern Asymmetric Synthesis Strategies

For pharmaceutical applications, controlling the absolute stereochemistry is non-negotiable.[4] Recent years have seen the development of powerful catalytic asymmetric methods that provide access to enantioenriched piperidine-3-carboxylates and their derivatives.

A. Rhodium-Catalyzed Asymmetric Carbometalation

A groundbreaking approach involves the functionalization of pyridine-derived dihydropyridines.[5][6][17] A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction developed by Fletcher and colleagues, which couples arylboronic acids with a phenyl pyridine-1(2H)-carboxylate.[7][18][19] This method provides 3-substituted tetrahydropyridines with excellent enantioselectivity, which can be subsequently reduced to the desired piperidines.[17]

The "Why": Creating a Chiral Catalytic Environment The success of this reaction hinges on a carefully designed catalytic system.

  • Rhodium Catalyst: Rhodium complexes are uniquely capable of catalyzing the carbometalation of the dihydropyridine substrate.

  • Chiral Ligand: A chiral phosphine ligand (e.g., (S)-SEGPHOS) coordinates to the rhodium center, creating a chiral pocket.[18] This chiral environment dictates the facial selectivity of the aryl group addition to the dihydropyridine, leading to high enantiomeric excess (ee).

  • Three-Step Process: The overall strategy cleverly circumvents the high energy barrier of dearomatizing pyridine directly.[5][6][7]

    • Partial Reduction: Pyridine is first partially reduced to a more reactive dihydropyridine intermediate.

    • Asymmetric Carbometalation: The Rh-catalyzed reaction installs the C3 substituent with high stereocontrol.

    • Final Reduction: The remaining double bond in the tetrahydropyridine is reduced to furnish the final chiral piperidine.

Arylboronic AcidYield (%)ee (%)
4-MeO-C₆H₄B(OH)₂9599
4-F-C₆H₄B(OH)₂9199
4-CF₃-C₆H₄B(OH)₂8799
2-Naphthyl-B(OH)₂9299
3-Thienyl-B(OH)₂8198
Data adapted from Mishra, S. et al., J. Am. Chem. Soc. 2023.[17][18]

Table 1: Substrate scope for the Rh-catalyzed asymmetric synthesis of 3-aryl-tetrahydropyridines.

Experimental Protocol: Rh-Catalyzed Asymmetric Cross-Coupling

The following is a generalized protocol based on the published procedure.[18]

Step 1: Catalyst Preparation

  • In an argon-purged vial, add [Rh(cod)OH]₂ (3 mol%) and (S)-SEGPHOS (7 mol%).

  • Add degassed solvents (e.g., Toluene, THP, H₂O).

  • Add aqueous CsOH (2.0 equiv) and stir the catalyst solution at 70 °C for 10 minutes.

Step 2: Coupling Reaction

  • To the activated catalyst solution, add the arylboronic acid (3.0 equiv) followed by the dihydropyridine substrate (1.0 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Upon completion, cool the reaction to room temperature, dilute with Et₂O, and pass through a short plug of silica gel.

  • Concentrate the filtrate and purify by column chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine.

Causality Behind Choices:

  • [Rh(cod)OH]₂: This is a stable and reliable rhodium precatalyst.

  • (S)-SEGPHOS: This specific chiral bisphosphine ligand was found to provide the highest levels of enantioselectivity for this transformation.

  • Aqueous CsOH: The use of an aqueous base was found to be critical for achieving high yields, likely by facilitating the transmetalation step with the boronic acid.[19]

  • Excess Boronic Acid: Using an excess of the boronic acid ensures complete consumption of the limiting dihydropyridine substrate.

B. Chemo-enzymatic Dearomatization Cascades

Biocatalysis offers an alternative and highly sustainable route to chiral molecules. Turner and colleagues have developed an elegant chemo-enzymatic cascade that transforms N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines.[20][21]

The "Why": Harnessing Nature's Catalysts This one-pot cascade reaction uses two enzymes in concert to perform a deracemization.

  • Amine Oxidase (AmOx): This enzyme selectively oxidizes one enantiomer of the starting racemic tetrahydropyridine (THP) to a dihydropyridinium (DHP) intermediate.

  • Ene-Imine Reductase (EneIRED): This enzyme then reduces the achiral DHP intermediate in a highly stereoselective manner, funneling the material to a single enantiomer of the piperidine product. The process involves two sequential reductions: a conjugate reduction of the C=C bond followed by the reduction of the resulting iminium ion.[21]

This approach provides access to both enantiomers of the product simply by choosing an EneIRED that exhibits the opposite stereopreference. It has been successfully applied to the synthesis of key pharmaceutical agents like Preclamol and OSU-6162.[20]

G cluster_0 Chemo-enzymatic Cascade THP Racemic Tetrahydropyridine (THP) DHP Achiral Dihydropyridinium (DHP) Piperidine Enantioenriched Piperidine AmOx Amine Oxidase (AmOx) EneIRED Ene-Imine Reductase (EneIRED)

Functionalization of Pre-existing Piperidine Scaffolds

In some cases, the most efficient route involves modifying a commercially available or easily synthesized piperidine ring. For instance, N-Boc-piperidine-3-carboxylic acid is a common starting material that allows for elaboration of the carboxylate group.[22][23]

Amide Coupling Reactions

A primary application of this strategy is the synthesis of piperidine-3-carboxamides.[22][24] Standard peptide coupling reagents can be used to form an amide bond between the carboxylic acid of the piperidine scaffold and a desired amine.

Experimental Protocol: Synthesis of a Piperidine-3-Carboxamide

The following is a general procedure for amide bond formation.

  • Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

  • Add a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.1 eq) and an activator like DMAP (4-Dimethylaminopyridine, 0.1 eq) or HOBt (Hydroxybenzotriazole, 1.1 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Stir at room temperature for 4-16 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove the coupling reagents and byproducts. Typically, this involves washing the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Choices:

  • EDCI/DMAP: This is a common and effective set of coupling reagents. EDCI activates the carboxylate to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. DMAP acts as a nucleophilic catalyst to accelerate the reaction.[25]

  • Aprotic Solvent: DCM or DMF are used because they are inert to the reaction conditions and effectively solvate the reactants.

  • Aqueous Workup: The sequential washes are critical for removing the water-soluble urea byproduct formed from EDCI and any unreacted starting materials, simplifying the final purification.

Conclusion

References
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  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c02263]
  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [No Journal Source Provided in Snippet]. [URL: N/A - Based on provided search result snippet]
  • Organic Synthesis Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts. [URL: https://www.organic-chemistry.org/abstracts/lit4/263.shtm]
  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c02263]
  • Zarrin, A. A., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 143-151. [URL: https://pubmed.ncbi.nlm.nih.gov/7837229/]
  • Dakenchem. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [URL: N/A - Based on provided search result snippet]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937. [URL: https://www.mdpi.com/1422-0067/24/4/2937]
  • Jadhav, S., & Kapadnis, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [URL: https://www.researchgate.net/publication/380358245_Synthesis_and_Antimicrobial_Activity_of_Novel_Sulfonyl_Piperidine_Carboxamide_Derivatives_Prepared_from_N-Boc-Piperidine-3-carboxylic_Acid_via_Amide_Coupling]
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [URL: https://encyclopedia.pub/entry/35823]
  • Harawa, V., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 124(45), 13349–13358. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9653198/]
  • Cerkovnik, J., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2993. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278479/]
  • Thieme. (2023). Rh-Catalyzed Asymmetric Carbometallation to Access 3-Substituted Piperidines. Synfacts, 19(08), 855. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0042-1752932]
  • Smith, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(40), 11935-11943. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc04118a]
  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/jacs.3c02263]
  • ACS Publications. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c07143]
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  • Al-Warhi, T., et al. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules, 27(19), 6296. [URL: https://www.mdpi.com/1420-3049/27/19/6296]
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  • Wang, H., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Preprint]. [URL: https://www.researchgate.
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  • Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science, 370(6518), 854-859. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7855364/]
  • Cambridge University Press. (n.d.). Dieckmann Reaction. [URL: https://www.cambridge.org/us/universitypress/subjects/chemistry/organic-chemistry/name-reactions-organic-synthesis/2/dieckmann-reaction?
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [URL: https://www.organic-chemistry.
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An In-depth Technical Guide to the Core Starting Materials for Synthesizing Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Piperidine Scaffold in Modern Chemistry

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast array of biologically active molecules. Its prevalence in pharmaceuticals, agrochemicals, and natural products underscores its significance in medicinal and synthetic organic chemistry.[1] More than a simple cyclic amine, the piperidine ring offers a versatile, sp³-rich scaffold that allows for precise three-dimensional orientation of functional groups, a critical feature for molecular recognition and pharmacological activity. This guide provides an in-depth exploration of the principal starting materials and synthetic strategies employed to construct this vital heterocyclic system, offering insights into the causality behind experimental choices for researchers, scientists, and drug development professionals.

Pillar 1: Pyridine - The Aromatic Precursor

The most direct and atom-economical pathway to the piperidine core begins with the readily available aromatic precursor, pyridine.[1] The synthetic challenge lies in the efficient saturation of the resonance-stabilized aromatic ring, a transformation that typically requires robust catalytic systems.

Catalytic Hydrogenation: The Workhorse of Piperidine Synthesis

Catalytic hydrogenation stands as the most common and industrially significant method for the reduction of pyridines.[1][2] This process involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.

Causality Behind Catalyst and Condition Selection:

The choice of catalyst and reaction conditions is paramount to achieving high yields and selectivity while minimizing undesirable side reactions, such as over-reduction leading to ring-opening.[2]

  • Heterogeneous Catalysts: These are the mainstay for industrial applications due to their ease of separation and recyclability.[1]

    • Palladium on Carbon (Pd/C): A widely used and efficient catalyst, often employed with an acidic additive to protonate the pyridine nitrogen, thereby facilitating reduction.[1]

    • Platinum(IV) Oxide (PtO₂): A highly active catalyst, often referred to as Adams' catalyst, effective for the hydrogenation of a wide range of pyridine derivatives.[2]

    • Rhodium on Carbon (Rh/C): Often demonstrates high selectivity for the hydrogenation of the pyridine ring without significant C-N bond cleavage, a key advantage in preventing over-reduction.[2] Rhodium-based catalysts are particularly effective under milder conditions.

    • Raney Nickel: A cost-effective and active catalyst, though it can sometimes promote over-reduction.[2]

  • Homogeneous Catalysts: These systems can offer high selectivity and activity under milder conditions, though catalyst-product separation can be more challenging.[1] Recent breakthroughs include iridium(III)-catalyzed ionic hydrogenation, which displays exceptional tolerance for sensitive functional groups and circumvents catalyst poisoning by the nitrogen lone pair.[3]

  • Electrocatalytic Hydrogenation: An emerging sustainable alternative that utilizes electricity to drive the hydrogenation process at ambient temperature and pressure, reducing the reliance on high-pressure hydrogen gas.

Experimental Protocol: Catalytic Hydrogenation of Pyridine using Rhodium(III) Oxide

This protocol provides a representative example of a laboratory-scale hydrogenation of a pyridine substrate.

  • Reactor Preparation: To a glass vial equipped with a magnetic stirrer bar, add the pyridine substrate (0.8 mmol) and Rh₂O₃ (1.0 mg, 0.5 mol%).

  • Inerting the System: Degas the vial by applying a vacuum and backfilling with an inert gas (e.g., argon or nitrogen) three times. This step is crucial to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add anhydrous 2,2,2-trifluoroethanol (TFE) (1 mL) to the vial and briefly flush with nitrogen. The choice of solvent can significantly impact reaction rates and selectivity.

  • Autoclave Setup: Place the vial inside an autoclave. Purge the autoclave with hydrogen gas three times to ensure an inert atmosphere.

  • Reaction Execution: Pressurize the autoclave to 5 bar with hydrogen gas. Heat the reaction mixture to 40°C and stir for 16 hours.[2]

  • Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. The catalyst can be removed by filtration through a pad of celite, and the solvent can be evaporated under reduced pressure to yield the crude piperidine product.[2]

  • Purification: Further purification can be achieved by distillation or column chromatography if necessary.

Visualization of Pyridine Hydrogenation

G Pyridine Pyridine Catalyst Catalyst (e.g., Rh/C, Pd/C) + 3H₂ Pyridine->Catalyst Piperidine Piperidine Catalyst->Piperidine caption Catalytic Hydrogenation of Pyridine G Dihalopentane 1,5-Dihalopentane (X-C₅H₁₀-X) Intermediate N-Substituted 5-halopentylamine (R-NH-C₅H₁₀-X) Dihalopentane->Intermediate + R-NH₂ - HX PrimaryAmine Primary Amine (R-NH₂) Piperidine N-Substituted Piperidine Intermediate->Piperidine Intramolecular Cyclization caption General pathway for N-substituted piperidine synthesis. G AzaDiene Aza-diene (Electron-poor) Tetrahydropyridine Tetrahydropyridine AzaDiene->Tetrahydropyridine [4+2] Cycloaddition Dienophile Dienophile (Electron-rich) caption Inverse-electron-demand aza-Diels-Alder reaction.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Physicochemical Properties

Methyl 3-methylpiperidine-3-carboxylate possesses a piperidine ring, a foundational scaffold in many pharmaceuticals, substituted at the 3-position with both a methyl group and a methyl carboxylate group. This substitution pattern introduces a chiral center at the C3 position, making the molecule amenable to stereoselective synthesis and creating distinct stereoisomers with potentially different biological activities.

PropertyValueSource
Molecular FormulaC₈H₁₅NO₂PubChem[1]
Molecular Weight157.21 g/mol PubChem[1]
Monoisotopic Mass157.11028 DaPubChem[1]
XlogP (predicted)0.5PubChem[1]
IUPAC NameThis compoundPubChem[1]
SMILESCC1(CCCNC1)C(=O)OCPubChem[1]
InChIInChI=1S/C8H15NO2/c1-8(7(10)11-2)4-3-5-9-6-8/h9H,3-6H2,1-2H3PubChem[1]

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[2] The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of related piperidine derivatives and established substituent effects.[3][4] The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. A common solvent for this type of analysis would be deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5][6]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the methyl groups and the diastereotopic protons of the piperidine ring. The presence of the nitrogen atom and the ester group will influence the chemical shifts of adjacent protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.70s3H-OCH₃Typical chemical shift for a methyl ester.
~ 3.0 - 3.2m2HH-2, H-6 (axial)Protons adjacent to the nitrogen are deshielded. Axial protons are typically upfield of equatorial protons.
~ 2.6 - 2.8m2HH-2, H-6 (equatorial)Protons adjacent to the nitrogen are deshielded.
~ 1.8 - 2.0m2HH-4, H-5 (axial)Aliphatic protons on the piperidine ring.
~ 1.5 - 1.7m2HH-4, H-5 (equatorial)Aliphatic protons on the piperidine ring.
~ 1.25s3HC3-CH₃Methyl group at a quaternary center, appearing as a singlet.
~ 1.5 (broad)s1HN-HThe chemical shift and appearance of the N-H proton can vary significantly with solvent and concentration. It may exchange with D₂O.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The quaternary carbon at the 3-position is a key diagnostic signal.

Chemical Shift (δ, ppm)AssignmentRationale
~ 175C=OTypical chemical shift for an ester carbonyl carbon.
~ 52-OCH₃Typical chemical shift for a methyl ester carbon.
~ 48C-2Carbon adjacent to the nitrogen atom.
~ 46C-6Carbon adjacent to the nitrogen atom.
~ 45C-3Quaternary carbon, deshielded by the ester and methyl groups.
~ 35C-4Aliphatic carbon in the piperidine ring.
~ 25C-5Aliphatic carbon in the piperidine ring.
~ 22C3-CH₃Methyl group attached to the quaternary carbon.
Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra for this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected range of proton signals (typically 0-10 ppm).

    • Employ a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the ester and amine functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300-3400Medium, broadN-H stretch (secondary amine)
~ 2850-2960StrongC-H stretch (aliphatic)
~ 1735StrongC=O stretch (ester)
~ 1170-1250StrongC-O stretch (ester)

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. For cyclic amines like this compound, the fragmentation is often directed by the nitrogen atom.[7][8][9]

Molecular Ion and Fragmentation Pattern
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 157, corresponding to the molecular weight of the compound. As it contains an odd number of nitrogen atoms, the molecular weight is odd, which is a useful diagnostic feature (the Nitrogen Rule).

  • α-Cleavage: The most significant fragmentation pathway for amines is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. This can lead to the formation of several key fragment ions.

  • Loss of the Ester Group: Fragmentation involving the ester group is also anticipated.

m/zProposed FragmentRationale
157[C₈H₁₅NO₂]⁺Molecular Ion
142[M - CH₃]⁺Loss of a methyl radical from the C3 position.
126[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
98[M - COOCH₃]⁺Loss of the methyl carboxylate radical.
84[C₅H₁₀N]⁺α-cleavage with loss of the C3 substituents.
70[C₄H₈N]⁺Further fragmentation of the piperidine ring.
Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this relatively volatile compound.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or ethyl acetate.

  • GC Separation:

    • Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250°C).

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient can be used to ensure good separation, for example, starting at 50°C and ramping up to 250°C.

  • MS Detection:

    • Ionization: Use standard electron ionization (EI) at 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer can be used to scan a mass range of, for example, m/z 40-300.

Visualizing the Workflow and Fragmentation

Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry (GC-MS) Sample->MS Analysis Structure Structural Elucidation NMR->Structure Provides carbon-hydrogen framework Purity Purity Assessment NMR->Purity IR->Structure Identifies functional groups MS->Structure Confirms molecular weight and fragmentation MS->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

Key Mass Spectral Fragmentation Pathways

G M Molecular Ion (M⁺) m/z = 157 F142 [M - CH₃]⁺ m/z = 142 M->F142 - •CH₃ F126 [M - OCH₃]⁺ m/z = 126 M->F126 - •OCH₃ F98 [M - COOCH₃]⁺ m/z = 98 M->F98 - •COOCH₃ F84 [C₅H₁₀N]⁺ m/z = 84 M->F84 α-cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for this compound. By synthesizing information from structurally related compounds and fundamental spectroscopic principles, we have established a robust framework for the identification and characterization of this molecule. The predicted NMR, IR, and MS data, along with the provided experimental protocols, serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the structural assignment.

References

  • Future4200. Chapter 11 - Amines. Available at: [Link]

  • PubChem. Methyl piperidine-3-carboxylate. Available at: [Link]

  • ChemBK. METHYL PIPERIDINE-3-CARBOXYLATE. Available at: [Link]

  • Mass spectral interpretation - Wikipedia. Available at: [Link]

  • YouTube. PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3544–3548. Available at: [Link]

  • Yeditepe Journal of Health Sciences. Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Available at: [Link]

  • MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Available at: [Link]

  • PubChemLite. This compound (C8H15NO2). Available at: [Link]

  • PubMed Central (PMC). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at: [Link]

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The Methyl Group: A Subtle Change, A Profound Impact in Drug Design and Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Part I: The Fundamental Principles of Methylation in Medicinal Chemistry

Chapter 1: Introduction - The "Simplest" Functional Group's Profound Impact

In the intricate world of medicinal chemistry, the smallest structural modifications can elicit the most dramatic changes in a molecule's biological activity. Among these, the addition of a simple methyl group (—CH₃) stands out for its remarkable and often unpredictable influence on a drug candidate's profile. This small, monovalent, and lipophilic functional group is a cornerstone of lead optimization, with statistics showing that over 67% of the top-selling small-molecule drugs in 2011 contained at least one methyl group.[1][2] Its strategic placement can transform a moderately active compound into a potent and selective drug, a phenomenon sometimes so striking it has been dubbed the "magic methyl" effect.[2][3][4][5][6][7][8]

This guide, intended for researchers and drug development professionals, delves into the multifaceted roles of the methyl group. We will move beyond simple observation to explore the underlying physicochemical and mechanistic principles that govern its effects. By understanding the causality behind these changes—from altering molecular conformation to blocking metabolic pathways—we can harness the power of the methyl group more rationally and effectively in the quest for safer and more efficacious medicines.

Chapter 2: The Physicochemical Properties of the Methyl Group

To comprehend the impact of methylation, one must first appreciate the fundamental properties of the methyl group itself:

  • Size and Shape: As one of the smallest alkyl groups, the methyl group can probe and fill small hydrophobic pockets within a protein's active site without introducing significant steric hindrance that could disrupt binding.[9]

  • Lipophilicity: The methyl group is nonpolar and hydrophobic. Its addition to a molecule typically increases lipophilicity, which can influence solubility, cell membrane permeability, and binding affinity.[9][10][11] This change is a critical parameter in modulating a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Electronic Effects: The methyl group is a weak electron-donating group through an inductive effect.[1][2] This can subtly alter the electronic distribution within a molecule, influencing the pKa of nearby functional groups and the strength of interactions with the biological target.

Chapter 3: Key Molecular Interactions Involving Methyl Groups

The influence of a methyl group is exerted through a variety of non-covalent interactions that are fundamental to molecular recognition.

  • Hydrophobic and van der Waals Interactions: The primary mode of interaction is through the hydrophobic effect. By occupying a hydrophobic pocket on a protein target, a methyl group can displace ordered water molecules, leading to a favorable increase in entropy and a stronger binding affinity.[2][10] Precise van der Waals contacts between the methyl group and the protein surface are crucial for this effect.

  • CH-π Interactions: A less intuitive but critically important interaction is the CH-π interaction. This occurs when a C-H bond, such as those in a methyl group, interacts with the electron-rich face of an aromatic ring (e.g., phenylalanine, tyrosine, tryptophan residues in a protein).[12][13][14] These interactions are significant contributors to binding affinity and can be crucial for ligand orientation and selectivity.[13][15][16] The addition of electron-donating methyl groups to a ligand's phenyl ring can enrich its electron density, further strengthening this interaction.[15]

Part II: The Multifaceted Roles of the Methyl Group in Lead Optimization

The strategic introduction of a methyl group is a key tactic to address common challenges in lead optimization. Its effects are pleiotropic, influencing both the pharmacodynamic and pharmacokinetic properties of a drug candidate.

cluster_cause Structural Modification cluster_effects Physicochemical & Biological Consequences cluster_mechanisms Underlying Mechanisms add_methyl Addition of a Methyl Group potency ↑ Potency & Affinity add_methyl->potency selectivity ↑ Target Selectivity add_methyl->selectivity metabolism ↑ Metabolic Stability add_methyl->metabolism properties Δ Physicochemical Properties add_methyl->properties mech_potency Fill Hydrophobic Pocket Conformational Restriction Enhance CH-π Interactions potency->mech_potency via mech_selectivity Exploit Pocket Differences Induce Favorable Conformation selectivity->mech_selectivity via mech_metabolism Block Metabolic Hotspots (Steric Shielding) metabolism->mech_metabolism via mech_properties Increase Lipophilicity (LogD) Decrease H-Bond Donors Alter Solubility properties->mech_properties via

Figure 1: The multifaceted effects of methylation in drug design.
Chapter 4: Enhancing Potency and Affinity: The "Magic Methyl" Effect

The term "magic methyl" refers to the large, unexpected increase in binding affinity or potency resulting from the addition of a single, strategically placed methyl group.[1][2] While not all methyl additions are "magic," a well-placed one can boost potency by 10-fold in about 8% of cases, and even 100-fold in rare instances (0.4%).[1][2] Sometimes the effect is even more dramatic, with potency increases of up to 2000-fold having been reported.[3][17]

The mechanisms behind this enhancement are varied:

  • Filling Hydrophobic Pockets: As suggested by Jorgensen, a methyl group that fits snugly into a pre-existing hydrophobic pocket on the target protein can significantly increase binding affinity through favorable hydrophobic and van der Waals interactions.[1][2]

  • Conformational Effects: A methyl group can act as a conformational lock. By introducing a steric barrier, it can restrict the rotation of single bonds (e.g., an ortho-methyl group on a biaryl system), forcing the molecule into a bioactive conformation that more closely resembles its protein-bound state.[1][2][10] This pre-organization reduces the entropic penalty of binding, thereby increasing affinity.[1][2]

  • Desolvation Energy: Increased methylation can reduce the free energy of desolvation required to move a ligand from an aqueous environment to the more lipophilic binding site, resulting in stronger binding.[1][2]

Drug/Compound ClassModificationImpact on Potency (IC₅₀)Primary MechanismReference
MAP Kinase Inhibitors Addition of ortho-methyl on aryl ring>100-fold increaseConformational restriction[1][2]
DPP-IV Inhibitors Addition of meta-methyl on aromatic ring>43-fold increaseFills hydrophobic S1 pocket[17]
JAK3 Inhibitor Methyl on piperidine ringPotency lost or restoredSteric clash vs. shielding[18]
Tazemetostat Four methyl groups added>100,000-fold increaseMultiple effects[10]
CB2R Agonists Methyl group addition100-fold increaseNot specified[10]

Table 1: Examples of Methyl Group Impact on Drug Potency.

Chapter 5: Tuning Selectivity

Selectivity is paramount for minimizing off-target effects and improving a drug's safety profile. A methyl group can be a powerful tool for enhancing selectivity by exploiting subtle topographical differences between the binding sites of related proteins (e.g., enzyme isoforms). If the target protein has a small hydrophobic pocket that is absent or occupied in an off-target protein, adding a methyl group that fits into this pocket can dramatically increase affinity for the intended target while maintaining or even reducing affinity for the off-target.[19]

Chapter 6: Modulating ADME Properties

A drug's efficacy is critically dependent on its pharmacokinetic profile. Methylation is a common strategy to fine-tune ADME properties.[8][20][21]

One of the most valuable applications of methylation is to improve metabolic stability.[20] Many drug molecules are cleared from the body via oxidation by cytochrome P450 (CYP) enzymes, often at an exposed, electron-rich C-H bond on an aromatic ring (e.g., a para-position) or an aliphatic position.[22] Replacing this vulnerable hydrogen with a methyl group can sterically shield the position from enzymatic attack, a process known as "metabolic blocking."[22] This reduces the rate of clearance, increases the drug's half-life, and improves its oral bioavailability.[23][24] For example, deuterating a critical methyl group in Deucravacitinib blocks its metabolism, leveraging the greater strength of the C-D bond.[22]

cluster_unblocked Metabolically Labile Compound cluster_blocked Metabolically Blocked Compound Molecule1 Drug-H CYP1 CYP450 Enzyme Molecule1->CYP1 Oxidation Metabolite1 Drug-OH (Metabolite) CYP1->Metabolite1 Molecule2 Drug-CH₃ CYP2 CYP450 Enzyme Molecule2->CYP2 Steric Hindrance Blocked X CYP2->Blocked

Figure 2: Conceptual diagram of metabolic blocking via methylation.

Adding a methyl group increases a molecule's lipophilicity, measured as LogP or LogD. This can be a double-edged sword.

  • Increased Permeability: Higher lipophilicity often leads to better passive diffusion across cell membranes, which can improve absorption.[18]

  • Decreased Aqueous Solubility: The trade-off is often a reduction in aqueous solubility.[11] Poor solubility can hinder formulation and limit absorption, creating a classic optimization challenge.

However, the effect is not always straightforward. N-methylation of amides or ureas can sometimes break internal hydrogen bonds, disrupting crystal packing and leading to an increase in solubility despite the increase in lipophilicity.[11][25]

To navigate this trade-off, medicinal chemists use metrics like Lipophilic Efficiency (LipE), defined as pIC50 - LogD. LipE helps quantify the "quality" of a compound's potency relative to its lipophilicity.[26][27] A successful methylation strategy should increase potency more than it increases lipophilicity, resulting in an improved LipE.[28] Similarly, Lipophilic Metabolic Efficiency (LipMetE) relates lipophilicity to metabolic clearance and can guide optimization toward compounds with a better half-life.[27][29][30]

Part III: Practical Application and Evaluation

Chapter 7: Strategic Methylation: Synthetic Methodologies

The ability to introduce methyl groups, particularly at late stages of a synthesis, is crucial for efficient lead optimization.[7] Modern synthetic chemistry offers a variety of methods for C-H methylation, allowing chemists to rapidly generate methylated analogs without re-synthesizing molecules from scratch.[3][19] These advanced cross-coupling and photocatalytic methods are invaluable tools for exploring the impact of methylation across a molecular scaffold.[7][9]

Chapter 8: Experimental Workflows for Evaluating Methylated Analogs

Once a methylated analog is synthesized, a systematic evaluation of its properties is required to determine if the modification was beneficial.

cluster_assays In Vitro Evaluation start Lead Compound synthesis Synthesize Methylated Analog start->synthesis potency_assay Target Potency Assay (e.g., IC₅₀, Kᵢ) synthesis->potency_assay selectivity_assay Selectivity Panel (Off-Target Assays) synthesis->selectivity_assay solubility_assay Aqueous Solubility (Kinetic/Thermodynamic) synthesis->solubility_assay logd_assay Lipophilicity Assay (LogD Measurement) synthesis->logd_assay metabolism_assay Metabolic Stability Assay (Microsomes/Hepatocytes) synthesis->metabolism_assay decision Analyze Data (Potency, Selectivity, ADME) Calculate LipE / LipMetE potency_assay->decision selectivity_assay->decision solubility_assay->decision logd_assay->decision metabolism_assay->decision end_good Advance Candidate decision->end_good Improved Profile end_bad Iterate or Terminate decision->end_bad Unfavorable Profile

Figure 3: Experimental workflow for evaluating methylated analogs.

This protocol assesses the rate at which a compound is metabolized by Phase I enzymes.[31][32]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a methylated analog compared to its parent compound.

Materials:

  • Test compound and parent compound (10 mM stocks in DMSO).

  • Pooled Human Liver Microsomes (HLM), e.g., from BioIVT.[33]

  • Phosphate Buffer (0.1 M, pH 7.4).

  • NADPH regenerating system (e.g., NADPH-A/B).

  • Positive control compounds (e.g., Verapamil, Testosterone).

  • Acetonitrile with internal standard (for quenching).

  • 96-well plates, LC-MS/MS system.

Methodology:

  • Preparation: Thaw HLM and other reagents on ice. Prepare a working solution of HLM in phosphate buffer (e.g., 0.5 mg/mL final protein concentration).

  • Incubation Mixture: In a 96-well plate, add phosphate buffer. Add the test compound to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-warm the plate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "-NADPH" control wells.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point is quenched immediately after adding NADPH.

  • Sample Processing: Centrifuge the plate at 4°C to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life: t₁/₂ = 0.693 / k.

    • Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL protein concentration).

Self-Validation: The protocol's integrity is validated by including a positive control with a known metabolic rate to ensure the enzyme system is active and a "-NADPH" control to confirm that disappearance of the compound is enzyme-dependent.[33]

Objective: To measure the distribution coefficient (LogD) of a compound at physiological pH.

Materials:

  • Test compound (stock in DMSO).

  • Phosphate-buffered saline (PBS, pH 7.4).

  • n-Octanol (pre-saturated with PBS).

  • HPLC or UPLC-UV system.

Methodology:

  • Preparation: Add 1 mL of n-octanol and 1 mL of PBS to a glass vial.

  • Spiking: Add a small volume (e.g., 10 µL) of the test compound stock solution to the vial.

  • Equilibration: Shake the vial vigorously for 1-2 hours at room temperature to allow the compound to partition between the two phases.

  • Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Sampling: Carefully take a known volume from both the n-octanol layer and the PBS layer.

  • Analysis: Quantify the concentration of the compound in each sample using HPLC-UV by comparing against a standard curve.

  • Calculation: LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₚᵦₛ).

Part IV: Conclusion and Future Outlook

The methyl group, despite its structural simplicity, is a profoundly powerful tool in drug design and lead optimization.[20] Its ability to modulate pharmacodynamic and pharmacokinetic properties through a variety of mechanisms—from filling hydrophobic pockets and restricting conformation to blocking metabolic hotspots—makes it an indispensable part of the medicinal chemist's toolkit.[1][2][20] The strategic application of methylation, guided by metrics like LipE and supported by modern synthetic methods and robust experimental evaluation, allows for the rational fine-tuning of drug candidates. As our understanding of molecular interactions and predictive modeling continues to improve, the "magic" of the methyl group will increasingly become a predictable and precisely wielded scientific instrument, accelerating the development of the next generation of innovative therapies.

References

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Methodological & Application

Enantioselective Synthesis of (S)-3-Methyl Piperidine Carboxylate: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The chiral piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast number of pharmaceuticals and clinical candidates.[1][2] Specifically, enantiomerically pure 3-substituted piperidines, such as (S)-3-methyl piperidine carboxylate, serve as critical building blocks for active pharmaceutical ingredients (APIs), including anticonvulsants and enzyme inhibitors.[3][4] Their stereochemistry often dictates biological activity and selectivity.[5] This document provides an in-depth guide for researchers and drug development professionals on the principal strategies for the enantioselective synthesis of (S)-3-methyl piperidine carboxylate. We will explore and provide detailed protocols for three authoritative methods: catalytic asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and a modern rhodium-catalyzed asymmetric reductive Heck reaction.

Introduction: The Significance of the Chiral Piperidine Moiety

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in approved drugs.[2][6] The introduction of stereocenters onto this saturated ring allows for precise three-dimensional orientation of substituents, which is crucial for optimizing interactions with biological targets like enzymes and receptors. (S)-Methyl piperidine-3-carboxylate, a derivative of nipecotic acid, is a valuable intermediate whose derivatives have been explored as potent inhibitors of GABA uptake, relevant for treating neurological disorders like epilepsy.[7]

The development of robust, scalable, and stereocontrolled synthetic routes to such building blocks is a persistent challenge in organic and medicinal chemistry.[4] Key difficulties include controlling the stereochemistry at the C3 position while managing the reactivity of the piperidine nitrogen. This guide details field-proven and cutting-edge methodologies to address this synthetic challenge.

Strategic Approaches to Enantioselective Synthesis

Three primary strategies have proven effective for the synthesis of chiral 3-substituted piperidines. The choice of strategy often depends on factors like scalability, cost of goods, and desired stereochemical purity.

  • Catalytic Asymmetric Hydrogenation: A direct and atom-economical approach involving the reduction of a substituted pyridine precursor.

  • Chiral Auxiliary-Mediated Synthesis: A classical and reliable method where a recoverable chiral moiety guides the stereochemical outcome of a key transformation.[8]

  • Modern Catalytic Cross-Coupling: An innovative approach using transition metal catalysis to install the C3-substituent with high enantioselectivity.

The following sections will elaborate on the causality behind each strategy and provide detailed, actionable protocols.

Logical Workflow for Synthetic Strategy Selection

G Start Target: (S)-3-Methyl Piperidine Carboxylate Decision1 Atom Economy & Directness? Start->Decision1 Strategy1 Strategy 1: Asymmetric Hydrogenation Strategy2 Strategy 2: Chiral Auxiliary Strategy3 Strategy 3: Rh-Catalyzed Cross-Coupling Decision1->Strategy1 Yes Decision2 Reliability & Predictability? Decision1->Decision2 No Decision2->Strategy2 Yes Decision3 Novelty & Functional Group Tolerance? Decision2->Decision3 No Decision3->Start Re-evaluate Decision3->Strategy3 Yes G Substrate N-Acyl Piperidine (with Chiral Auxiliary) Enolate Diastereoselective Enolate Formation (LDA, -78 °C) Substrate->Enolate Alkylation Alkylation (CH3I) Enolate->Alkylation Product Diastereomerically Enriched Product Alkylation->Product Cleavage Auxiliary Cleavage (LiOH, H2O2) Product->Cleavage Final (S)-3-Methyl Piperidine Carboxylic Acid Cleavage->Final

Sources

Application Notes & Protocols: Synthesis and Evaluation of Piperidine Carboxamides as Non-Covalent Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Proteasome with Piperidine-Based Scaffolds

The ubiquitin-proteasome system (UPS) is a critical pathway for controlled protein degradation in eukaryotic cells, regulating essential cellular processes such as cell cycle progression, signal transduction, and apoptosis.[1] The 26S proteasome, a multi-catalytic protease complex, is the central engine of the UPS.[2] Its catalytic core, the 20S proteasome, possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). Dysregulation of proteasome activity is implicated in the pathophysiology of numerous diseases, including cancer and neurodegenerative disorders, making it a prominent therapeutic target.[1]

While covalent proteasome inhibitors like Bortezomib and Carfilzomib have seen clinical success, particularly in treating multiple myeloma, they are associated with off-target effects and the development of resistance.[1][3][4] This has spurred the development of non-covalent inhibitors, which may offer improved selectivity and a more favorable safety profile.[1]

The piperidine ring is a privileged scaffold in medicinal chemistry, valued for its conformational rigidity and its ability to serve as a versatile building block in drug design.[5] This application note provides a comprehensive guide to the synthesis, purification, and biological evaluation of piperidine carboxamides as a promising class of non-covalent proteasome inhibitors. We will detail a representative synthetic protocol, methods for assessing proteasome inhibitory activity, and insights into the structure-activity relationships (SAR) that govern their potency.

Chemical Synthesis of Piperidine Carboxamides

The synthesis of piperidine carboxamides is typically achieved through the coupling of a piperidine carboxylic acid derivative with a desired amine. This amide bond formation is a cornerstone of medicinal chemistry, and several robust methods are available. The choice of coupling reagent is critical to ensure high yield, minimize side reactions, and preserve stereochemical integrity if chiral centers are present.

Rationale for Synthetic Strategy

The presented protocol utilizes a common and efficient amide coupling strategy employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an activating agent such as 1-Hydroxybenzotriazole (HOBt). This combination is widely used due to its effectiveness in converting the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine. The inclusion of a base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloride salt of EDCI and the HOBt, as well as any acid generated during the reaction, thereby driving the reaction to completion.

Experimental Workflow: Synthetic Route

Below is a generalized workflow for the synthesis of a piperidine carboxamide derivative.

synthetic_workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling Reaction cluster_workup Workup & Purification Piperidine_acid Piperidine Carboxylic Acid Derivative Coupling EDCI, HOBt, DIPEA in Anhydrous DMF Piperidine_acid->Coupling Amine Primary or Secondary Amine (R-NH2) Amine->Coupling Workup Aqueous Workup (Extraction) Coupling->Workup Reaction Completion Purification Column Chromatography or Preparative HPLC Workup->Purification Crude Product Product Piperidine Carboxamide Product Purification->Product Purified Product mechanism_of_action cluster_proteasome Proteasome β5 Subunit Binding Pocket cluster_binding_site Non-covalent Binding Site Thr1 Catalytic Threonine (Thr1) Inhibitor Piperidine Carboxamide S1_pocket S1 Specificity Pocket H_bond Hydrogen Bonds Inhibitor->H_bond interacts with backbone residues VdW van der Waals Interactions Inhibitor->VdW interacts with hydrophobic residues

Sources

The Strategic Application of Methyl 3-Methylpiperidine-3-carboxylate in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold stands as a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including its ability to confer aqueous solubility, modulate lipophilicity, and provide a three-dimensional framework for precise interactions with biological targets.[3] Among the vast arsenal of piperidine-based building blocks, Methyl 3-methylpiperidine-3-carboxylate emerges as a particularly versatile and strategic starting material for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of its application in drug discovery, complete with detailed protocols and the scientific rationale behind its use.

Physicochemical Properties and Strategic Advantages

This compound, with its characteristic six-membered heterocyclic ring, possesses a unique combination of functional groups that make it an attractive starting point for chemical library synthesis and lead optimization.

PropertyValueSource
Molecular FormulaC₈H₁₅NO₂N/A
Molecular Weight157.21 g/mol N/A
AppearanceColorless to pale yellow liquidN/A
Key Structural FeaturesSecondary amine, tertiary carbon center, methyl esterN/A

The strategic advantages of employing this molecule in a synthetic campaign are multifaceted:

  • Chirality and Stereochemical Control: The tertiary carbon at the 3-position allows for the introduction of a chiral center, which is crucial for achieving stereospecific interactions with biological targets and can significantly impact a drug's efficacy and safety profile.[3]

  • Vectorial Functionalization: The presence of a secondary amine and a methyl ester provides two distinct points for orthogonal chemical modification. The nitrogen atom can be readily functionalized through N-alkylation or N-arylation, while the ester can be hydrolyzed, reduced, or converted to an amide, allowing for the exploration of diverse chemical space.

  • Scaffold Rigidity and Conformational Control: The piperidine ring imparts a degree of conformational constraint, which can be beneficial for locking a molecule into a bioactive conformation, thereby improving potency and selectivity. The methyl group at the 3-position further influences the ring's conformational preference.

Application in the Synthesis of Opioid Receptor Modulators

A prominent application of substituted piperidines is in the development of opioid receptor modulators. The 4-arylpiperidine core is a well-established pharmacophore for this class of drugs.[4] The following section outlines a representative protocol for the synthesis of a potent kappa-opioid receptor (KOR) antagonist, inspired by the structure of JDTic, a well-characterized selective KOR antagonist.[5][6] This protocol illustrates how this compound can serve as a key starting material.

Synthetic Workflow Overview

The overall synthetic strategy involves the initial protection of the piperidine nitrogen, followed by the transformation of the ester group and the introduction of the characteristic 4-aryl moiety. Subsequent deprotection and N-alkylation furnish the final target compound.

G cluster_0 Synthesis of a Kappa-Opioid Receptor Antagonist Start Methyl 3-methyl- piperidine-3-carboxylate Step1 N-Protection (Boc) Start->Step1 Boc₂O, Et₃N Step2 Ester Reduction (LiAlH4) Step1->Step2 1. LiAlH₄ 2. H₂O Step3 Oxidation to Aldehyde (PCC) Step2->Step3 PCC, DCM Step4 Grignard Addition of Aryl Group Step3->Step4 1. 3-methoxyphenyl- magnesium bromide 2. H₂O Step5 Deprotection (TFA) Step4->Step5 TFA, DCM Step6 N-Alkylation with Side Chain Step5->Step6 Appropriate alkyl halide, K₂CO₃, MeCN End Target KOR Antagonist Step6->End

Caption: Synthetic workflow for a KOR antagonist.

Detailed Experimental Protocols

Protocol 2.1: N-Boc Protection of this compound

Rationale: The protection of the piperidine nitrogen as its tert-butyloxycarbonyl (Boc) derivative is a crucial first step. The Boc group is stable under a wide range of reaction conditions, yet it can be readily removed under acidic conditions without affecting other functional groups. This orthogonality is essential for a multi-step synthesis.[2]

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (Et₃N, 1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, N-Boc-methyl 3-methylpiperidine-3-carboxylate, can often be used in the next step without further purification.

Protocol 2.2: Synthesis of a 4-Aryl-3-hydroxymethylpiperidine Intermediate

Rationale: The introduction of the 4-aryl group is a key step in constructing the opioid pharmacophore. A common strategy involves the conversion of the ester to an aldehyde, followed by a Grignard reaction.

Procedure:

  • Ester Reduction: To a solution of N-Boc-methyl 3-methylpiperidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C, slowly add lithium aluminum hydride (LiAlH₄, 1.5 eq). Stir the reaction at room temperature for 2 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting suspension and concentrate the filtrate to yield the corresponding alcohol.

  • Oxidation to Aldehyde: To a solution of the alcohol (1.0 eq) in DCM (0.2 M), add pyridinium chlorochromate (PCC, 1.5 eq). Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM. Concentrate the filtrate to obtain the crude aldehyde.

  • Grignard Addition: Prepare the Grignard reagent by adding 3-bromoanisole (1.2 eq) to a suspension of magnesium turnings (1.3 eq) in anhydrous THF. To a solution of the crude aldehyde (1.0 eq) in anhydrous THF at 0 °C, slowly add the freshly prepared Grignard reagent. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 4-(3-methoxyphenyl)-3-hydroxymethylpiperidine derivative.

Protocol 2.3: Final Assembly of the KOR Antagonist

Rationale: The final steps involve the deprotection of the nitrogen and its subsequent alkylation with a side chain that is known to be important for KOR antagonist activity.

Procedure:

  • Boc Deprotection: Dissolve the 4-aryl-3-hydroxymethylpiperidine intermediate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir the solution at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • N-Alkylation: To a solution of the deprotected piperidine (1.0 eq) in acetonitrile (MeCN, 0.1 M), add potassium carbonate (K₂CO₃, 3.0 eq) and the desired N-alkylating agent (e.g., a substituted benzyl bromide, 1.2 eq).[7] Stir the reaction at 60 °C for 12-16 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate. Purify the crude product by flash column chromatography to obtain the final KOR antagonist.

Structure-Activity Relationship (SAR) Insights

The 3-methyl-3-carboxylate piperidine scaffold allows for systematic modifications to explore the structure-activity relationships of the resulting compounds. The following table summarizes key SAR findings for related 4-arylpiperidine opioid antagonists.

ModificationPositionEffect on ActivityReference
N-substituent1Large, hydrophobic groups are generally preferred for KOR antagonism.[6]
Aryl group4A 3-hydroxyphenyl group is often optimal for opioid receptor affinity.[8]
Methyl group3Can influence potency and selectivity by affecting the piperidine ring conformation.[5]
Ester/Amide3Conversion of the ester to an amide can improve metabolic stability and introduce additional hydrogen bonding interactions.[8]

Mechanism of Action: Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs). Upon binding of an antagonist, the receptor is stabilized in an inactive conformation, preventing the downstream signaling cascade that is triggered by an agonist.

G cluster_1 Opioid Receptor Antagonism Antagonist KOR Antagonist (e.g., JDTic analog) Receptor Kappa Opioid Receptor (Inactive State) Antagonist->Receptor Binds and Stabilizes G_Protein Gαi/o Protein (Inactive) Receptor->G_Protein No Activation Effector Adenylyl Cyclase (Active) G_Protein->Effector No Inhibition Second_Messenger cAMP Levels (Normal) Effector->Second_Messenger Cellular_Response No Change in Neuronal Excitability Second_Messenger->Cellular_Response

Caption: Simplified signaling pathway of KOR antagonism.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its strategic application enables the efficient synthesis of complex and stereochemically defined molecules, particularly in the realm of opioid receptor modulators. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this important synthetic intermediate in their quest for novel therapeutics.

References

  • D. S. Tan, "Diversity-oriented synthesis: exploring the intersections of chemistry, biology, and drug discovery," Nature Chemical Biology, vol. 1, no. 2, pp. 74-84, 2005.
  • Q. Chen, J. Li, and Q. Zhang, "Application of Chiral Piperidine Scaffolds in Drug Design," Synthesis, vol. 53, no. 15, pp. 2567-2584, 2021.
  • T. D. Penna, "4-Arylpiperidines: A Privileged Scaffold in Medicinal Chemistry," Future Medicinal Chemistry, vol. 3, no. 1, pp. 65-83, 2011.
  • J. R. Thomas, et al., "Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents," Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 1, pp. 354-357, 2011.
  • M. A. H. Zahran, et al., "Piperidine nucleus in the field of drug discovery," Future Journal of Pharmaceutical Sciences, vol. 7, no. 1, p. 138, 2021.
  • S. L. W. Husbands, et al., "Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)," Journal of Medicinal Chemistry, vol. 52, no. 21, pp. 6846-6851, 2009.
  • A. V. Ivachtchenko, et al., "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, vol. 26, no. 24, p. 7575, 2021.
  • B. Levison, "Procedure for N-alkylation of Piperidine?," ResearchGate, 2017. [Online]. Available: [Link].

  • J. R. Thomas, et al., "Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres," Bioorganic & Medicinal Chemistry Letters, vol. 26, no. 16, pp. 4054-4057, 2016.
  • J. R. Thomas, et al., "Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres," National Institutes of Health, 2016. [Online]. Available: [Link].

  • S. L. W. Husbands, et al., "Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)," ResearchGate, 2009. [Online]. Available: [Link].

  • A. A. L. Michalska, et al.
  • N. Díaz, et al., "SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists," Bioorganic & Medicinal Chemistry Letters, vol. 15, no. 17, pp. 3844-3848, 2005.
  • E. L. A. E. Fouad, et al.
  • A. El-Faham and F. Albericio, "An overview of the chemical synthesis of piperidine and its derivatives," Journal of the Saudi Chemical Society, vol. 15, no. 2, pp. 125-152, 2011.
  • M. D. Hill, "Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis," The Journal of Organic Chemistry, vol. 57, no. 25, pp. 6847-6855, 1992.
  • K. S. C. Marriott, et al., "Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors," Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 24, pp. 7534-7537, 2012.
  • S. W. Kim, et al., "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties," Archiv der Pharmazie, vol. 350, no. 11, p. 1700171, 2017.
  • S. H. Lee, et al., "Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)

Sources

Application Notes and Protocols for the N-alkylation of 3-(piperidin-3-yl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For correspondence:

Introduction

Derivatives of 3-(piperidin-3-yl)-1H-indole represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds are particularly prominent as ligands for various receptors, ion channels, and enzymes, with a notable emphasis on serotonin (5-HT) receptors.[1] The strategic modification of this core structure, particularly through N-alkylation of the piperidine nitrogen, is a cornerstone of modern drug design. This modification allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1]

This guide provides a comprehensive overview of the chemical principles and detailed experimental protocols for the N-alkylation of 3-(piperidin-3-yl)-1H-indole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to synthesize and diversify this important class of molecules. We will explore the key mechanistic considerations that govern regioselectivity and provide robust, field-proven protocols for achieving successful N-alkylation.

Chemical Principles: Regioselectivity in N-Alkylation

The 3-(piperidin-3-yl)-1H-indole scaffold possesses two potentially nucleophilic nitrogen atoms: the indole nitrogen (N1) and the piperidine nitrogen. The selective alkylation of the piperidine nitrogen is often the desired transformation in drug discovery programs. Understanding the factors that govern this regioselectivity is paramount for successful synthesis.

The nucleophilicity of these two nitrogen atoms is influenced by several factors:

  • Hybridization and Aromaticity: The indole nitrogen lone pair is involved in the aromatic sextet of the indole ring, rendering it significantly less nucleophilic than the sp³-hybridized piperidine nitrogen.

  • Steric Hindrance: The piperidine nitrogen is generally more sterically accessible than the indole nitrogen, which is flanked by the fused ring system.

  • Reaction Conditions: The choice of base, solvent, and temperature can influence the relative reactivity of the two nitrogen atoms. Strong bases like sodium hydride (NaH) can deprotonate the indole nitrogen, increasing its nucleophilicity and the likelihood of N1-alkylation.[2][3] Milder bases, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), typically favor the more nucleophilic piperidine nitrogen.[4][5]

Under standard alkylation conditions using alkyl halides and a mild to moderate base, the reaction overwhelmingly proceeds at the more nucleophilic and sterically accessible piperidine nitrogen.

General Protocol for N-alkylation with Alkyl Halides

This protocol describes a general and robust method for the N-alkylation of 3-(piperidin-3-yl)-1H-indole derivatives using an alkyl halide in the presence of a carbonate base.

Materials and Reagents
  • 3-(piperidin-3-yl)-1H-indole derivative (1.0 eq.)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.1 - 1.5 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq.) or another suitable base (see table below)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates and developing system

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 3-(piperidin-3-yl)-1H-indole derivative, base, and solvent add_alkyl_halide Add alkyl halide start->add_alkyl_halide heat Heat reaction mixture (optional) add_alkyl_halide->heat monitor Monitor reaction by TLC/LC-MS heat->monitor quench Quench reaction and perform aqueous work-up monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end end purify->end Obtain pure N-alkylated product

Caption: General workflow for the N-alkylation of 3-(piperidin-3-yl)-1H-indole derivatives.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-(piperidin-3-yl)-1H-indole derivative (1.0 eq.) and anhydrous potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., acetonitrile or DMF) to the flask. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for several minutes.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq.) to the stirred suspension at room temperature. For highly reactive alkyl halides, the addition can be performed at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (typically 45-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[5] Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF is used as the solvent, it is often beneficial to remove it under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation: Typical Reaction Conditions

The choice of base and solvent can be tailored to the specific substrate and alkylating agent. The following table summarizes common conditions for the N-alkylation of piperidine and indole systems, which can be adapted for the 3-(piperidin-3-yl)-1H-indole scaffold.

EntryBaseSolventTemperature (°C)Typical Alkylating AgentsReference
1K₂CO₃Acetonitrile45-80Alkyl bromides, Alkyl iodides, Benzyl halides[5]
2K₂CO₃DMFRoom Temp. - 90Alkyl halides, Arylacrylates[4][6]
3NaHDMF/THF0 - Room Temp.Alkyl halides (can lead to N1-alkylation)[3][4]
4Cs₂CO₃DMF20-50Alkyl halides (e.g., ethyl bromoacetate)[7]
5Et₃NCH₂Cl₂0 - Room Temp.Tosylates[5]
6DABCO(Ionic Liquid)90Dimethyl carbonate, Dibenzyl carbonate[8]

Mechanism of N-Alkylation

The N-alkylation of the piperidine nitrogen with an alkyl halide proceeds through a standard bimolecular nucleophilic substitution (SN2) mechanism.

G cluster_mechanism S_N2 Mechanism Piperidine-N R'-NH (Piperidine) TransitionState [R'-NH---R---X]‡ Piperidine-N->TransitionState Nucleophilic Attack AlkylHalide R-X AlkylHalide->TransitionState Product R'-N(H)R+ TransitionState->Product HalideIon X- TransitionState->HalideIon FinalProduct R'-NR Product->FinalProduct Deprotonation ProtonatedBase Base-H+ Product->ProtonatedBase Base Base Base->FinalProduct G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 3-(piperidin-3-yl)-1H-indole and carbonyl compound in solvent add_reducing_agent Add reducing agent (e.g., NaBH(OAc)₃) start->add_reducing_agent stir Stir at room temperature add_reducing_agent->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench with aqueous base monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end end purify->end Obtain pure N-alkylated product

Caption: Workflow for N-alkylation via reductive amination.

Step-by-Step Procedure for Reductive Amination
  • Reaction Setup: To a round-bottom flask, add the 3-(piperidin-3-yl)-1H-indole derivative (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Formation of Iminium Ion: Stir the mixture at room temperature for a short period (15-30 minutes) to allow for the formation of the iminium ion intermediate. The addition of a catalytic amount of acetic acid can facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction, Washing, Drying, and Purification: Follow steps 7-9 from the general protocol for N-alkylation with alkyl halides.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more polar solvent like DMF, or employing a more reactive alkylating agent (e.g., an iodide instead of a bromide). Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Side Reactions: The formation of N1-alkylated products can occur, especially with strong bases. Using milder conditions and ensuring the piperidine nitrogen is the most nucleophilic species is key. Over-alkylation to form a quaternary ammonium salt can be minimized by the slow addition of the alkylating agent and using a slight excess of the piperidine starting material. [4][9]* Purification Challenges: The polarity of the N-alkylated products can vary significantly. A careful selection of the eluent system for column chromatography is crucial for obtaining a pure product. The use of a small amount of triethylamine in the eluent can help to reduce tailing of basic compounds on silica gel.

Conclusion

The N-alkylation of 3-(piperidin-3-yl)-1H-indole derivatives is a fundamental transformation in the synthesis of biologically active molecules. By understanding the underlying chemical principles and employing the robust protocols outlined in this guide, researchers can efficiently generate diverse libraries of compounds for drug discovery and development. The choice between direct alkylation with alkyl halides and reductive amination will depend on the specific substrate and the desired alkyl group, with both methods offering reliable pathways to the target molecules.

References

  • Application Notes and Protocols for N-Alkylation of 3-(piperidin-3-yl)
  • Procedure for N-alkylation of Piperidine?
  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • Synthesis of N-alkylated indoles - ResearchG
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem.
  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • Application Notes and Protocols for N-Alkylation of 2,4-Piperidinedione - Benchchem.
  • US7067676B2 - N-alkylation of indole derivatives - Google P
  • in the chemical literature: N-alkyl
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing.

Sources

Introduction: The Significance of the 3,3-Disubstituted Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of Methyl 3-methylpiperidine-3-carboxylate as a strategic intermediate in modern drug discovery.

In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous approved pharmaceuticals.[1] The strategic placement of substituents on this ring allows for the precise tuning of a molecule's physicochemical properties, metabolic stability, and target-binding affinity. The 3,3-disubstituted piperidine motif, exemplified by this compound, offers unique advantages. The presence of a quaternary center at the C3 position introduces conformational rigidity, which can be highly beneficial for locking the molecule into a bioactive conformation, thereby enhancing potency and selectivity. This structural feature can also shield adjacent functional groups from metabolic degradation, improving the pharmacokinetic profile of a drug candidate.

The utility of this scaffold is highlighted in advanced pharmaceutical research, where 3,3-disubstituted piperidines have been identified as potent inhibitors of the HDM2-p53 protein-protein interaction, a key target in oncology.[2] Furthermore, chiral analogues such as (S)-Ethyl 3-methylpiperidine-3-carboxylate serve as critical building blocks in the synthesis of positive allosteric modulators for the GABA receptor, demonstrating the scaffold's importance in developing agents for neurological disorders.[3] This guide provides detailed protocols for the synthesis and application of this compound, offering researchers a practical framework for leveraging this valuable intermediate.

Physicochemical Properties and Data

A summary of the key properties for this compound is provided below. Researchers should verify physical properties such as boiling point and density on a lot-specific basis.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₈H₁₅NO₂Calculated
Molecular Weight 157.21 g/mol Calculated
CAS Number Not explicitly assigned; Precursor Acid HCl: 144358-69-4
Canonical SMILES CC1(CCCNC1)C(=O)OC-
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid[4][5]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, MeOH, THF)[4]

Synthetic Strategies and Protocols

The synthesis of this compound can be approached from two primary strategic directions, depending on the availability of starting materials.

G cluster_0 Route A: Direct Esterification cluster_1 Route B: De Novo Ring Construction & Functionalization A1 3-Methyl-3-piperidinecarboxylic acid hydrochloride A2 This compound (Target Compound) A1->A2  Protocol 1: Methanol, SOCl₂ or H₂SO₄ (cat.) B1 N-Boc-3-piperidone B2 N-Boc-3-hydroxy-3-methylpiperidine B1->B2 Protocol 2A: MeMgBr or MeLi B3 N-Boc-3-methyl-3-piperidinecarbonitrile B2->B3 Protocol 2B: NaCN, Acid B4 3-Methyl-3-piperidinecarboxylic acid B3->B4 Protocol 2C: Acid or Base Hydrolysis B5 This compound (Target Compound) B4->B5 Protocol 1: Esterification

Caption: Synthetic strategies for this compound.
Protocol 1: Synthesis via Fischer Esterification of the Precursor Acid

This protocol is the most direct method, assuming the availability of 3-Methyl-3-piperidinecarboxylic acid hydrochloride. The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.

Rationale: Thionyl chloride (SOCl₂) is an excellent choice as it reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. The HCl byproduct protonates the piperidine nitrogen, and the methanol acts as both reactant and solvent. The reaction drives to completion as the other byproduct, SO₂, is a gas.

Materials

Reagent M.W. Amount Moles
3-Methyl-3-piperidinecarboxylic acid HCl 179.64 5.00 g 27.8 mmol
Methanol (MeOH), anhydrous 32.04 100 mL -

| Thionyl chloride (SOCl₂) | 118.97 | 3.0 mL | 41.7 mmol |

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in an ice-water bath.

  • Reagent Addition: Add 3-Methyl-3-piperidinecarboxylic acid hydrochloride (5.00 g) to the flask. Add anhydrous methanol (100 mL) and stir to suspend the solid.

  • Catalyst Addition (Critical Step): Slowly add thionyl chloride (3.0 mL) dropwise to the stirring suspension at 0 °C. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH with 1% NH₄OH) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature and then carefully concentrate it under reduced pressure to remove excess methanol and SOCl₂.

  • Workup - Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate. Cool the solution in an ice bath and slowly add saturated sodium bicarbonate (NaHCO₃) solution until the pH of the aqueous layer is ~8-9.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure this compound.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: De Novo Synthesis via Alkylation of 3-Piperidone

This route is applicable when the precursor acid is unavailable and builds the core structure from a simpler starting material. It is adapted from established methods for creating 3,3-disubstituted piperidines.[6][7]

Workflow Overview:

  • 2A. Grignard Addition: N-Boc-3-piperidone is reacted with a methyl Grignard reagent to form the tertiary alcohol.

  • 2B. Nitrile Introduction: The tertiary alcohol is converted to a nitrile, often via an Sₙ1-type reaction with a cyanide source under acidic conditions.

  • 2C. Nitrile Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid.

  • Esterification: The resulting acid is esterified as described in Protocol 1 .

This multi-step synthesis requires careful control and characterization at each stage and represents a more advanced synthetic challenge.

Application in Pharmaceutical Synthesis: A Gateway to Novel Scaffolds

This compound is a versatile intermediate. The secondary amine of the piperidine ring is a prime handle for elaboration, while the methyl ester can be further modified, for instance, through hydrolysis and subsequent amide coupling. The following protocol details a representative N-arylation reaction, a common transformation in drug development to link heterocyclic cores to aromatic systems.

G cluster_0 Representative Application: Buchwald-Hartwig N-Arylation start This compound product N-Aryl-3-methylpiperidine Derivative start->product Protocol 3: Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) reagent Aryl Halide (Ar-X) (e.g., 2-chloropyrimidine) reagent->product

Caption: N-Arylation of the intermediate to form complex drug-like molecules.
Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes the coupling of the piperidine intermediate with an aryl halide. The choice of catalyst, ligand, and base is crucial and often requires optimization for specific substrates.

Rationale: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction. A palladium(0) species, generated in situ, undergoes oxidative addition into the aryl halide bond. Subsequent coordination of the piperidine nitrogen and reductive elimination forms the desired N-aryl product and regenerates the catalyst. Xantphos is a bulky, electron-rich ligand that promotes these steps and prevents beta-hydride elimination. Cesium carbonate is a strong, non-nucleophilic base often used in these couplings.

Materials

Reagent M.W. Amount Moles
This compound 157.21 1.00 g 6.36 mmol
Aryl Halide (e.g., 2-chloropyrimidine) 114.53 0.80 g 6.99 mmol
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) 915.72 146 mg 0.16 mmol
Xantphos 578.68 221 mg 0.38 mmol
Cesium Carbonate (Cs₂CO₃) 325.82 4.14 g 12.7 mmol

| Toluene, anhydrous | 92.14 | 50 mL | - |

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Add the solid reagents—this compound, aryl halide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃—to an oven-dried Schlenk flask equipped with a stir bar.

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (50 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the mixture to room temperature and dilute with 50 mL of ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-arylated product.

References

  • Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 58(19), 7737-7756. [Link]

  • IndiaMART. (n.d.). Methyl Piperidine-3-Carboxylate Hydrochloride. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). Methyl piperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Krasavin, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(7), 1735. [Link]

  • ChemBK. (2024). METHYL PIPERIDINE-3-CARBOXYLATE. Retrieved January 5, 2026, from [Link]

  • Industrial Chemicals. (n.d.). Buy Methylpiperidine-3-carboxylate at the Best Price. Retrieved January 5, 2026, from [Link]

  • Oakwood Chemical. (n.d.). Methyl piperidine-3-carboxylate. Retrieved January 5, 2026, from [Link]

  • ChemiMart. (n.d.). (S)-Ethyl 3-methylpiperidine-3-carboxylate. Retrieved January 5, 2026, from [Link]

  • ChemBK. (2025). 3-Piperidinecarboxylic acid. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. Retrieved January 5, 2026, from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved January 5, 2026, from [Link]

  • Foley, D. J., et al. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. MedChemComm, 13(11), 1957-1964. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Unsworth, W. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1957-1964. [Link]

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Synthesis of Biologically Active Molecules from Piperidine Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Cornerstone in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry.[1] Its prevalence in a vast number of natural products and clinically approved pharmaceuticals underscores its remarkable versatility and significance in the development of new therapeutic agents.[2] The conformational flexibility of the saturated piperidine ring allows for optimal three-dimensional arrangements of substituents, facilitating precise interactions with a wide array of biological targets. Furthermore, the nitrogen atom can act as a key hydrogen bond acceptor or be protonated at physiological pH, influencing the molecule's solubility, membrane permeability, and binding affinity.[3] This unique combination of structural and physicochemical properties makes the piperidine motif an invaluable building block for medicinal chemists to modulate pharmacological activity, enhance selectivity, and improve pharmacokinetic profiles.[4]

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of three distinct and biologically potent molecules derived from piperidine precursors: the fire ant alkaloid Solenopsin A , a key precursor for the Alzheimer's drug Donepezil , and the bicyclic alkaloid Indolizidine 223AB . Each section will delve into the synthetic strategy, provide a robust and reproducible protocol, and illuminate the molecule's mechanism of action through detailed descriptions and visual diagrams of the relevant biological pathways.

Solenopsin A: A Potent Natural Product from a Piperidine Precursor

Solenopsin A, a major toxic component of fire ant venom, is a 2,6-disubstituted piperidine alkaloid that has garnered significant interest for its diverse biological activities, including insecticidal, antimicrobial, and anti-angiogenic properties.[5][6] Notably, solenopsin and its synthetic analogs have been shown to inhibit the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival, making it a promising lead compound in cancer research.[1][7]

Synthetic Strategy: A Convergent Approach from 4-Chloropyridine

The synthesis of (±)-Solenopsin A can be efficiently achieved through a convergent strategy commencing with the readily available starting material, 4-chloropyridine. This approach involves the introduction of the undecyl side chain via a Grignard reaction, followed by reduction of the pyridine ring to the piperidine scaffold and subsequent methylation.

Experimental Workflow: Synthesis of (±)-Solenopsin A

cluster_0 Synthesis of (±)-Solenopsin A Start 4-Chloropyridine Step1 Grignard Reaction (Undecylmagnesium bromide) Start->Step1 THF Intermediate1 2-Undecyl-4-chloropyridine Step1->Intermediate1 Step2 Reduction (H2, Pd/C) Intermediate1->Step2 Ethanol Intermediate2 2-Undecyl-4-chloropiperidine Step2->Intermediate2 Step3 Methylation & Deprotection (Formaldehyde, HCOOH - Eschweiler-Clarke reaction) Intermediate2->Step3 Product (±)-Solenopsin A Step3->Product

Caption: Synthetic workflow for (±)-Solenopsin A.

Detailed Protocol: Synthesis of (±)-Solenopsin A

Step 1: Synthesis of 2-Undecyl-4-chloropyridine

  • To a stirred solution of 4-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, slowly add a solution of undecylmagnesium bromide (1.2 eq) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-undecyl-4-chloropyridine.

Step 2: Synthesis of 2-Undecyl-4-chloropiperidine

  • To a solution of 2-undecyl-4-chloropyridine (1.0 eq) in ethanol, add palladium on carbon (10% w/w, 0.05 eq).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 2-undecyl-4-chloropiperidine, which can be used in the next step without further purification.

Step 3: Synthesis of (±)-Solenopsin A

  • To a solution of 2-undecyl-4-chloropiperidine (1.0 eq) in formic acid (5.0 eq), add formaldehyde (37% aqueous solution, 3.0 eq).

  • Heat the reaction mixture at 100 °C for 6 hours.

  • Cool the mixture to room temperature and basify with 2 M aqueous sodium hydroxide solution until pH > 10.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield (±)-Solenopsin A.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Solenopsin A exerts its anti-proliferative and anti-angiogenic effects primarily through the inhibition of the PI3K/Akt signaling pathway.[7] This pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, survival, and metabolism.[1] In many cancers, this pathway is aberrantly activated, promoting tumor growth and resistance to therapy.[1] Solenopsin has been shown to inhibit the activation of PI3K, thereby preventing the downstream phosphorylation and activation of Akt.[7] This leads to the dephosphorylation of Akt substrates, such as the Forkhead box protein O1 (FOXO1), which can then translocate to the nucleus and induce the expression of genes involved in apoptosis and cell cycle arrest.[1]

cluster_1 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Downstream Effects (Cell Survival, Growth, Proliferation) Akt->Downstream Solenopsin Solenopsin A Solenopsin->PI3K Inhibits Activation

Caption: Solenopsin A's inhibition of the PI3K/Akt pathway.

Synthesis of a Key Precursor for Donepezil

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, approved for the treatment of mild to moderate Alzheimer's disease.[8] By preventing the breakdown of the neurotransmitter acetylcholine, Donepezil helps to improve cognitive function in patients.[4][9] A key intermediate in the industrial synthesis of Donepezil is 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. This section details the synthesis of a crucial precursor to this intermediate, N-benzyl-4-formylpiperidine.

Synthetic Strategy: Oxidation of N-Benzyl-4-hydroxymethylpiperidine

N-benzyl-4-formylpiperidine can be efficiently prepared from the commercially available N-benzyl-4-hydroxymethylpiperidine via an oxidation reaction. The Corey-Kim oxidation provides a high-yielding and operationally simple method for this transformation.

Experimental Workflow: Synthesis of N-Benzyl-4-formylpiperidine

cluster_2 Synthesis of N-Benzyl-4-formylpiperidine Start N-Benzyl-4-hydroxymethylpiperidine Step1 Corey-Kim Oxidation (N-Chlorosuccinimide, Dimethyl sulfide, Triethylamine) Start->Step1 Toluene, -15 °C to -10 °C Product N-Benzyl-4-formylpiperidine Step1->Product

Caption: Synthesis of a key Donepezil precursor.

Detailed Protocol: Synthesis of N-Benzyl-4-formylpiperidine
  • To a solution of N-benzyl-4-hydroxymethylpiperidine (1.0 eq) in toluene at -15 °C to -10 °C, add dimethyl sulfide (1.0 eq) and triethylamine (1.2 eq) under an argon atmosphere.

  • Stir the mixture for 15-30 minutes.

  • Add N-chlorosuccinimide (1.1 eq) portion-wise over 1 hour, maintaining the internal temperature between -15 °C and -10 °C.

  • Stir the reaction mixture for 3 hours at this temperature.

  • Quench the reaction by the cautious addition of aqueous sodium hydroxide solution (2 M) at -10 °C to -5 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the aqueous and organic layers.

  • Extract the organic layer with an aqueous solution of sodium bisulfite to form the bisulfite adduct.

  • Wash the aqueous layer with dichloromethane to remove impurities.

  • Treat the aqueous layer with aqueous sodium carbonate (25%) to adjust the pH to 9.5-9.8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-benzyl-4-formylpiperidine.[4]

Mechanism of Action of Donepezil: Acetylcholinesterase Inhibition

Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine.[4] Acetylcholinesterase (AChE) is the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft, terminating its signal.[10] Donepezil is a potent and reversible inhibitor of AChE.[8] By binding to the active site of AChE, Donepezil prevents the breakdown of acetylcholine, thereby increasing its concentration and duration of action in the synapse, which in turn enhances cholinergic neurotransmission and improves cognitive symptoms.[4][9]

cluster_3 Mechanism of Donepezil Action ACh_release Acetylcholine (ACh) Released Synaptic_cleft Synaptic Cleft ACh_release->Synaptic_cleft AChE Acetylcholinesterase (AChE) Synaptic_cleft->AChE Postsynaptic_receptor Postsynaptic Receptor Synaptic_cleft->Postsynaptic_receptor ACh_breakdown ACh Breakdown (Choline + Acetate) AChE->ACh_breakdown Signal Signal Transduction Postsynaptic_receptor->Signal Donepezil Donepezil Donepezil->AChE Inhibits

Caption: Donepezil inhibits AChE, increasing acetylcholine levels.

(-)-Indolizidine 223AB: A Bicyclic Alkaloid with Neuronal Activity

Indolizidine alkaloids are a class of bicyclic natural products found in various organisms, including the skin of poison-dart frogs.[11] Many of these alkaloids exhibit potent biological activities, particularly as inhibitors of nicotinic acetylcholine receptors (nAChRs). (-)-Indolizidine 223AB is a representative member of this family that has been a target for total synthesis due to its interesting structure and potential as a modulator of neuronal signaling.[12] These compounds are valuable tools for studying the function of nAChRs and may serve as leads for the development of new therapeutics for neurological disorders.[6]

Synthetic Strategy: A Convergent Linchpin Approach

The asymmetric synthesis of (-)-Indolizidine 223AB can be accomplished through a convergent strategy that involves the coupling of two key fragments. A key step in several reported syntheses is the stereocontrolled construction of a protected 1,5-amino alcohol, which then undergoes cyclization to form the indolizidine core.[12][13]

Experimental Workflow: Synthesis of (-)-Indolizidine 223AB

cluster_4 Synthesis of (-)-Indolizidine 223AB Start Chiral Precursor Step1 Multi-step sequence to form a protected 1,5-amino alcohol Start->Step1 Intermediate1 Protected 1,5-Amino Alcohol Step1->Intermediate1 Step2 One-pot sequential cyclization Intermediate1->Step2 Product (-)-Indolizidine 223AB Step2->Product

Caption: A convergent approach to (-)-Indolizidine 223AB.

Detailed Protocol: Formal Synthesis of (-)-Indolizidine 223AB via a Husson's Intermediate

This protocol outlines the synthesis of a key intermediate in the total synthesis of (-)-Indolizidine 223AB, as reported in the literature.

Step 1: Synthesis of a cis-2,6-disubstituted piperidine intermediate

  • A detailed multi-step synthesis starting from a chiral precursor, such as a derivative of D-norvaline, is undertaken to construct a cis-2-hydroxymethyl-6-propylpiperidine derivative.[8] This typically involves stereoselective reductions and cyclization reactions.

Step 2: Conversion to the Husson's Intermediate

  • The cis-2-hydroxymethyl-6-propylpiperidine derivative is subjected to a series of transformations including oxidation of the alcohol to an aldehyde, followed by a Wittig-type olefination to introduce a two-carbon extension with a terminal ester group.

  • Subsequent reduction of the double bond and the ester, followed by cyclization, leads to the formation of the indolizidine skeleton.[8]

Note: The detailed experimental procedures for the total synthesis of (-)-Indolizidine 223AB are complex and involve multiple steps. For a complete and replicable protocol, it is recommended to consult the primary literature, such as the work by Smith et al.[12][13] or other reported total syntheses.

Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors

Indolizidine alkaloids, including (-)-Indolizidine 223AB and its analogs, are known to interact with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes, including synaptic transmission, learning, and memory.[6] Indolizidine alkaloids can act as non-competitive inhibitors of nAChRs, meaning they bind to a site on the receptor that is different from the acetylcholine binding site. This binding can allosterically modulate the receptor's function, leading to a decrease in ion flow and neuronal excitability. The specific subtype selectivity of different indolizidine alkaloids for various nAChRs is an active area of research.[6]

cluster_5 Indolizidine Alkaloid Action on nAChR ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to orthosteric site Ion_channel_open Ion Channel Opens nAChR->Ion_channel_open Ion_influx Na+/Ca2+ Influx Ion_channel_open->Ion_influx Depolarization Neuronal Depolarization Ion_influx->Depolarization Indolizidine Indolizidine Alkaloid Indolizidine->nAChR Binds to allosteric site & inhibits

Caption: Indolizidine alkaloids as nAChR modulators.

References

  • Arbiser, J. L., et al. (2011). Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis. Blood, 118(23), 6333-6341. [Link]

  • Cheung, J., et al. (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. Journal of Chemical Information and Modeling, 60(3), 1469-1480. [Link]

  • Gautam, V., & Wadhwa, M. (2013). Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Organic Preparations and Procedures International, 45(2), 157-160. [Link]

  • Goel, P., et al. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry, 157, 480-502. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride? [Link]

  • Leclercq, S., et al. (1996). SYNTHESIS OF THE FIRE ANT ALKALOIDS, SOLENOPSINS. A REVIEW. Organic Preparations and Procedures International, 28(5), 499-543. [Link]

  • Wikipedia. (n.d.). Solenopsin. [Link]

  • O'Hagan, D. (2000). Piperidine, pyrrolidine and pyridine alkaloids. Natural Product Reports, 17(5), 435-446. [Link]

  • Vitaku, E., et al. (2014). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. RSC Advances, 4(87), 46749-46771. [Link]

  • Rubiralta, M., et al. (1991). Piperidine alkaloids. Synthesis and synthetic approaches. Heterocycles, 32(5), 991. [Link]

  • Cha, J. K., & Titi, M. (2014). Asymmetric Heck Cyclization Route to Indolizidine and Azaazulene Alkaloids: Synthesis of (+)-5-Epiindolizidine 167B and Indolizidine 223AB. The Journal of Organic Chemistry, 79(18), 8634-8643. [Link]

  • Papke, R. L., et al. (2021). Simulations of Promising Indolizidine—α6-β2 Nicotinic Acetylcholine Receptor Complexes. International Journal of Molecular Sciences, 22(15), 7934. [Link]

  • Watson, P. S., et al. (2017). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Letters in Organic Chemistry, 14(7), 466-473. [Link]

  • Smith, A. B., 3rd, & Kim, D. S. (2006). A general, convergent strategy for the construction of indolizidine alkaloids: total syntheses of (-)-indolizidine 223AB and alkaloid (-)-205B. The Journal of Organic Chemistry, 71(7), 2547–2557. [Link]

  • Whiteaker, P., et al. (2007). Indolizidine (−)-235B′ and related structural analogs: discovery of nicotinic receptor antagonists that inhibit nicotine-evoked [3H]dopamine release. Molecular Pharmacology, 71(4), 1061-1069. [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1344. [Link]

  • Liu, Z., et al. (2008). Actions of quinolizidine alkaloids on Periplaneta americana nicotinic acetylcholine receptors. Pest Management Science, 64(8), 862-868. [Link]

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  • UKEssays. (2021). Progress towards the synthesis of Indolizidine alkaloid 223AB. [Link]

  • Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 772-777. [Link]

  • Zhang, P., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 14(5), 539-546. [Link]

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Application Notes & Protocols for Piperidine-Based Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically vital analgesic agents. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for interacting with complex biological targets, most notably the μ-opioid receptor (MOR). This guide provides an in-depth exploration of the application of piperidine derivatives in analgesia, from fundamental mechanisms of action to detailed, field-tested protocols for their synthesis and evaluation.

Application Note 1: The 4-Anilidopiperidine Scaffold and μ-Opioid Receptor Agonism

Mechanistic Overview

The primary mechanism by which piperidine derivatives like fentanyl and its analogs elicit profound analgesia is through potent agonism at the μ-opioid receptor (MOR), a Class A G-protein coupled receptor (GPCR).[1][2][3] Fentanyl, the prototype of the 4-anilidopiperidine class, is 50 to 100 times more potent than morphine.[4] This interaction takes place in the central nervous system (CNS), particularly in regions like the periaqueductal gray (PAG), thalamus, and spinal cord, which are critical for modulating pain perception.[5][6]

Upon binding of a piperidine agonist, the MOR undergoes a conformational change, leading to the activation of its associated inhibitory G-protein (Gi/o).[1][2] This initiates a signaling cascade with two principal downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][5] This reduction in cAMP modulates the activity of protein kinase A (PKA) and alters the phosphorylation state of numerous downstream proteins involved in neuronal excitability.

  • Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with ion channels.[2] It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[1] Simultaneously, it inhibits N-type voltage-gated calcium channels, reducing calcium influx.[2]

The cumulative effect of these actions is a significant reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters (e.g., substance P, glutamate) from presynaptic terminals in pain pathways.[3]

Signaling Pathway Diagram

MOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor (MOR) G_Protein Gi/o Protein (Inactive) MOR->G_Protein Activates G_Alpha Gαi G_Protein->G_Alpha Dissociates G_BetaGamma Gβγ G_Protein->G_BetaGamma Dissociates AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²⁺ Channel (Open) Hyperpolarization Hyperpolarization ↓ Neurotransmitter Release Ca_Channel->Hyperpolarization ↓ Ca²⁺ Influx K_Channel K⁺ Channel (Closed) K_Channel->Hyperpolarization K⁺ Efflux Piperidine Piperidine Agonist (e.g., Fentanyl) Piperidine->MOR Binds G_Alpha->AC Inhibits G_BetaGamma->Ca_Channel Inhibits G_BetaGamma->K_Channel Activates ATP ATP ATP->AC

Caption: μ-Opioid receptor signaling cascade upon piperidine agonist binding.

Structure-Activity Relationships (SAR)

Decades of research have established key SAR principles for 4-anilidopiperidine analgesics.[7][8][9] Understanding these relationships is crucial for designing novel derivatives with desired potency, duration of action, and safety profiles.

Position/MoietyModificationImpact on Analgesic PotencyRationale & Insights
Piperidine N1 Phenethyl groupOptimal The 2-phenylethyl substituent is a cornerstone for high potency, providing crucial hydrophobic interactions within the receptor binding pocket.
Piperidine C4 N-Anilino groupEssential The tertiary amine and the anilino nitrogen are critical for receptor interaction. The distance and orientation are key.
Piperidine C4 Acyl group (on anilino N)High A propionyl group (as in fentanyl) is generally optimal. Larger or smaller groups can decrease potency.
Piperidine C3 Methyl group (cis)Increases A cis-3-methyl group can significantly enhance potency (e.g., in 3-methylfentanyl), likely by optimizing conformational alignment in the binding pocket.[7][9]
Piperidine C3 Groups larger than methylDecreases Steric hindrance from bulkier groups at this position interferes with receptor binding, severely reducing potency.[7][9][10]
Anilino Phenyl Ring Para-substitution (e.g., -OCH3, -F)Variable Can modulate potency and pharmacokinetics. For example, a para-methoxy group is seen in carfentanil, contributing to its extreme potency.

Protocol 1: Synthesis of a 4-Anilidopiperidine Core Scaffold

Objective: To provide a representative, generalized protocol for the synthesis of a key intermediate, N-phenyl-1-(2-phenylethyl)piperidin-4-amine, which serves as the precursor for acylation to create various fentanyl analogs.

Causality: This protocol follows the well-established reductive amination pathway, a robust and high-yielding method for forming the critical C-N bond at the C4 position of the piperidine ring. The use of sodium triacetoxyborohydride (STAB) is deliberate; it is a mild and selective reducing agent that is effective for reductive aminations and does not readily reduce other functional groups, ensuring a cleaner reaction profile.

Materials & Reagents
  • 1-(2-phenylethyl)piperidin-4-one

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Combine 1-(2-phenylethyl)piperidin-4-one, Aniline, Acetic Acid in DCE Imine Stir 1h at RT: Imine/Enamine Formation Start->Imine Reduction Add Sodium Triacetoxyborohydride (STAB) in portions Imine->Reduction Reaction Stir Overnight at RT: Reductive Amination Reduction->Reaction Quench Quench Reaction: Add sat. NaHCO₃ solution Reaction->Quench Extraction Liquid-Liquid Extraction: Extract with DCM or EtOAc Quench->Extraction Drying Dry Organic Layer: Add MgSO₄, filter Extraction->Drying Concentration Concentrate in vacuo: Rotary Evaporation Drying->Concentration Purification Purification: Column Chromatography (if necessary) Concentration->Purification End End Product: N-phenyl-1-(2-phenylethyl)piperidin-4-amine Purification->End

Caption: Workflow for the synthesis of a 4-anilidopiperidine precursor.

Step-by-Step Procedure
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-phenylethyl)piperidin-4-one (1.0 eq).

  • Reagent Addition: Dissolve the ketone in dichloroethane (DCE, approx. 5 mL per mmol of ketone). Add aniline (1.1 eq) followed by glacial acetic acid (2.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour. The formation of the intermediate iminium ion is crucial for the subsequent reduction.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in portions over 15 minutes. Note: The addition may cause some gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup - Quenching: Slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acetic acid and quenches any remaining reducing agent.

  • Workup - Extraction: Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate (EtOAc). Combine the organic layers.

  • Workup - Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Evaluation - MOR Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a novel piperidine derivative for the μ-opioid receptor.

Causality: This protocol employs the gold-standard competitive binding assay.[11] A radiolabeled ligand with known high affinity for MOR (e.g., [³H]-DAMGO) is used.[11][12] The novel, non-radiolabeled compound (the "competitor") is introduced at increasing concentrations. The ability of the novel compound to displace the radioligand from the receptor is measured. A more potent binder will displace the radioligand at a lower concentration. This allows for the calculation of the inhibitory constant (Ki), a direct measure of binding affinity.

Materials & Reagents
  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor (e.g., CHO-hMOR or HEK-hMOR cells).[12]

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).

  • Non-specific Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).[11]

  • Test Compound: The synthesized piperidine derivative, dissolved in DMSO and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail & Counter.

Step-by-Step Procedure
  • Membrane Preparation: Thaw the frozen cell membranes on ice. Resuspend them in ice-cold assay buffer to a final protein concentration that ensures less than 10% of the added radioligand is bound (determined during assay development).[13]

  • Assay Plate Setup: In a 96-well plate, prepare the following reactions in triplicate:

    • Total Binding: Assay Buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.

    • Non-specific Binding (NSB): Assay Buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.

    • Competitive Binding: Assay Buffer, [³H]-DAMGO, varying concentrations of the test piperidine derivative (e.g., 10⁻¹¹ M to 10⁻⁵ M), and membrane suspension.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[11][12]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters three times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Radioactivity Measurement: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate Ki: Convert the IC₅₀ value to the affinity constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Protocol 3: In Vivo Efficacy - Hot Plate Analgesia Test

Objective: To assess the central antinociceptive (analgesic) properties of a piperidine derivative in a rodent model.

Causality: The hot plate test is a classic and reliable method for evaluating the efficacy of centrally acting analgesics.[14][15] The test measures the reaction time of an animal to a thermal pain stimulus.[16][17] An effective analgesic will increase the latency (time) to a pain response (e.g., paw licking, jumping).[14][15] This model is particularly sensitive to opioid analgesics.[16] A cut-off time is essential to prevent tissue damage to the animal.

Materials & Apparatus
  • Hot Plate Apparatus (calibrated to 55 ± 0.5 °C).

  • Test animals (e.g., male ICR mice, 20-25 g).

  • Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO).

  • Positive control (e.g., Morphine, 10 mg/kg).

  • Vehicle control.

  • Animal enclosures and standard laboratory equipment.

Experimental Workflow Diagram

HotPlate_Workflow Acclimatization Animal Acclimatization: Acclimate mice to testing room for at least 1 hour Baseline Baseline Measurement (T₀): Place mouse on hot plate (55°C). Record latency to paw lick/jump. (Max 30s cutoff) Acclimatization->Baseline Grouping Animal Grouping: Randomly assign mice to groups (Vehicle, Positive Control, Test Compound) Baseline->Grouping Dosing Compound Administration: Inject compounds via desired route (e.g., intraperitoneal, i.p.) Grouping->Dosing Testing Post-Dose Testing: At set time points (e.g., 30, 60, 90 min), re-measure hot plate latency Dosing->Testing Data Data Recording: Record latency for each animal at each time point Testing->Data Analysis Data Analysis: Calculate Mean Latency ± SEM. Convert to % MPE. Perform statistical analysis (e.g., ANOVA) Data->Analysis Conclusion Conclusion: Determine analgesic efficacy and duration of action Analysis->Conclusion

Caption: Workflow for the in vivo hot plate analgesia test.

Step-by-Step Procedure
  • Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins.[17]

  • Baseline Latency: Turn on the hot plate and set the temperature to 55°C. Place each mouse individually on the surface and immediately start a timer. Record the time (latency) until the first sign of nociception (hind paw licking, shaking, or jumping).[17][18]

  • Cut-off Time: If the mouse does not respond within a pre-determined cut-off time (e.g., 30 seconds), remove it from the plate and assign it the cut-off latency score. This prevents tissue injury.[17]

  • Grouping & Dosing: Randomly assign animals to treatment groups (e.g., Vehicle, Morphine, Test Compound at various doses). Administer the compounds by the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-Treatment Testing: At specified time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the hot plate test for each animal as described in step 2.

  • Data Collection: Record the latency for each animal at every time point.

Data Analysis

The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), which normalizes the data and accounts for the cut-off time.

  • %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

Data should be presented as the mean ± SEM for each group at each time point. Statistical significance between groups can be determined using an appropriate statistical test, such as a two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Bonferroni's).

Treatment GroupDose (mg/kg)NLatency at 30 min (s)%MPE at 30 min
Vehicle-810.5 ± 0.82.5%
Morphine10825.2 ± 2.175.4%
Test Compound X1815.6 ± 1.226.1%
Test Compound X3822.1 ± 1.959.5%
Test Compound X10828.9 ± 1.094.4%
Sample data for illustrative purposes. Statistical significance (e.g., p < 0.05) would be noted relative to the vehicle group.

References

  • Casy, A. F., & Parfitt, R. T. (1986). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. Plenum Press.[Link]

  • Colapret, A., & Casy, A. F. (1989). New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. Journal of medicinal chemistry.[Link]

  • Gevorgyan, A., et al. (2021). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Pharmaceuticals.[Link]

  • Menéndez, L., et al. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods.[Link]

  • Valiveti, S., et al. (2006). Fentanyl analogs: structure-activity-relationship study. Current Medicinal Chemistry.[Link]

  • Wikipedia. (2026). Fentanyl. Wikipedia.[Link]

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery.[Link]

  • Varadi, A., et al. (2016). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry.[Link]

  • Request PDF. (2025). Unilateral hot plate test: A simple and sensitive method for detecting central and peripheral hyperalgesia in mice. ResearchGate.[Link]

  • Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. ConductScience.[Link]

  • Li, W., et al. (2024). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Journal of Visualized Experiments.[Link]

  • Jamil, T., & Smith, E. M. (2017). µ-opioid receptor. Biology.[Link]

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Anesthesiology.[Link]

  • Wikipedia. (2026). Mu-opioid receptor. Wikipedia.[Link]

  • Bio-protocol. (2021). Receptor-Binding Assay. Bio-protocol.[Link]

  • Di Sarno, V., et al. (2020). Evaluation of the analgesic effect of 4-anilidopiperidine scaffold containing ureas and carbamates. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • ResearchGate. (n.d.). Synthesis of 4-carboxy-4-anilidopiperidine derivatives. ResearchGate.[Link]

  • Sianati, S., et al. (2021). Delineating the Ligand–Receptor Interactions That Lead to Biased Signaling at the μ-Opioid Receptor. Journal of Chemical Information and Modeling.[Link]

  • Semantic Scholar. (n.d.). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. Semantic Scholar.[Link]

  • Pathan, H., & Williams, J. (2012). Basic opioid pharmacology: an update. British Journal of Pain.[Link]

  • Riley, T. N., et al. (1979). 4-Anilidopiperidine Analgesics. 2. A Study of the Conformational Aspects of the Analgesic Activity of the 4-anilidopiperidines Utilizing Isomeric N-substituted 3-(propananilido)nortropane Analogues. Journal of Medicinal Chemistry.[Link]

  • Trescot, A. M., et al. (2008). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician.[Link]

  • Pharmacy Times. (2011). An Overview of Opioids. Pharmacy Times.[Link]

  • Stanford Medicine. (n.d.). Opioid Analgesics. Stanford University.[Link]

  • ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay... ResearchGate.[Link]

  • ResearchGate. (n.d.). The protocol of competitive binding assay. ResearchGate.[Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.[Link]

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Developing antidiabetic agents from piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Developing Antidiabetic Agents from Piperidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

A Researcher's Guide to the Development of Piperidine-Based Antidiabetic Agents: From Scaffold to Preclinical Candidate

Introduction: The Enduring Challenge of Diabetes and the Promise of the Piperidine Scaffold

Diabetes mellitus is a chronic metabolic disorder that continues to pose a significant global health challenge.[1][2][3] The increasing prevalence of the disease necessitates a continuous search for novel, safer, and more effective therapeutic agents.[4][5] In the vast landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold." This six-membered nitrogen-containing heterocycle is a structural cornerstone in numerous natural products and FDA-approved drugs, owing to its favorable physicochemical properties and its ability to adopt specific 3D conformations for optimal target binding.[6]

The utility of the piperidine moiety in antidiabetic drug design is well-established. It is found in natural α-glucosidase inhibitors like nojirimycin and is a key component of synthetic drugs such as the Dipeptidyl Peptidase-IV (DPP-4) inhibitor, alogliptin.[5][7] Derivatives of piperidine have been shown to target a variety of pathways implicated in diabetes, making this scaffold a versatile starting point for drug discovery campaigns.[1][4][8]

This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel piperidine derivatives as potential antidiabetic agents. It combines established principles with detailed, field-proven protocols to empower researchers in their quest for the next generation of diabetes therapies.

Strategic Overview: The Drug Discovery Workflow

The development of a novel antidiabetic agent from a piperidine scaffold is a multi-stage process. It begins with rational design and synthesis, followed by a hierarchical screening cascade to identify and optimize promising lead compounds.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation a Target Identification (e.g., DPP-4, α-Glucosidase) b In Silico Design & Virtual Screening a->b c Chemical Synthesis of Piperidine Library b->c d Structural Characterization (NMR, MS, Purity) c->d e Primary Screening: Biochemical Assays (e.g., Enzyme Inhibition) d->e Test Compounds f Secondary Screening: Cell-Based Assays (e.g., Glucose Uptake) e->f g Hit Confirmation & IC50 Determination f->g g->b SAR Feedback & Optimization h Lead Compound Selection g->h Validated Hits i Pharmacokinetic (ADME) Profiling h->i j In Vivo Efficacy Models (e.g., OGTT in Diabetic Rats) i->j k Preclinical Candidate Nomination j->k G cluster_0 Physiological Pathway cluster_1 Pharmacological Intervention Ingestion Food Ingestion GLP1 GLP-1 Secretion Ingestion->GLP1 Insulin ↑ Glucose-Dependent Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive GLP-1 DPP4->Inactive Piperidine Piperidine-based DPP-4 Inhibitor DPP4_inhibited DPP-4 Enzyme Piperidine->DPP4_inhibited Inhibition G Design Design New Analogs Synthesize Synthesize Design->Synthesize Test In Vitro & In Vivo Testing Synthesize->Test Analyze Analyze Data & Determine SAR Test->Analyze Analyze->Design Iterate Lead Optimized Lead Compound Analyze->Lead Achieve Goals

Sources

Application Notes and Protocols for Fragment-Based Drug Discovery with 3D Piperidine Motifs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2] In contrast to traditional high-throughput screening (HTS), which often sifts through vast libraries of large, complex molecules, FBDD operates on a more nuanced principle: identifying small, low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity.[3][4] These initial "hits" serve as efficient starting points for medicinal chemistry campaigns, allowing for their growth and optimization into potent, drug-like molecules.[5]

A significant evolution in FBDD is the increasing emphasis on the three-dimensional (3D) character of fragments.[6][7] Historically, fragment libraries have been dominated by flat, aromatic structures.[8][9] While successful, this two-dimensional focus leaves vast, unexplored regions of chemical space untouched. Incorporating 3D fragments, rich in sp³-hybridized centers, offers the potential to engage with more complex and nuanced binding pockets, potentially leading to improved selectivity and novel intellectual property.[10][11]

Among the privileged scaffolds for constructing 3D fragments, the piperidine motif stands out for its prevalence in FDA-approved drugs and its inherent conformational flexibility.[8][12][13] Piperidine derivatives offer a versatile platform for creating structurally diverse fragments that can present functional groups in precise three-dimensional orientations, making them ideal for probing the topology of protein binding sites.[14][15][16][17]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of FBDD utilizing 3D piperidine motifs. We will delve into the design of 3D fragment libraries, detail robust biophysical screening protocols, and outline strategies for hit-to-lead optimization, all while emphasizing the causal logic behind key experimental choices.

I. The Strategic Advantage of 3D Piperidine Fragments

The piperidine ring is a six-membered nitrogen-containing heterocycle that can adopt various low-energy conformations, most notably chair and boat forms. This conformational flexibility allows piperidine-based fragments to adapt to the steric demands of a target's binding pocket, a crucial attribute for achieving high-affinity interactions.[14]

Furthermore, the piperidine scaffold is "synthesis-enabled," meaning it can be readily functionalized at multiple positions to allow for rapid fragment elaboration once a hit has been identified.[8][9] The nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt bridge, while substituents on the carbon framework can be tailored to probe specific interactions within the binding site.

Table 1: Key Physicochemical Properties of 3D Piperidine Fragments

PropertyRecommended RangeRationale
Molecular Weight (MW)< 300 DaAdherence to the "Rule of Three" for fragments ensures higher hit rates and greater potential for optimization.[10]
cLogP< 3Maintains adequate solubility for biophysical screening and reduces the risk of non-specific binding.[10]
Hydrogen Bond Donors≤ 3Avoids excessive polarity, which can hinder cell permeability in later stages of drug development.[10]
Hydrogen Bond Acceptors≤ 3Balances polarity and synthetic tractability.[10]
Fraction of sp³ carbons (Fsp³)> 0.35A quantitative measure of three-dimensionality, which is often correlated with success in clinical development.[7]
Principal Moments of Inertia (PMI)Occupy diverse, non-flat regions of PMI spacePMI analysis provides a computational assessment of molecular shape, ensuring a library of fragments with high shape diversity.[8][18]

II. The FBDD Workflow with 3D Piperidine Fragments: A Visual Guide

The FBDD process is a multi-step cascade designed to efficiently identify and advance promising fragment hits. The following diagram illustrates a typical workflow.

FBDD_Workflow cluster_0 1. Library Design & Curation cluster_1 2. Primary Screening cluster_2 3. Hit Validation & Characterization cluster_3 4. Hit-to-Lead Optimization Lib_Design Design of 3D Piperidine Fragment Library Synthesis Synthesis & QC Lib_Design->Synthesis Primary_Screen Biophysical Screening (SPR, NMR, or Thermal Shift) Synthesis->Primary_Screen Screening Campaign Hit_Val Orthogonal Biophysical Assay (e.g., ITC) Primary_Screen->Hit_Val Initial Hits X_Ray X-ray Crystallography Hit_Val->X_Ray SBDD Structure-Based Drug Design (Fragment Growing, Merging, Linking) X_Ray->SBDD Structural Insights Lead_Opt Lead Optimization SBDD->Lead_Opt Done Done Lead_Opt->Done Lead Candidate

Caption: A generalized workflow for fragment-based drug discovery using 3D piperidine motifs.

III. Experimental Protocols

A. Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique that measures changes in the refractive index at a sensor surface where a target protein is immobilized.[3] It is well-suited for fragment screening due to its ability to detect the weak binding interactions characteristic of fragments and provide kinetic data (association and dissociation rates).[3][19][20]

Protocol: SPR-Based Primary Screening of a 3D Piperidine Fragment Library

  • Immobilization of the Target Protein:

    • Rationale: Covalent immobilization of the target protein to the sensor chip is the most common approach for FBDD. Amine coupling is a robust and widely used method.[21]

    • Procedure:

      • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

      • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

      • Inject the target protein (typically 20-50 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) over the activated surface until the desired immobilization level is reached (typically 10,000-15,000 Response Units for fragment screening).

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

      • A reference flow cell should be prepared in parallel, following the same procedure but without the injection of the target protein, to allow for subtraction of bulk refractive index changes and non-specific binding.[22]

  • Fragment Library Preparation:

    • Rationale: Fragments are typically stored at high concentration in DMSO. It is crucial to accurately match the DMSO concentration in the running buffer to minimize solvent-induced artifacts.[19][21]

    • Procedure:

      • Prepare a stock solution of each piperidine fragment at 100 mM in 100% DMSO.

      • Dilute the fragments to their final screening concentration (e.g., 200 µM) in HBS-EP+ buffer containing a matched concentration of DMSO (e.g., 2%). The final DMSO concentration should be kept below 5% to avoid deleterious effects on the target protein.

  • Screening and Data Analysis:

    • Rationale: A single, high concentration of fragments is typically used for primary screening to maximize the chances of detecting weak binders.

    • Procedure:

      • Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

      • Regenerate the sensor surface between fragment injections if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

      • Process the data by subtracting the reference flow cell signal and a buffer blank injection.

      • Identify hits based on a predefined response threshold. Hits should exhibit a binding response that is significantly above the noise level of the assay.

B. Hit Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in FBDD, capable of reliably detecting weak binding events up to the millimolar range.[23][24] It can provide information on the binding site and affinity of fragment hits. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly well-suited for fragment screening as they do not require isotopic labeling of the protein.[23]

Protocol: Hit Validation using STD-NMR

  • Sample Preparation:

    • Rationale: STD-NMR relies on the transfer of saturation from the protein to a bound ligand. The protein concentration should be high enough to allow for efficient saturation transfer, while the fragment concentration should be in excess to ensure that a significant fraction of the fragment is in the unbound state.

    • Procedure:

      • Prepare a stock solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, 150 mM NaCl).

      • Prepare a stock solution of the piperidine fragment hit (e.g., 10 mM) in the same deuterated buffer.

      • Prepare the final NMR sample by mixing the protein and fragment to final concentrations of, for example, 10 µM and 1 mM, respectively.

  • NMR Data Acquisition:

    • Rationale: The STD experiment involves the acquisition of two spectra: one with on-resonance irradiation of the protein and one with off-resonance irradiation. The difference between these two spectra reveals the signals of the bound fragment.

    • Procedure:

      • Acquire a 1D ¹H NMR spectrum of the sample to confirm the presence of both protein and fragment signals.

      • Set up the STD-NMR experiment with a saturation time of ~2 seconds.

      • The on-resonance irradiation frequency should be set to a region where only protein signals are present (e.g., -1 ppm).

      • The off-resonance irradiation frequency should be set to a region where no signals are present (e.g., 30 ppm).

      • Acquire the on- and off-resonance spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Rationale: The presence of signals in the STD difference spectrum is a clear indication of binding. The relative intensities of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.

    • Procedure:

      • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

      • Integrate the signals in the difference spectrum. The presence of signals corresponding to the piperidine fragment confirms binding.

      • The STD amplification factor can be calculated to provide a semi-quantitative measure of binding affinity.

C. Structural Characterization: X-ray Crystallography

X-ray crystallography is the gold standard for elucidating the binding mode of a fragment.[3][25] It provides a high-resolution, three-dimensional picture of the fragment-protein complex, which is invaluable for structure-based drug design.[26][27][28]

Protocol: Soaking of Piperidine Fragments into Protein Crystals

  • Protein Crystallization:

    • Rationale: High-quality, well-diffracting crystals of the target protein are a prerequisite for crystallographic fragment screening.

    • Procedure:

      • Screen for crystallization conditions using commercially available screens and a high concentration of purified protein (e.g., 5-10 mg/mL).

      • Optimize the initial crystallization hits to obtain crystals of sufficient size and quality for X-ray diffraction experiments.

  • Fragment Soaking:

    • Rationale: Soaking involves transferring a protein crystal into a solution containing a high concentration of the fragment. The fragment then diffuses into the crystal lattice and binds to the protein.

    • Procedure:

      • Prepare a soaking solution by adding the piperidine fragment (from a concentrated DMSO stock) to the crystallization mother liquor to a final concentration of 10-50 mM.

      • Transfer a protein crystal from its growth drop to the soaking solution.

      • Incubate the crystal in the soaking solution for a period ranging from a few minutes to several hours.

      • Cryo-protect the crystal by briefly transferring it to a solution containing a cryoprotectant (e.g., 25% glycerol in the soaking solution) before flash-cooling in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Rationale: X-ray diffraction data are collected from the cryo-cooled crystal. The resulting electron density map is then used to determine the structure of the protein and to identify the bound fragment.

    • Procedure:

      • Collect X-ray diffraction data at a synchrotron source.[29]

      • Process the diffraction data to obtain a set of structure factors.

      • Solve the crystal structure by molecular replacement, using a previously determined structure of the protein as a search model.

      • Calculate an electron density map and inspect it for the presence of the bound fragment.

      • Build the fragment into the electron density and refine the structure of the protein-fragment complex.

IV. Hit-to-Lead Optimization: From Fragment to Drug Candidate

Once a 3D piperidine fragment hit has been validated and its binding mode determined, the next stage is to evolve it into a more potent, lead-like molecule. This process is guided by the structural information obtained from X-ray crystallography and involves three main strategies:

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the target protein.[5][30]

  • Fragment Merging: If two or more fragments bind in adjacent or overlapping sites, they can be merged into a single, larger molecule that incorporates the binding features of both.[5][30]

  • Fragment Linking: Two fragments that bind to distinct, nearby sites can be connected by a chemical linker to create a high-affinity ligand.[5][30][31]

Hit_to_Lead cluster_0 Fragment Hit cluster_1 Optimization Strategies cluster_2 Lead Compound Fragment Validated 3D Piperidine Hit (mM-µM affinity) Growing Fragment Growing Fragment->Growing Add functionality Merging Fragment Merging Fragment->Merging Combine overlapping fragments Linking Fragment Linking Fragment->Linking Connect adjacent fragments Lead Optimized Lead Compound (nM affinity) Growing->Lead Merging->Lead Linking->Lead

Sources

Application Notes & Protocols: A Guide to the Synthesis of N-Boc-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foundational Overview: The Strategic Importance of N-Boc-piperidine-3-carboxylate in Modern Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Among its many derivatives, N-Boc-piperidine-3-carboxylate stands out as a critical building block, particularly for compounds targeting the central nervous system. Its parent compound, nipecotic acid (piperidine-3-carboxylic acid), is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, a key mechanism in regulating neurotransmission.[2][3][4] The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is central to its utility.[5] This group is exceptionally stable under a wide range of reaction conditions, yet can be cleanly removed under acidic conditions, allowing for precise and sequential molecular modifications.[5]

This guide provides a comprehensive overview of the primary synthetic routes to N-Boc-piperidine-3-carboxylate, explains the chemical principles behind the protocols, and offers detailed, field-proven methodologies for its preparation and characterization.

Strategic Synthesis: Pathways and Mechanistic Rationale

The preparation of N-Boc-piperidine-3-carboxylate can be approached via two primary, logical pathways, differing in the sequence of N-protection and C-esterification. The choice between these pathways often depends on the availability of starting materials, desired scale, and downstream synthetic plans.

Pathway A involves the initial protection of piperidine-3-carboxylic acid (nipecotic acid) followed by esterification. Pathway B reverses this sequence, starting with the esterification of nipecotic acid and concluding with the N-Boc protection.

G cluster_A Pathway A cluster_B Pathway B cluster_key Legend A_start Piperidine-3-carboxylic Acid (Nipecotic Acid) A_mid N-Boc-piperidine-3-carboxylic Acid A_start->A_mid Boc₂O, Base A_end N-Boc-piperidine-3-carboxylate (Target Molecule) A_mid->A_end Alcohol, Acid Catalyst or Alkyl Halide, Base B_start Piperidine-3-carboxylic Acid (Nipecotic Acid) B_mid Piperidine-3-carboxylate B_start->B_mid Alcohol, Thionyl Chloride B_end N-Boc-piperidine-3-carboxylate (Target Molecule) B_mid->B_end Boc₂O, Base Start Starting Material Intermediate Intermediate Target Target Product

Caption: Primary synthetic pathways to N-Boc-piperidine-3-carboxylate.

Pathway A: Protection First, Then Esterification

This is arguably the most common and straightforward route. It begins with the protection of the secondary amine of nipecotic acid, a step that prevents unwanted side reactions during the subsequent esterification.

  • Step 1: N-Boc Protection. The reaction of nipecotic acid with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a suitable base is a robust and high-yielding transformation.[5]

    • Causality: A base, such as sodium hydroxide or sodium bicarbonate, is essential. It serves two purposes: it deprotonates the carboxylic acid to form a carboxylate salt, increasing solubility in aqueous media, and it neutralizes the acidic byproduct of the reaction, facilitating the nucleophilic attack of the piperidine nitrogen onto the electrophilic carbonyl of the Boc anhydride.

  • Step 2: Esterification. The resulting N-Boc-piperidine-3-carboxylic acid can be esterified using several standard methods.

    • Acid-Catalyzed (Fischer) Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄) is a classic and effective method. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the alcohol.

    • Alkyl Halide-Based Esterification: Alternatively, deprotonation of the carboxylic acid with a non-nucleophilic base (e.g., potassium carbonate) followed by reaction with an alkyl halide (e.g., methyl iodide) provides the ester via an Sₙ2 mechanism.[6] This method is often preferred for substrates sensitive to strong acids.

Pathway B: Esterification First, Then Protection

This route can be advantageous if the starting nipecotic acid is esterified directly, often as a hydrochloride salt, which can then be neutralized and protected.

  • Step 1: Esterification. Direct esterification of nipecotic acid can be achieved by reacting it with an alcohol in the presence of thionyl chloride (SOCl₂).[7]

    • Causality: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is readily attacked by the alcohol, with the liberation of SO₂ and HCl gas, driving the reaction to completion. The resulting product is typically the ester hydrochloride salt.

  • Step 2: N-Boc Protection. The piperidine-3-carboxylate (usually as its hydrochloride salt) is neutralized with a base (e.g., triethylamine, NaHCO₃) to free the secondary amine, which is then protected with Boc anhydride in a manner identical to that described in Pathway A.[6]

Detailed Experimental Protocols

The following protocols are optimized for laboratory scale and have been validated for reproducibility.

Protocol 1: Synthesis of N-Boc-piperidine-3-carboxylic acid

This protocol details the first step of Pathway A.

Materials:

  • (DL)-Piperidine-3-carboxylic acid (Nipecotic acid)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH (0.1 M final concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight (approx. 16 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-3-carboxylic acid as a white solid.[8] The product is often pure enough for the next step, but can be recrystallized from an ethyl acetate/hexane mixture if necessary.

Protocol 2: Synthesis of Methyl N-Boc-piperidine-3-carboxylate

This protocol details the second step of Pathway A, yielding the final target molecule.

Materials:

  • N-Boc-piperidine-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature, then heat to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully neutralize by adding saturated NaHCO₃ solution until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl N-Boc-piperidine-3-carboxylate as a white solid or colorless oil.[9]

Parameter N-Boc Protection (Protocol 1) Esterification (Protocol 2)
Starting Material Nipecotic AcidN-Boc-nipecotic acid
Key Reagents Boc₂O, NaOHMeOH, H₂SO₄
Solvent Dioxane/WaterMethanol
Temperature 0 °C to RTReflux (65 °C)
Typical Yield >90%80-90%
Work-up Acidification & ExtractionNeutralization & Extraction
Purification Recrystallization (optional)Column Chromatography

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized N-Boc-piperidine-3-carboxylate.

G QC Quality Control Workflow NMR NMR Spectroscopy (¹H, ¹³C) QC->NMR Structural Confirmation MS Mass Spectrometry (MS) QC->MS Molecular Weight IR Infrared Spectroscopy (IR) QC->IR Functional Groups Purity Purity Analysis (HPLC, NMR) QC->Purity Quantification

Caption: Workflow for analytical characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Key expected signals for methyl N-Boc-piperidine-3-carboxylate include a singlet around 1.45 ppm corresponding to the nine protons of the Boc group, a singlet around 3.67 ppm for the three methyl ester protons, and a series of multiplets between 1.5 and 4.0 ppm for the piperidine ring protons.[6][10]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the ester carbonyl (~174 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~79 ppm), the methoxy carbon (~52 ppm), and the carbons of the piperidine ring.[11]

  • Mass Spectrometry (MS): ESI-MS will typically show the [M+H]⁺ or [M+Na]⁺ adduct, confirming the molecular weight of 243.3 g/mol .[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will display strong carbonyl stretching frequencies around 1735 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (carbamate C=O).[11]

Analytical Data Expected Result for Methyl N-Boc-piperidine-3-carboxylate
Appearance White solid or colorless oil[9]
Molecular Formula C₁₂H₂₁NO₄[9]
Molecular Weight 243.3 g/mol [9]
Melting Point 47.0-51.0 °C[9]
¹H NMR (CDCl₃) δ ~1.45 (s, 9H, Boc), ~3.67 (s, 3H, OCH₃), 1.5-4.0 (m, 9H, piperidine)[6][10]
Purity (HPLC) ≥98%

Safety, Storage, and Scale-Up Considerations

  • Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required. Operations involving volatile organic solvents should be performed in a well-ventilated fume hood. Di-tert-butyl dicarbonate can cause respiratory irritation and should be handled with care.

  • Storage: N-Boc-piperidine-3-carboxylate is a stable compound and should be stored in a tightly sealed container in a cool, dry place.[12]

  • Scale-Up: When scaling up these reactions, careful consideration must be given to heat management, especially during the addition of Boc anhydride and the neutralization steps, which can be exothermic. For large-scale carboxylations, continuous flow chemistry has been shown to be a safe and efficient alternative to batch processing.[13]

Conclusion

N-Boc-piperidine-3-carboxylate is an indispensable reagent for the synthesis of complex pharmaceutical targets. The synthetic strategies outlined in this guide, particularly the "protection-first" pathway, offer reliable and high-yielding methods for its preparation on a laboratory scale. Proper execution of these protocols, combined with rigorous analytical characterization, will ensure the production of high-purity material suitable for the demanding applications in drug discovery and development.

References

  • Vertex AI Search Grounding API. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide.
  • Vertex AI Search Grounding API. (n.d.). Methyl N-Boc-piperidine-3-carboxylate: Properties, Synthesis, and Global Supply.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Vertex AI Search Grounding API. (n.d.). Methyl N-BOC-piperidine-3-carboxylate.
  • ChemicalBook. (n.d.). N-BOC-piperidine-4-carboxylic acid synthesis.
  • Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide.
  • Vertex AI Search Grounding API. (n.d.). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives.
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • ChemicalBook. (n.d.). Methyl N-Boc-piperidine-3-carboxylate(148763-41-1) 1H NMR spectrum.
  • Google Patents. (n.d.). CN106831540B - A kind of preparation method of (S)-nipecotic acid.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine.
  • ChemicalBook. (2022, September 20). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • Vapourtec. (2021, July 8). Scale-Up and Optimization of a Continuous Flow Carboxylation of N-Boc-4,4-difluoropiperidine Using s-BuLi in THF.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Strecker-type Condensation for Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperidone scaffolds via Strecker-type condensation. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of nitrogen-containing heterocycles. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions about the Strecker-type synthesis of piperidones, providing a solid grounding in the reaction's mechanics.

Q1: What is the general mechanism of a Strecker-type reaction for piperidone synthesis?

A1: The Strecker-type synthesis of a piperidone precursor is a multicomponent reaction that typically proceeds intramolecularly or as a domino sequence.[1] It begins with the formation of an iminium ion from a suitable amino-aldehyde or amino-ketone. This is followed by the nucleophilic attack of a cyanide source to form a cyclic α-aminonitrile. This stable intermediate is the hallmark of the Strecker reaction.[2][3] The final piperidone is then obtained through the hydrolysis of the nitrile group to a carboxylic acid, which may be followed by cyclization or other downstream transformations.[4]

Strecker_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Cyanide Addition (Strecker Reaction) cluster_2 Step 3: Hydrolysis & Transformation Start Amino-ketone/ Amino-aldehyde Iminium Cyclic Iminium Ion Start->Iminium - H₂O Aminonitrile α-Aminonitrile Intermediate Iminium->Aminonitrile + CN⁻ Piperidone Piperidone Product Aminonitrile->Piperidone H₃O⁺ / Heat caption General mechanism for piperidone synthesis via a Strecker-type reaction.

Caption: General mechanism for piperidone synthesis via a Strecker-type reaction.

Q2: What are the critical intermediates I should be aware of?

A2: The two most critical intermediates are the iminium ion and the α-aminonitrile . The formation of the iminium ion is the activation step; its rate and efficiency directly impact the overall reaction.[2] The α-aminonitrile is typically a stable, isolable intermediate. Its successful formation is the primary goal of the condensation step. Monitoring the appearance of the aminonitrile and the disappearance of the starting carbonyl compound by TLC or LC-MS is a key validation checkpoint.[5]

Q3: Can I use amides or carbamates instead of primary/secondary amines?

A3: Yes, this is a known variant of the Strecker reaction. Using amides, carbamates, or sulfonamides as the nitrogen nucleophile leads to the formation of N-acylated α-aminonitriles.[6] These products are valuable in their own right, particularly as mechanism-based inhibitors of certain proteases, and can be further processed to yield the desired piperidones.[6]

Section 2: Troubleshooting Guide

This guide is structured in a problem-cause-solution format to directly address common experimental hurdles.

Problem 1: Low or No Yield of the α-Aminonitrile Intermediate

This is the most common failure point. If the aminonitrile is not formed, subsequent steps are impossible.

  • Potential Cause A: Inefficient Iminium Ion Formation.

    • Causality: The formation of an imine or iminium ion is a reversible condensation reaction that produces water.[3] According to Le Châtelier's principle, the presence of water in the reaction medium can inhibit the formation of the iminium ion, shifting the equilibrium back towards the starting materials.

    • Solution:

      • Use a Dehydrating Agent: Add a water scavenger like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) to the reaction mixture. This removes water as it is formed, driving the equilibrium towards the iminium ion.[4]

      • Solvent Choice: Use a non-protic, anhydrous solvent such as dichloromethane (DCM), toluene, or tetrahydrofuran (THF) to minimize competing reactions with water.

      • Azeotropic Removal: For reactions run at higher temperatures (e.g., in toluene), using a Dean-Stark apparatus can effectively remove water azeotropically.

  • Potential Cause B: Poor Cyanide Nucleophilicity or Delivery.

    • Causality: The cyanide anion (CN⁻) is the key nucleophile. Its effective concentration and reactivity can be hampered by the choice of reagent and reaction conditions. Solid salts like KCN or NaCN may have limited solubility in organic solvents.

    • Solution:

      • Alternative Cyanide Source: Switch to trimethylsilyl cyanide (TMSCN). It is generally more soluble in organic solvents and is a highly effective cyanide source, often requiring catalytic activation.[7]

      • Use a Catalyst: A Lewis acid catalyst (e.g., Yb(OTf)₃, InCl₃, Sc(OTf)₃) can activate the iminium ion, making it more electrophilic and accelerating the attack by the cyanide nucleophile.[1] Organocatalysts have also been shown to be effective.[8]

      • pH Control: When using cyanide salts like KCN, the reaction is often promoted by mild acid, which helps generate HCN in situ.[9] However, strongly acidic conditions will protonate the cyanide, rendering it non-nucleophilic. Careful pH management is crucial.

  • Potential Cause C: Starting Material Degradation or Side Reactions.

    • Causality: Aldehydes, particularly those with α-protons, are prone to self-condensation (aldol reaction) under basic or even neutral conditions, leading to polymeric byproducts.[6] This side reaction competes directly with imine formation.

    • Solution:

      • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the higher activation energy pathway of self-condensation.[10]

      • Order of Addition: Add the cyanide source slowly to the pre-formed imine or a mixture of the carbonyl and amine. This keeps the concentration of the free aldehyde low at any given time.

Troubleshooting_Low_Yield Start Low/No Yield of α-Aminonitrile CheckImine Check for Imine/ Iminium Formation (TLC, ¹H NMR) Start->CheckImine CheckSideProducts Analyze Crude Mixture for Side Products (LC-MS, NMR) CheckImine->CheckSideProducts Yes Sol_Imine Inefficient Imine Formation CheckImine->Sol_Imine No Sol_Cyanide Poor Cyanide Reactivity CheckSideProducts->Sol_Cyanide No Sol_Degradation Starting Material Degradation CheckSideProducts->Sol_Degradation Yes Action_Imine Action: • Add dehydrating agent • Change solvent • Use catalyst Sol_Imine->Action_Imine Action_Cyanide Action: • Switch to TMSCN • Add Lewis Acid catalyst • Optimize pH Sol_Cyanide->Action_Cyanide Action_Degradation Action: • Lower temperature • Control reagent addition • Use inert atmosphere Sol_Degradation->Action_Degradation caption Troubleshooting decision tree for low α-aminonitrile yield.

Caption: Troubleshooting decision tree for low α-aminonitrile yield.

Problem 2: Difficulty in the Nitrile Hydrolysis / Cyclization Step

Even with a good yield of the aminonitrile, the conversion to the final piperidone can be challenging.

  • Potential Cause A: Incomplete Nitrile Hydrolysis.

    • Causality: Nitriles are relatively stable functional groups. Their hydrolysis requires harsh conditions (strong acid or base and high temperatures), which can sometimes be incompatible with other functional groups in the molecule.[11]

    • Solution:

      • Increase Severity: Use more concentrated acid (e.g., 6M HCl or concentrated H₂SO₄) and increase the reflux temperature and/or reaction time.

      • Microwave Chemistry: Employ microwave irradiation to significantly reduce reaction times and often improve yields by providing efficient and uniform heating.

      • Two-Step Hydrolysis: A stepwise hydrolysis, first to the primary amide under controlled conditions (e.g., using H₂O₂ with a base), followed by hydrolysis of the more labile amide to the carboxylic acid, can sometimes be a milder alternative.

  • Potential Cause B: Unwanted Decarboxylation or Rearrangement.

    • Causality: The harsh conditions required for nitrile hydrolysis can sometimes lead to undesired side reactions, especially if the resulting piperidone structure is strained or contains sensitive functional groups.

    • Solution:

      • Milder Conditions: Explore alternative, milder methods for nitrile conversion if possible, although this is highly substrate-dependent.

      • Protecting Groups: Ensure that any sensitive functional groups on your molecule are appropriately protected before subjecting it to harsh hydrolysis conditions.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Strecker-type Synthesis of a Cyclic α-Aminonitrile

This protocol is a representative example based on literature procedures for the synthesis of α-aminonitriles using a Lewis acid catalyst and TMSCN.[1]

  • Safety First: This reaction involves TMSCN, which is toxic and releases HCN upon contact with moisture. This procedure MUST be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).

  • Reactor Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amino-ketone/aldehyde starting material (1.0 eq) and anhydrous solvent (e.g., CH₂Cl₂).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%). Stir the mixture at room temperature for 30 minutes.

  • Cyanide Addition: Slowly add trimethylsilyl cyanide (TMSCN, 1.2-1.5 eq) to the mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take several hours to complete (typically 4-24 h).

  • Workup: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Purification: Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude α-aminonitrile can then be purified by flash column chromatography on silica gel.

Protocol 2: Acidic Hydrolysis of the α-Aminonitrile to Piperidone

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified α-aminonitrile (1.0 eq) in an aqueous acid solution (e.g., 6M HCl).

  • Heating: Heat the mixture to reflux (typically >100 °C) for several hours (4-12 h). Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

  • Workup & Isolation: After cooling to room temperature, adjust the pH of the solution to the desired point using a base (e.g., NaOH or NH₄OH) to precipitate the product or prepare it for extraction. The final piperidone product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Data Table: Comparison of Reaction Conditions

The choice of catalyst and cyanide source can significantly impact reaction efficiency. The following table summarizes typical outcomes.

Catalyst (mol%)Cyanide SourceSolventTypical TimeTypical Yield RangeReference
NoneKCN / NH₄ClH₂O / MeOH12-48 h40-75%[5]
Yb(OTf)₃ (10%)TMSCNCH₂Cl₂4-20 h70-95%[1]
Molecular Iodine (20%)TMSCNCH₂Cl₂1-2 h85-95%[7]
Sulfated PolyborateTMSCNSolvent-free30-60 min90-99%[8]

References

  • Faisca Phillips, D. J., et al. (2020). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. This source, while focusing on the nitro-Mannich reaction, provides context on the importance of piperidone scaffolds in drug synthesis. (URL not directly applicable to Strecker, but provides background).
  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. A review covering various synthetic routes to piperidones. (URL not provided in search results).
  • Master Organic Chemistry. (2026). Strecker Synthesis. Provides a detailed mechanistic overview of the Strecker reaction. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Offers a collection of recent literature and variations on the Strecker reaction. [Link]

  • NROChemistry. Strecker Synthesis. A concise summary of the reaction mechanism and general features. [Link]

  • North, M. (2010). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 19. Thieme. Discusses the three-component condensation and provides specific protocols, including the use of Yb(OTf)₃. (URL not provided, book reference).
  • Banks, H. D. (1992). Piperidine Synthesis. DTIC. Reviews various methods for synthesizing piperidines, with sections on piperidone intermediates. [Link]

  • Wikipedia. Strecker amino acid synthesis. Provides a general overview of the reaction mechanism. [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. Discusses the reactivity of aminonitriles, the key Strecker intermediate. [Link]

  • Indalkar, K. S., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1221. Reviews various organocatalytic methods for Strecker-type reactions, including the use of sulfated polyborate. [Link]

  • Weintraub, P. M., et al. (2003). Advances in Piperidone Synthesis Techniques. Scribd. A document discussing intramolecular bond formations to create piperidone rings. [Link]

  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. A forum discussion outlining classical approaches to piperidone synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of 4-piperidones. Provides recent literature on the synthesis of 4-piperidones. [Link]

  • Brem Method. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. An educational video explaining the basics of the Strecker synthesis. [Link]

  • De Luca, L., et al. (2020). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 5(2), 1045-1055. Explores the use of amides in Strecker reactions and discusses common side reactions. [Link]

  • ResearchGate. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. An academic review on modern catalytic approaches to aminonitrile synthesis. [Link]

  • Scott, P. J. H., et al. (2017). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. Organic Letters, 19(23), 6432-6435. Discusses optimization of Strecker conditions, including temperature effects. [Link]

  • MedSchoolCoach. (2020). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. A video tutorial on the mechanism of the Strecker synthesis. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. An in-depth article on the mechanism and application of the Strecker synthesis. [Link]

  • Chem-Station. (2023). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. A summary of the reaction, including conditions for nitrile hydrolysis. [Link]

  • Das, B., et al. (2009). Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. Synthesis, 2009(20), 3467-3471. Details a highly efficient iodine-catalyzed Strecker protocol. [Link]

  • Chemistry Notes. (2021). Strecker synthesis of Amino Acid: Easy Mechanism, applications. Provides examples and answers common questions about the Strecker synthesis. [Link]

  • Wikipedia. Petrenko-Kritschenko piperidone synthesis. Describes a related classical named reaction for synthesizing 4-piperidones. [Link]

  • Petasis, N. A., & Akritopoulou-Zanze, I. (2020). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 25(11), 2659. Compares the Strecker reaction with other methods and discusses asymmetric variants. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of Methyl 3-methylpiperidine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable piperidine building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and improve the yield and purity of your synthesis.

Introduction: The Importance and Synthetic Challenges of a Key Building Block

This compound is a crucial intermediate in the development of various pharmaceutical agents. The piperidine scaffold is a prevalent motif in numerous FDA-approved drugs, and the specific substitution pattern of this compound makes it a valuable component for creating complex molecular architectures.[1] However, its synthesis is not without challenges. Achieving high yields often requires careful control over reaction conditions to manage potential side reactions, particularly during the formation of the piperidine ring and the introduction of the methyl group at the C3 position. Common hurdles include incomplete reactions, the formation of isomeric byproducts, and difficulties in purification. This guide will walk you through a common synthetic route and provide solutions to the problems you may encounter.

A Common Synthetic Pathway

A prevalent strategy for the synthesis of this compound involves a Dieckmann condensation to construct the piperidine ring, followed by methylation. The following workflow outlines the key steps:

Synthesis_Workflow Figure 1: A Common Synthetic Route to this compound A N-Benzylation of Diethanolamine B Oxidation to Dicarboxylic Acid A->B C Diesterification B->C D Dieckmann Condensation C->D E Methylation at C3 D->E F Decarboxylation & Reduction E->F G Final Product: this compound F->G

Caption: A general workflow for the synthesis of this compound.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.

Dieckmann Condensation Step

Question 1: I am getting a low yield in the Dieckmann condensation step to form the piperidone ring. What are the likely causes and how can I improve it?

Answer:

Low yields in the Dieckmann condensation are a frequent problem and can often be attributed to several factors. This intramolecular Claisen condensation is highly sensitive to reaction conditions.[2][3]

Potential Causes & Solutions:

  • Presence of Moisture: The strong base used in the Dieckmann condensation (e.g., sodium ethoxide, sodium hydride) will react with any water present, reducing its effective concentration and hindering the deprotonation of the α-carbon required for cyclization.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Choice of Base and Solvent: The combination of base and solvent is critical. While sodium ethoxide in ethanol is classic, it can lead to transesterification if your diester is not an ethyl ester.

    • Solution: Use a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or toluene.[2] This will prevent transesterification and can lead to cleaner reactions.

  • Intermolecular Condensation: If the reaction concentration is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to polymeric byproducts.

    • Solution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the diester to a solution of the base.

  • Reversibility of the Reaction: The Dieckmann condensation is a reversible reaction. The equilibrium can be driven towards the product by using a full equivalent of a strong base to deprotonate the resulting β-keto ester, which is acidic.[4][5]

    • Solution: Ensure you are using at least one full equivalent of the base. The reaction is typically quenched with acid in a separate workup step to protonate the enolate of the β-keto ester.

Base Solvent Advantages Disadvantages
Sodium EthoxideEthanolInexpensive, classic conditionsCan cause transesterification
Sodium HydrideTHF, TolueneNon-nucleophilic, avoids transesterificationCan be heterogeneous, requires careful handling
Potassium tert-ButoxideTHF, t-BuOHStronger base, can improve yieldsBulky, can be more expensive

Question 2: My Dieckmann condensation is producing multiple products. Why is this happening?

Answer:

The formation of multiple products in a Dieckmann condensation of an unsymmetrical diester is a known issue.[3][6][7]

Potential Causes & Solutions:

  • Lack of Regioselectivity: If your diester precursor has two different ester groups with α-protons, the base can deprotonate at either α-carbon, leading to the formation of two different enolates and subsequently two different cyclized products.

    • Solution: If possible, design your diester precursor to be symmetrical or to have only one set of enolizable α-protons. If you must use an unsymmetrical diester, you may need to optimize the reaction conditions (base, temperature) to favor the formation of one regioisomer, though this can be challenging. Chromatographic separation of the resulting isomers will likely be necessary.

C3-Methylation Step

Question 3: I am struggling with the methylation of the 3-position. I'm getting a mixture of unreacted starting material, the desired 3-methyl product, and some dialkylated byproducts.

Answer:

Alkylation of the enolate of the piperidone-3-carboxylate intermediate can be tricky. Controlling the stoichiometry and reactivity is key.

Potential Causes & Solutions:

  • Incomplete Enolate Formation: If the deprotonation of the β-keto ester is incomplete, you will have unreacted starting material.

    • Solution: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) at low temperatures (e.g., -78 °C) to ensure complete and irreversible enolate formation before adding the methylating agent.[8]

  • O- vs. C-Alkylation: Enolates are ambident nucleophiles and can be alkylated at either the carbon or the oxygen atom. While C-alkylation is usually favored, the choice of solvent and counter-ion can influence the ratio of C- to O-alkylation.

    • Solution: Using a polar aprotic solvent like THF generally favors C-alkylation. The lithium counter-ion from LDA also tends to favor C-alkylation.

  • Dialkylation: The newly formed 3-methyl-3-carboxypiperidone still has an acidic proton at the 3-position and can be deprotonated and alkylated again, leading to a dimethylated byproduct.

    • Solution: Use only a slight excess (1.0-1.1 equivalents) of the methylating agent (e.g., methyl iodide) and add it slowly at low temperature to the pre-formed enolate. This minimizes the chance of a second deprotonation and alkylation event.

  • N-Alkylation: If the nitrogen atom of the piperidine ring is not protected, it can be methylated by the alkylating agent.

    • Solution: Ensure that the nitrogen is protected with a suitable protecting group, such as a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, before attempting the C3-alkylation.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for this synthesis?

The choice of an N-protecting group is critical and depends on the reaction conditions you plan to use.

  • Benzyl (Bn) group: This is a robust protecting group that is stable to the basic conditions of the Dieckmann condensation and alkylation. It is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which are conditions that will also reduce the ketone of the piperidone intermediate to a hydroxyl group.

  • tert-Butyloxycarbonyl (Boc) group: The Boc group is also stable to basic conditions. It is removed under acidic conditions (e.g., trifluoroacetic acid), which offers an alternative deprotection strategy if catalytic hydrogenation is not desired.[10]

Q2: How can I purify the final product, this compound?

Purification can be challenging due to the basic nature of the piperidine nitrogen.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

  • Column Chromatography: This is a common method for smaller scales. However, the basic nitrogen can cause peak tailing on silica gel.

    • Tip: To improve peak shape and separation, you can add a small amount of a basic modifier like triethylamine (e.g., 1%) to your eluent. Alternatively, using alumina as the stationary phase can sometimes give better results for basic compounds.[11]

  • Crystallization: If the product or a salt of the product (e.g., the hydrochloride salt) is a solid, recrystallization can be an excellent method for achieving high purity.

Q3: My final product is a mixture of diastereomers. How can I separate them?

If your synthesis starts from achiral precursors, you will obtain a racemic mixture of enantiomers. If at any point a chiral center is introduced non-stereoselectively, you may obtain diastereomers.

  • Chiral Chromatography: Chiral HPLC or SFC are powerful techniques for separating enantiomers and diastereomers. This often requires screening different chiral stationary phases and mobile phases.[11]

  • Diastereoselective Crystallization: You can react your mixture of enantiomers with a chiral resolving agent to form diastereomeric salts, which may have different solubilities, allowing for separation by fractional crystallization.[12][13] For diastereomeric products, direct crystallization may sometimes be effective.

References

  • Gudelis, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 4999. [Link]

  • D'Ambra, T. E. (2002). Process for resolving racemic mixtures of piperidine derivatives. U.S.
  • Foley, D. J., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. RSC Medicinal Chemistry, 13(12), 1530-1538. [Link]

  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Weller, D. D., & Rapoport, H. (1984). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. U.S.
  • The Organic Chemistry Tutor. (2016, October 23). Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry [Video]. YouTube. [Link]

  • Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. European Journal of Medicinal Chemistry, 263, 115916. [Link]

  • Foley, D. J., et al. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1530-1538. [Link]

  • Defense Technical Information Center. (2004, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Chemistry LibreTexts. (2022, March 17). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Methyl piperidine-3-carboxylate. Retrieved from [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Royal Society of Chemistry. (n.d.). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. [Link]

  • MDPI. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(18), 2821-2824. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Google Patents. (n.d.).
  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents. [Link]

  • ResearchGate. (2023, December 21). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Link]

  • Macmillan Group. (2008, March 12). gcw.Enolate Seminar 3.12.8pm. [Link]

Sources

Technical Support Center: Purification of Methyl 3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Methyl 3-methylpiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering practical solutions to common challenges encountered during the purification of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common purification issues and answers frequently asked questions, drawing upon established chemical principles and practical laboratory experience.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing low recovery of my product after performing column chromatography on silica gel. What are the likely causes and how can I improve my yield?

Answer:

Low recovery of piperidine derivatives from silica gel chromatography is a frequent issue, primarily due to the basic nature of the piperidine nitrogen.[1][2] This basicity leads to strong interactions with the acidic silanol groups on the surface of the silica gel, causing irreversible adsorption or significant tailing of the product on the column.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Strong Adsorption to Silica Gel The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica gel surface, leading to product retention on the column.Deactivate the Silica Gel: Before loading your sample, flush the column with your mobile phase containing a basic additive like triethylamine (0.1-1%) or ammonia in methanol.[1] This will neutralize the acidic sites on the silica gel, minimizing product adsorption.
Improper Solvent System The polarity of the eluent may be too low to effectively move the compound down the column, resulting in it remaining at the origin.Optimize the Mobile Phase: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective. A common starting point for piperidine derivatives is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine (e.g., 1%).[3]
Column Overloading The amount of crude material loaded onto the column exceeds its separation capacity, leading to poor separation and potential loss of product.Reduce Sample Load: A general guideline is to load 1-5% of the silica gel weight with the crude material. For difficult separations, this may need to be reduced further.

Experimental Protocol: Column Chromatography with Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 99:1 Hexane:Ethyl Acetate with 0.5% Triethylamine).

  • Column Packing: Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Begin elution with the initial solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Issue 2: Product Discoloration (Yellow or Brown Oil)

Question: My purified this compound is a yellow to brown oil. What is the cause of this discoloration and how can it be removed?

Answer:

Discoloration in piperidine derivatives often points to the presence of oxidation products or residual impurities from the synthesis.[1][4] The piperidine nitrogen can be susceptible to oxidation, leading to colored byproducts.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Oxidation Products The piperidine ring, particularly the nitrogen atom, can oxidize over time, especially when exposed to air and light, forming colored impurities.Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or methanol) and add a small amount of activated charcoal. Stir the mixture at room temperature for 30-60 minutes, then filter through Celite to remove the charcoal. The solvent can then be removed under reduced pressure.[1]
Residual Reagents/Byproducts Colored impurities from the preceding reaction steps may carry through the workup.Vacuum Distillation: If the product is thermally stable, vacuum distillation is a highly effective method for separating it from non-volatile colored impurities.[1] The boiling point of this compound is approximately 160-165 °C at atmospheric pressure, so vacuum distillation is recommended to lower the boiling point and prevent decomposition.[5]
Acid/Base Contamination Residual acid or base from the workup can sometimes lead to degradation and color formation.Aqueous Workup: Perform a thorough aqueous workup before purification. This can include washing with a dilute solution of sodium bicarbonate to remove acidic impurities, followed by a brine wash to remove excess water.
Issue 3: Difficulty with Crystallization of the Hydrochloride Salt

Question: I am trying to purify my compound by forming the hydrochloride salt and recrystallizing it, but it is "oiling out" or forming very poor crystals. What can I do?

Answer:

"Oiling out" during crystallization occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This is a common problem when dealing with impurities or when the cooling rate is too fast.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
High Concentration of Impurities Impurities can disrupt the crystal lattice formation, preventing the product from crystallizing properly.Pre-purification: Attempt a preliminary purification step, such as an acid-base extraction or a quick filtration through a plug of silica gel, to remove the bulk of the impurities before attempting recrystallization.[3]
Cooling the Solution Too Rapidly Rapid cooling does not allow sufficient time for the molecules to arrange themselves into an ordered crystal lattice, favoring the formation of an amorphous oil.Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Scratching the inside of the flask with a glass rod can help induce nucleation and crystal growth.[3] Once crystals begin to form, the flask can be moved to an ice bath to maximize the yield.
Inappropriate Solvent System The chosen solvent or solvent mixture may not be ideal for the crystallization of the hydrochloride salt.Solvent Screening: Experiment with different solvent systems. A good crystallization solvent is one in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for hydrochloride salts include ethanol, methanol, isopropanol, or mixtures with less polar co-solvents like ethyl acetate or diethyl ether.

Experimental Protocol: Purification via Hydrochloride Salt Formation and Recrystallization

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Salt Formation: Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate.

  • Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash with a small amount of the cold organic solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot recrystallization solvent (e.g., ethanol). If insoluble impurities are present, perform a hot filtration.

  • Crystal Formation: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, residual solvents from the reaction or workup, and water, especially after aqueous workup steps.[4]

Q2: Is vacuum distillation a suitable primary purification method for this compound?

A2: Yes, vacuum distillation can be an effective method, particularly for removing non-volatile or high-boiling point impurities.[6] Given the boiling point of the parent compound, Methyl piperidine-3-carboxylate, is around 160-165 °C, vacuum distillation is necessary to prevent thermal decomposition.[5] However, it may not be effective at separating impurities with similar boiling points.

Q3: How can I effectively dry my purified product?

A3: After purification, residual water and solvents can be removed by drying the product under high vacuum. If water is a significant impurity, the product can be dissolved in an organic solvent, dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure.

Q4: What analytical techniques are recommended to assess the purity of the final product?

A4: The purity of this compound should be assessed using a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and to check for the presence of impurities. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide quantitative information about the purity level.[1][7]

Section 3: Visualization of Purification Workflow

The following diagram illustrates a general decision-making workflow for the purification of crude this compound.

Purification_Workflow Purification Decision Workflow start Crude Product (this compound) analysis1 Initial Purity Analysis (TLC, ¹H NMR) start->analysis1 decision1 Purity > 95%? analysis1->decision1 final_product Pure Product decision1->final_product Yes liquid_liquid Liquid-Liquid Extraction (Acid-Base) decision1->liquid_liquid No distillation Vacuum Distillation analysis2 Purity Analysis of Fractions/Crystals (TLC, GC, HPLC) distillation->analysis2 chromatography Column Chromatography (with basic modifier) chromatography->analysis2 crystallization HCl Salt Formation & Recrystallization crystallization->analysis2 analysis2->final_product liquid_liquid->distillation Product is an oil liquid_liquid->chromatography Complex mixture liquid_liquid->crystallization Product can be solidified

Caption: A decision-making workflow for selecting a suitable purification method.

References

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Sciencemadness.org. (2007). Synthesis of Carboxylic Acid Esters. Retrieved from [Link]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • ChemBK. (2024). METHYL PIPERIDINE-3-CARBOXYLATE. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015082077A1 - Process for the preparation and isolation of carboxylic esters.
  • Plant Care. (2025). How to Choose Piperidines: A Complete Buyer's Guide. Retrieved from [Link]

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Technical Support Center: Resolving Diastereomers of Substituted Piperidine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the resolution of diastereomers of substituted piperidine carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with separating these structurally similar compounds. We provide in-depth, experience-based answers to frequently asked questions, detailed troubleshooting guides for common laboratory techniques, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving diastereomers of substituted piperidine carboxylates?

The principal strategies for separating diastereomers of substituted piperidine carboxylates are classical resolution via diastereomeric salt formation and chromatographic techniques.

  • Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic or diastereomeric mixture of the piperidine carboxylate with a chiral resolving agent to form diastereomeric salts.[1] These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][3] This technique is often economically advantageous for large-scale separations.[4]

  • Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are powerful methods for both analytical and preparative-scale separation of diastereomers.[2][5] SFC, in particular, is gaining prominence for its high throughput and efficiency.[6][7]

  • Enzymatic Resolution: This kinetic resolution technique employs an enzyme that selectively reacts with one diastereomer, leaving the other unreacted and allowing for its isolation.[2]

Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt crystallization?

The choice of resolving agent is critical and often requires empirical screening. For basic piperidine compounds, chiral acids are the resolving agents of choice.

Key considerations for selecting a resolving agent include:

  • Acid Strength: Stronger acids, like sulfonic or phosphoric acids, may form more stable salts compared to weaker carboxylic acids.[8]

  • Structural Rigidity: The resolving agent should have a rigid structure with the chiral center close to the salt-forming functional group to maximize the difference in the crystal lattice energies of the resulting diastereomeric salts.[8]

  • Availability and Cost: Both enantiomers of the resolving agent should be readily available and cost-effective, especially for large-scale applications.[8]

Commonly successful chiral resolving agents for piperidine derivatives include:

  • Tartaric acid derivatives (e.g., di-benzoyl-L-tartaric acid, di-p-toluoyl-D-tartaric acid).[2]

  • Mandelic acid and its derivatives.[1][2]

  • Camphorsulfonic acid.[9]

Q3: My diastereomeric salt crystallization is failing. What are the common causes and solutions?

Difficulties in crystallization, such as oiling out, failure to precipitate, or low diastereomeric excess (d.e.), are common. These issues often arise from a suboptimal choice of solvent or resolving agent.[4] A systematic screening of various chiral acids and solvent systems is recommended to find conditions that produce well-defined, easily separable crystals.[4]

Q4: What are the key parameters to optimize for chiral HPLC or SFC separation of piperidine carboxylate diastereomers?

Poor resolution in chiral chromatography is typically due to the choice of the chiral stationary phase (CSP) or the mobile phase composition.[4]

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as Chiralpak® and Chiralcel® columns, are highly effective for resolving piperidine derivatives.[2][10]

  • Mobile Phase Composition: For basic compounds like piperidines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine (DEA) or triethylamine (TEA)) to the mobile phase is often essential to improve peak shape and resolution by blocking acidic silanol sites on the stationary phase.[2][5]

  • Technique Selection: Supercritical Fluid Chromatography (SFC) can offer advantages over HPLC, including faster separations and reduced solvent consumption.[11]

Troubleshooting Guides

Troubleshooting Diastereomeric Salt Crystallization
Problem Potential Cause(s) Suggested Solution(s)
Low Diastereomeric Excess (d.e.) The cooling rate is too fast, leading to co-precipitation of both diastereomeric salts.[2]Allow the solution to cool slowly to room temperature, followed by gradual cooling to a lower temperature (e.g., 0-5 °C).[2]
The solvent system is not optimal, resulting in similar solubilities for both diastereomeric salts.Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate).[4]
Racemization of the piperidine or resolving agent under the experimental conditions.[2]Verify the stability of your compounds and consider using milder temperatures.[2]
Failure to Crystallize (Oiling Out) The diastereomeric salt is too soluble in the chosen solvent, or its melting point is below the experimental temperature.[4]Screen different solvents or solvent mixtures.[4] Try adding an "anti-solvent" (a solvent in which the salt is insoluble) dropwise.[2]
The solution is not sufficiently supersaturated.Carefully evaporate some of the solvent to increase the concentration.[2]
No Precipitation The diastereomeric salt is highly soluble in the selected solvent.Change the solvent system or increase the concentration of the solution.[2]
Crystallization kinetics are slow.Introduce a seed crystal from a previous successful batch.[2] If no seed crystal is available, try scratching the inside of the flask with a glass rod at the air-liquid interface.[2] Allow for a longer crystallization time, even days if necessary, at a low temperature.[2]
Troubleshooting Chiral HPLC/SFC Separations
Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution (Overlapping Peaks) The selected Chiral Stationary Phase (CSP) does not provide adequate chiral recognition.Screen different CSPs (e.g., polysaccharide-based like Chiralcel® OD, OJ).[4]
The mobile phase composition is suboptimal.Optimize the mobile phase by adjusting the ratio of the organic modifier (e.g., isopropanol in hexane for normal phase).[4]
High flow rate.Decrease the flow rate to increase the number of theoretical plates and improve resolution.[4]
Poor Peak Shape (Tailing) Strong, undesirable interactions between the basic piperidine nitrogen and residual acidic silanol groups on the silica support.[5]Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to improve peak symmetry.[2][5]
Use of a non-deactivated stationary phase.Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated".[5]
No Separation (Co-elution) The selected CSP is not suitable for the analyte.Screen a variety of CSPs with different chiral selectors.[4]
The mobile phase is not providing the necessary selectivity.Systematically vary the mobile phase composition, including the type and percentage of the organic modifier.[4]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

This protocol outlines a general method for diastereomeric salt crystallization. Optimization of the solvent, temperature, and stoichiometry is crucial for each specific substituted piperidine carboxylate.

  • Salt Formation:

    • Dissolve one equivalent of the racemic or diastereomeric mixture of the substituted piperidine carboxylate in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).[4]

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent, with gentle heating if necessary.[4]

  • Crystallization:

    • Slowly add the resolving agent solution to the piperidine carboxylate solution with continuous stirring.

    • Allow the solution to cool gradually to room temperature. Further cooling to a lower temperature (e.g., 4 °C) may be required to induce crystallization of the less soluble diastereomeric salt.[3]

  • Isolation and Purification:

    • Collect the crystalline salt by vacuum filtration and wash it with a small amount of cold solvent.[3]

    • The diastereomeric excess (d.e.) of the crystalline material should be determined by a suitable analytical method, such as chiral HPLC.

    • If the desired d.e. is not achieved, recrystallize the salt from a suitable solvent system.

  • Liberation of the Free Base:

    • To recover the resolved piperidine carboxylate, dissolve the purified diastereomeric salt in water and adjust the pH to basic (pH > 10) using a suitable base (e.g., NaOH, K₂CO₃).

    • Extract the free base into an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the resolved product.

Protocol 2: Chiral HPLC Method Development Workflow

A systematic approach is essential for developing a robust chiral HPLC method for separating diastereomers of substituted piperidine carboxylates.

Caption: Workflow for Chiral HPLC Method Development.

Visualization of Resolution Strategies

The choice between crystallization and chromatography depends on several factors, including the scale of the separation and the physical properties of the diastereomers.

Resolution Strategy Decision Tree Start Start: Diastereomeric Mixture of Piperidine Carboxylate Scale Scale of Separation? Start->Scale Large_Scale Large Scale (>1g) Scale->Large_Scale Large Small_Scale Small/Analytical Scale (<1g) Scale->Small_Scale Small Crystallization Attempt Diastereomeric Salt Crystallization Large_Scale->Crystallization Chromatography Chiral HPLC or SFC Small_Scale->Chromatography Screen_Agents Screen Resolving Agents & Solvents Crystallization->Screen_Agents Screen_Columns Screen CSPs & Mobile Phases Chromatography->Screen_Columns Success_Crystal Successful Crystallization? Screen_Agents->Success_Crystal Success_Chroma Successful Separation? Screen_Columns->Success_Chroma Success_Crystal->Chromatography No End_Product Isolated Diastereomers Success_Crystal->End_Product Yes Success_Chroma->End_Product Yes Failure Consider Alternative Strategy (e.g., Synthesis) Success_Chroma->Failure No

Caption: Decision Tree for Selecting a Resolution Strategy.

References

  • Process for resolving racemic mixtures of piperidine derivatives.
  • Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Benchchem.
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC - NIH.
  • Chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol. Benchchem.
  • Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a. Oxford Academic.
  • Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. PubMed.
  • Technical Support Center: Resolving Enantiomers of 1,4-Dimethylpiperidine Deriv
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral st
  • Technical Support Center: Purification of Diastereomeric Piperidine Compounds. Benchchem.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. SIELC Technologies.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
  • Formation and Crystallization based Separ
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Supercritical fluid chromatography for the enantiosepar
  • Pyrrolidine and Piperidine Formation via Copper(II) Carboxylate-Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism.
  • Optimizing Analytical Conditions for Lipid Analysis by SFC and Its Application for Precise Preparative Chromatography – Case Study of Diglyceride Isomers. Shimadzu.

Sources

Technical Support Center: Crystallization of Diastereomeric Salts of Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting the crystallization of diastereomeric salts of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chiral resolution of these important compounds. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you optimize your crystallization processes for enhanced yield and diastereomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind resolving piperidine enantiomers using diastereomeric salt crystallization?

A1: Diastereomeric salt crystallization is a classical and widely used technique for separating enantiomers.[1][2] The process involves reacting a racemic mixture of a piperidine derivative (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent, typically a chiral acid.[2][3] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most importantly, different solubilities in a given solvent.[1][3][4] This difference in solubility allows for their separation through fractional crystallization, where the less soluble diastereomer crystallizes preferentially from the solution, enabling its isolation.[3][5][6]

Q2: How do I select an appropriate chiral resolving agent for my piperidine derivative?

A2: For basic compounds like piperidine derivatives, chiral acids are the resolving agents of choice.[3] Commonly successful agents include:

  • (R)- or (S)-Mandelic acid [3][7]

  • Tartaric acid derivatives , such as di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, or di-p-toluoyl-D-tartaric acid.[3][7]

  • (R)- or (S)-Camphorsulfonic acid [7]

The selection is often empirical and requires screening to find the optimal pairing for your specific piperidine derivative and desired solvent system.[3] The goal is to form a diastereomeric salt that crystallizes well and has a significant solubility difference from its corresponding diastereomer.[4]

Q3: Why is solvent selection so critical for a successful resolution?

A3: The choice of solvent is arguably the most critical factor in a diastereomeric resolution because the entire separation hinges on the solubility difference between the two diastereomeric salts.[5][8] An ideal solvent system will maximize this difference, meaning it will have high solubility for the undesired diastereomer while having low solubility for the desired one.[5][9] A thorough solvent screen covering a range of polarities and functionalities (e.g., alcohols, esters, ketones, and their mixtures with water or anti-solvents) is essential for developing a robust process.[4][8]

Q4: What are the primary analytical methods to determine the diastereomeric excess (d.e.) of my crystalline product?

A4: Several analytical techniques can be employed to determine the diastereomeric and, subsequently, the enantiomeric purity of your resolved piperidine.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. Polysaccharide-based chiral stationary phases (CSPs) are often effective for piperidine derivatives.[3][6] The addition of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is often necessary to prevent peak tailing caused by the basic piperidine nitrogen interacting with the silica support.[3][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a rapid method for determining enantiomeric excess. This technique requires converting the enantiomers into diastereomers in situ using a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent.[11] The resulting diastereomeric complexes will exhibit distinct signals that can be integrated to determine the ratio.[11]

  • Chiral Gas Chromatography (GC): For volatile piperidine derivatives, GC with a cyclodextrin-based chiral stationary phase can be an effective analytical tool.[3]

Troubleshooting Guide: Common Crystallization Problems & Solutions

Issue 1: My diastereomeric salt is "oiling out" instead of crystallizing.

This is a common and frustrating problem where the salt separates from the solution as a liquid phase rather than a solid. This phenomenon, also known as liquid-liquid phase separation, often occurs when the solution is highly supersaturated or when the melting point of the salt is below the crystallization temperature.[6][12]

Potential Causes & Actionable Solutions:

  • Supersaturation is too high: Rapid cooling or excessive solvent evaporation can create a level of supersaturation that favors oiling out over nucleation.

    • Solution: Slow down the cooling rate. Insulate the flask or use a programmable cooling bath. Dilute the solution slightly before cooling, or add an anti-solvent more slowly.[5][12][13]

  • Inappropriate solvent system: The chosen solvent may be too "good," meaning the salt is highly soluble, or the solvent properties do not favor crystal lattice formation.

    • Solution: Conduct a thorough solvent screen.[6][8] Experiment with solvent mixtures. Often, a combination of a good solvent and a poor solvent (anti-solvent) can induce crystallization.[8] The controlled addition of an anti-solvent can gently lower the solubility and promote crystal formation over oiling.[3]

  • Presence of Impurities: Impurities in the racemic piperidine or the resolving agent can inhibit nucleation and promote oiling.[8][12][14] It has been shown that the presence of diastereomeric impurities can significantly increase the likelihood of oiling out.[14]

    • Solution: Ensure the highest possible purity of your starting materials.[8][13] Consider purifying the racemic piperidine via distillation or chromatography before the resolution experiment.

G start Problem: Oiling Out Occurs check_supersaturation Is supersaturation too high? start->check_supersaturation reduce_supersaturation Reduce Supersaturation: - Slow cooling rate - Dilute solution - Add anti-solvent slowly check_supersaturation->reduce_supersaturation Yes check_solvent Is the solvent system optimal? check_supersaturation->check_solvent No reduce_supersaturation->check_solvent screen_solvents Perform Solvent Screen: - Test different polarities - Use solvent/anti-solvent mixtures check_solvent->screen_solvents No check_purity Are starting materials pure? check_solvent->check_purity Yes screen_solvents->check_purity purify_materials Purify Starting Materials: - Recrystallize resolving agent - Distill/chromatograph racemic piperidine check_purity->purify_materials No success Crystals Form Successfully check_purity->success Yes purify_materials->success

Caption: Troubleshooting decision tree for oiling out.

Issue 2: Crystallization is successful, but the diastereomeric excess (d.e.) is low.

Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts in your chosen system are too similar, leading to co-precipitation.[13]

Potential Causes & Actionable Solutions:

  • Suboptimal Solvent Choice: The solvent is not providing enough differentiation in solubility between the two diastereomers.[13]

    • Solution: A comprehensive solvent screen is the most effective way to address this. The goal is to identify a solvent or solvent mixture that maximizes the solubility difference.[5][9]

  • Cooling Rate is Too Fast: Rapid cooling can trap the more soluble diastereomer within the crystal lattice of the less soluble one as it crashes out of solution.[3][5][13]

    • Solution: Implement a slow, controlled cooling profile. Allow the solution to cool naturally to room temperature before gradually lowering the temperature further in a refrigerator or ice bath.[3]

  • Kinetic vs. Thermodynamic Control: Sometimes, the undesired diastereomer crystallizes faster (the kinetic product), while the desired, less soluble diastereomer is the thermodynamically stable product.

    • Solution: Allow the crystallization mixture to equilibrate for a longer period (hours to days). This can allow the initially formed kinetic product to redissolve and the more stable thermodynamic product to crystallize.[12][15] Conversely, if the desired product forms faster, a shorter crystallization time might be beneficial.[15]

  • Recrystallization: A single crystallization may not be sufficient to achieve high purity.

    • Solution: Perform one or more recrystallizations of the enriched diastereomeric salt. Each recrystallization step will further enhance the diastereomeric excess.[5]

The selection of an appropriate solvent is paramount for achieving high diastereomeric excess. The following table provides an example of solvent screening results for the resolution of a hypothetical racemic piperidine with (S)-mandelic acid.

Solvent SystemDiastereomeric Excess (d.e.)Yield of CrystalsObservations
Methanol65%75%Rapid crystallization upon cooling.
Ethanol88%60%Slower crystal growth, well-formed needles.
Isopropanol95%45%Very slow crystallization over several hours.
Acetone55%80%Fine powder precipitated quickly.
Ethyl Acetate / Hexane (9:1)92%52%Good crystal formation upon slow cooling.
Note: Data are illustrative and highly dependent on the specific substrates.[5]
Issue 3: No crystals form, and the solution remains clear.

Failure to crystallize indicates that the solution is not supersaturated, meaning the concentration of the diastereomeric salt is below its solubility limit at that temperature.[8]

Potential Causes & Actionable Solutions:

  • High Solubility of Salts: Both diastereomeric salts may be too soluble in the chosen solvent system.[8][12]

    • Solution: A thorough solvent screening is necessary to find a system where at least one salt has low solubility.[8] Consider using anti-solvent addition, where a solvent in which the salts are poorly soluble is slowly added to induce precipitation.[3][12]

  • Insufficient Concentration: The solution is simply too dilute.

    • Solution: Carefully evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen to increase the concentration and induce supersaturation.[3][13]

  • Inhibition of Nucleation: Even in a supersaturated solution, crystal formation requires an initial nucleation event. Impurities can sometimes inhibit this process.[8]

    • Solution: Try to induce nucleation by:

      • Seeding: Add a few seed crystals from a previous successful batch.[3][16]

      • Scratching: Scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass can act as nucleation sites.[3]

      • Lowering Temperature: Drastically reduce the temperature (e.g., in a dry ice/acetone bath) to force precipitation, even if it's initially of poor quality. These small crystals can then act as seeds upon slight warming.

G start Problem: No Crystallization increase_super Increase Supersaturation start->increase_super methods Methods: - Evaporate Solvent - Add Anti-Solvent - Cool Solution increase_super->methods still_no_crystals Still No Crystals? methods->still_no_crystals induce_nucleation Induce Nucleation still_no_crystals->induce_nucleation Yes failure Re-evaluate System: - Screen new solvents - Try new resolving agent still_no_crystals->failure No nucleation_methods Methods: - Seeding - Scratching induce_nucleation->nucleation_methods success Crystals Form nucleation_methods->success

Sources

Addressing peak tailing in chiral HPLC analysis of basic amines

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Addressing Peak Tailing

Welcome to the technical support center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting strategies for a common and frustrating issue in chiral chromatography: peak tailing, specifically when analyzing basic amines. Our approach is to explain the root causes of these issues, providing you with the scientific understanding to not only fix the problem at hand but also to prevent it in future method development.

Frequently Asked Questions (FAQs) & Troubleshooting Protocols
Q1: What is peak tailing and how can I quantitatively measure it?

Answer: Peak tailing describes an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1][2] In an ideal separation, peaks have a symmetrical, Gaussian shape. Tailing compromises the accuracy of peak integration, reduces resolution between closely eluting enantiomers, and ultimately affects the reliability of your quantitative results.[3]

To objectively assess peak shape, you should calculate the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered significant tailing.[2][4]

Protocol: Calculating the Tailing Factor (USP Method)

  • Measure Peak Width: At 5% of the peak's maximum height, measure the total width of the peak (W₀.₀₅).

  • Measure Front Half-Width: At the same 5% height, measure the distance from the peak's leading edge to the point where the perpendicular line from the peak maximum intersects (A).

  • Calculate Tf: Use the formula: Tf = W₀.₀₅ / (2 * A)

A Tf value of 1.0 represents a perfectly symmetrical peak.

Q2: I'm seeing significant tailing specifically with my basic amine analytes. What is the primary cause?

Answer: The most common reason for basic compounds to tail in chiral HPLC is due to undesirable secondary interactions with the stationary phase.[1][5] Most chiral stationary phases (CSPs), particularly polysaccharide-based ones, are packed in columns made from silica. The surface of this silica backbone contains acidic silanol groups (Si-OH).

Your basic amine, which is typically protonated (positively charged) in the mobile phase, can interact strongly with these ionized, negatively charged silanol groups.[3][4] This creates a secondary, strong retention mechanism in addition to the desired chiral interaction. Since these silanol sites are not uniformly distributed, it leads to a "smearing" effect where some analyte molecules are released from the column more slowly, resulting in a tailing peak.[1][6]

cluster_0 Silica Surface cluster_1 Mobile Phase Silanol Si-O⁻   H⁺ Analyte Basic Amine (R-NH₃⁺) Analyte->Silanol Strong Ionic Interaction (Causes Tailing)

Caption: Secondary interaction causing peak tailing.

Q3: How can I use the mobile phase to eliminate tailing for my basic amine?

Answer: Modifying the mobile phase is the most powerful and common strategy to improve the peak shape of basic compounds. The goal is to suppress the unwanted interaction between your analyte and the silica surface. This is typically achieved by adding a basic modifier to the mobile phase.[5][7]

These basic additives act as competitive agents . Being bases themselves, they are stronger and more abundant than your analyte, so they preferentially interact with and "mask" the active silanol sites on the stationary phase.[8] This prevents your analyte from binding to these sites, allowing it to elute in a sharp, symmetrical peak based only on the intended chiral interaction.

Mobile Phase AdditiveTypical ConcentrationPrimary Use & Mechanism
Diethylamine (DEA) 0.1% - 0.5% (v/v)Highly effective for basic analytes. A strong base that effectively competes for and neutralizes active silanol sites. Often preferred over TEA for better performance.[5][8]
Triethylamine (TEA) 0.1% - 1.0% (v/v)A classic silanol suppressor. It floods the stationary phase, blocking analyte interaction with silanol groups.[9]
Ethanolamine 0.1% - 0.5% (v/v)Another effective basic modifier used to improve peak shape for basic compounds.[5]
Ammonium Acetate / Formate 5 - 10 mMUsed in reversed-phase or polar organic modes, these buffers can help control pH and increase ionic strength, which can mask some silanol interactions.[10]

Protocol: Mobile Phase Optimization with a Basic Additive

  • Prepare Stock Solution: Create a 1% (v/v) solution of your chosen basic additive (e.g., Diethylamine) in your mobile phase alcohol (e.g., Ethanol or Isopropanol).

  • Initial Test: Add the additive to your final mobile phase to achieve a starting concentration of 0.1%. For example, for a 100 mL mobile phase, add 1 mL of your 1% stock solution.

  • Equilibrate: Flush the column with the new mobile phase for at least 20-30 column volumes to ensure the stationary phase is fully equilibrated.

  • Inject Sample: Inject your basic amine standard and analyze the peak shape. You should see a significant reduction in tailing.

  • Optimize Concentration: If tailing persists, incrementally increase the additive concentration to 0.2%, 0.3%, etc., repeating the equilibration and injection steps. Be mindful that excessive additive can sometimes alter chiral selectivity.

G start Tailing Peak Observed (Tf > 1.2) add_additive Add 0.1% DEA to Mobile Phase start->add_additive equilibrate Equilibrate Column (20-30 CV) add_additive->equilibrate inject Inject Sample equilibrate->inject check_tf Analyze Peak Shape Is Tf < 1.2? inject->check_tf increase_conc Increase DEA to 0.2% check_tf->increase_conc No success Peak Shape Acceptable Proceed with Analysis check_tf->success Yes increase_conc->equilibrate fail Consider Other Causes (Overload, Column Choice) increase_conc->fail If no improvement

Caption: Workflow for mobile phase additive optimization.

Q4: Could my sample injection be the source of the peak tailing?

Answer: Yes, two common injection-related issues can cause or worsen peak tailing: column overload and sample solvent mismatch .

  • Column Overload: Injecting too much analyte mass can saturate the stationary phase.[2][6] This leads to a situation where the excess, unbound analyte molecules travel through the column more quickly, while the bound molecules elute more slowly, creating a distorted, tailing peak. This is distinct from tailing caused by secondary interactions, as it affects the primary retention mechanism.[3]

  • Sample Solvent Mismatch: The solvent used to dissolve your sample (the diluent) can significantly impact peak shape.[11] If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can disrupt the equilibrium at the column inlet. This causes the initial band of analyte to spread out, often leading to broad or tailing peaks.[2][11] For optimal peak shape, the sample should be dissolved in the mobile phase itself, or in a solvent that is weaker than the mobile phase.[12][13]

Protocol: Diagnosing Injection-Related Issues

  • Test for Overload:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) using the same sample solvent.

    • Inject the original concentration and then each dilution.

    • If the peak shape improves significantly (Tf decreases) upon dilution, you are experiencing mass overload.[5] Reduce your sample concentration or injection volume.

  • Test for Solvent Mismatch:

    • If possible, evaporate your current sample solvent and reconstitute the analyte directly in the mobile phase.

    • Inject this new sample.

    • If the peak shape improves dramatically, the original sample solvent was too strong and causing peak distortion.[11][14] Always aim to match your sample diluent to your mobile phase.

Q5: Can the Chiral Stationary Phase (CSP) itself be the problem?

Answer: Absolutely. While mobile phase is the first line of defense, the column chemistry is fundamental.

  • Column Age and Degradation: Over time, particularly under harsh pH conditions, the bonded chiral selector or the end-capping can degrade. This exposes more of the underlying silica and its active silanol groups, leading to increased tailing for basic compounds.[15] If a column that once provided good peak shape now shows significant tailing, it may be nearing the end of its life.

  • Column Technology: Modern HPLC columns often use high-purity silica and advanced end-capping techniques.[10] End-capping involves chemically bonding a small, inert molecule (like trimethylsilyl) to the free silanol groups after the primary stationary phase is bonded.[10][16] This deactivates the silica surface, significantly reducing the sites available for secondary interactions and thus minimizing peak tailing for basic analytes. When starting method development, choosing a modern, well-end-capped column is a proactive step to prevent tailing.[10]

References
  • Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Wyndham, K., & McConville, J. (n.d.). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Waters Corporation.
  • Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three: Method Development Optimization.
  • Grizzle, T. (n.d.). Practical Effects of Sample Diluent on Peak Shape Using sub 2um Columns in Achiral SFC. Chromatography Today.
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • LoBrutto, R., et al. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. PubMed.
  • Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LoBrutto, R., et al. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • MAC-MOD Analytical. (n.d.). The Importance of Sample Diluent in HILIC.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Stoll, D. R. (n.d.). Mind the Diluent: Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. LCGC International.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Ilisz, I., et al. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.

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Technical Support Center: Side Product Analysis in the Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. Our approach is rooted in a deep understanding of reaction mechanisms and extensive field-proven experience to ensure the scientific integrity and success of your experiments.

Introduction: The Ubiquity and Challenges of Piperidine Synthesis

The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its synthesis, while conceptually straightforward, is often plagued by the formation of undesired side products that can complicate purification, reduce yields, and impact the biological activity of the final compound. This guide provides a comprehensive resource to identify, understand, and mitigate the formation of these impurities across three common synthetic routes: the reduction of pyridine, reductive amination, and the Pictet-Spengler reaction.

Section 1: Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of pyridines is a fundamental method for accessing the piperidine core.[1] However, this approach can lead to several side products if not carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the catalytic hydrogenation of pyridine to piperidine?

A1: The primary side products in pyridine hydrogenation are:

  • Partially hydrogenated intermediates: These include dihydropyridines and tetrahydropyridines, which arise from incomplete reduction of the aromatic ring.[3][4][5]

  • Over-reduction products (Hydrogenolysis): This involves the cleavage of the C-N bond in the piperidine ring, leading to the formation of linear amines (e.g., pentylamine) and their subsequent degradation products.[4][5]

  • N-Alkylated piperidines: If alkylating agents are present or if the reaction is carried out in an alcohol solvent at high temperatures, N-alkylation of the newly formed piperidine can occur.

Q2: My pyridine hydrogenation is sluggish and incomplete. What could be the cause?

A2: Incomplete conversion is often due to catalyst poisoning or deactivation. The lone pair of electrons on the nitrogen atom of pyridine can strongly adsorb to the catalyst surface, inhibiting its activity.[6] To mitigate this, protonating the pyridine nitrogen with an acid (e.g., HCl or acetic acid) can prevent this inhibitory coordination.[7]

Troubleshooting Guide: Pyridine Hydrogenation

Problem 1: Significant formation of over-reduction products (ring-opened amines).

  • Causality: The hydrogenolysis of the C-N bond is often promoted by harsh reaction conditions (high temperature and pressure) and certain catalysts. Nickel-based catalysts, for instance, are known to be more prone to causing over-reduction compared to rhodium or palladium.

  • Troubleshooting Steps:

    • Catalyst Selection: Switch to a more selective catalyst. Rhodium-on-carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃) are often excellent choices for minimizing C-N bond cleavage.[6]

    • Optimize Reaction Conditions: Reduce the reaction temperature and hydrogen pressure. It is often a trade-off between reaction rate and selectivity.

    • Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like ethanol or water are commonly used.

  • Analytical Confirmation:

    • GC-MS: This is the ideal technique to identify and quantify volatile ring-opened byproducts. The mass spectra will show fragmentation patterns characteristic of linear amines.[8][9]

Problem 2: Presence of partially hydrogenated intermediates.

  • Causality: This is typically a result of incomplete reaction due to insufficient reaction time, low catalyst loading, or catalyst deactivation.

  • Troubleshooting Steps:

    • Increase Reaction Time: Monitor the reaction progress by TLC or GC to ensure it has gone to completion.

    • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can drive the reaction to completion.

    • Address Catalyst Deactivation: As mentioned in the FAQs, adding a stoichiometric amount of acid can prevent catalyst poisoning.[7]

  • Analytical Confirmation:

    • GC-MS: Can be used to detect and identify partially hydrogenated intermediates.[3]

    • ¹H NMR: The appearance of olefinic protons in the ¹H NMR spectrum is a clear indication of incomplete reduction.

Experimental Protocol: Hydrogenation of a Substituted Pyridine
  • Reactor Setup: In a high-pressure autoclave, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Catalyst Addition: Add the chosen catalyst (e.g., 5 mol% Rh/C).

  • Acid Additive (Optional): If catalyst poisoning is a concern, add a stoichiometric equivalent of a strong acid like HCl.

  • Hydrogenation: Seal the reactor, purge with an inert gas (e.g., nitrogen), and then pressurize with hydrogen to the desired pressure (e.g., 5-10 bar). Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) for the required time (typically 4-24 hours).

  • Workup: After the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

Logical Workflow for Troubleshooting Pyridine Hydrogenation

cluster_over_reduction Troubleshooting Over-reduction cluster_incomplete_reaction Troubleshooting Incomplete Reaction start Problem Observed in Pyridine Hydrogenation over_reduction Over-reduction Products (Ring-opened amines) start->over_reduction High % of linear amines incomplete_reaction Incomplete Reaction (Partially hydrogenated) start->incomplete_reaction Starting material or intermediates remain or_step1 Switch to more selective catalyst (e.g., Rh/C) over_reduction->or_step1 ir_step1 Increase reaction time incomplete_reaction->ir_step1 or_step2 Reduce temperature and pressure or_step1->or_step2 or_step3 Change solvent or_step2->or_step3 end Successful Piperidine Synthesis or_step3->end ir_step2 Increase catalyst loading ir_step1->ir_step2 ir_step3 Add stoichiometric acid (e.g., HCl) ir_step2->ir_step3 ir_step3->end

Caption: Troubleshooting workflow for pyridine hydrogenation.

Section 2: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is widely used for the synthesis of N-substituted piperidines and for constructing the piperidine ring itself via intramolecular reactions.[2][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the common side products in reductive amination for piperidine synthesis?

A1: The main side products include:

  • Over-alkylation Products: When using a primary amine, the initial secondary amine product can react further with the carbonyl compound to form a tertiary amine.[12]

  • Reduction of the Carbonyl Starting Material: The reducing agent can directly reduce the aldehyde or ketone to the corresponding alcohol, especially if the imine formation is slow or reversible.[2]

  • Products from Intramolecular Reactions: In the case of intramolecular reductive amination, side products can arise from alternative cyclization pathways or incomplete reactions.[2]

Q2: How can I prevent the formation of tertiary amines when I want to synthesize a secondary amine?

A2: To minimize over-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the primary amine relative to the carbonyl compound can help to ensure that the carbonyl is consumed before it can react with the desired secondary amine product.

Troubleshooting Guide: Reductive Amination

Problem 1: Formation of a significant amount of tertiary amine byproduct.

  • Causality: The secondary amine product is often more nucleophilic than the starting primary amine, leading to a faster second alkylation.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of the primary amine.

    • Slow Addition: Add the reducing agent slowly to the mixture of the amine and carbonyl to allow for imine formation before reduction.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less reactive and more selective for the reduction of the iminium ion over the carbonyl group.[10]

  • Analytical Confirmation:

    • LC-MS: Ideal for separating and identifying the primary, secondary, and tertiary amine products based on their molecular weights.

    • ¹H NMR: The integration of the N-H proton signal (if observable) and the signals corresponding to the different alkyl groups on the nitrogen can be used to quantify the ratio of products.

Problem 2: Significant amount of alcohol byproduct from the reduction of the carbonyl starting material.

  • Causality: This occurs when the reduction of the carbonyl group is competitive with the reduction of the iminium ion. This is more common with less reactive carbonyls or sterically hindered amines where imine formation is slow.

  • Troubleshooting Steps:

    • Optimize pH: Imine formation is typically fastest at a pH of around 4-6. Adding a mild acid like acetic acid can catalyze imine formation.

    • Use a More Selective Reducing Agent: As mentioned above, NaBH(OAc)₃ is generally more selective for the iminium ion.

    • Pre-formation of the Imine: In some cases, it may be beneficial to form the imine first (often with azeotropic removal of water) and then add the reducing agent in a separate step.

  • Analytical Confirmation:

    • GC-MS or LC-MS: Can be used to identify and quantify the alcohol byproduct.

    • ¹H NMR: The presence of a carbinol proton signal (typically a multiplet between 3.5-4.5 ppm) is indicative of the alcohol byproduct.

Data Presentation: Common Reducing Agents in Reductive Amination
Reducing AgentReactivitySelectivity for Imine/Iminium IonComments
Sodium Borohydride (NaBH₄)HighModerateCan reduce aldehydes and ketones.[2]
Sodium Cyanoborohydride (NaBH₃CN)ModerateHighMore selective than NaBH₄, but toxic cyanide is a byproduct.[2]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)MildHighGenerally the preferred reagent for its selectivity and lower toxicity.[10]
Catalytic Hydrogenation (H₂/Pd, Pt)Varies with catalystGoodCan also reduce other functional groups.[10]
Logical Workflow for Reductive Amination

cluster_over_alkylation Troubleshooting Over-alkylation cluster_carbonyl_reduction Troubleshooting Carbonyl Reduction start Problem in Reductive Amination over_alkylation Over-alkylation (Tertiary Amine) start->over_alkylation Unwanted tertiary amine carbonyl_reduction Carbonyl Reduction (Alcohol Byproduct) start->carbonyl_reduction Alcohol byproduct oa_step1 Adjust stoichiometry (excess primary amine) over_alkylation->oa_step1 cr_step1 Optimize pH (4-6) carbonyl_reduction->cr_step1 oa_step2 Slow addition of reducing agent oa_step1->oa_step2 oa_step3 Use NaBH(OAc)3 oa_step2->oa_step3 end Successful Amine Synthesis oa_step3->end cr_step2 Use NaBH(OAc)3 cr_step1->cr_step2 cr_step3 Pre-form imine cr_step2->cr_step3 cr_step3->end

Caption: Troubleshooting workflow for reductive amination.

Section 3: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are common cores in many alkaloids.[13][14][15] The main challenge in this reaction is often controlling the stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in a Pictet-Spengler reaction?

A1: The most common "side products" are actually diastereomers of the desired product. The reaction creates a new stereocenter, and if the starting materials are chiral, a mixture of cis- and trans-isomers can be formed.[16][17][18] Other potential side products can arise from acid-catalyzed degradation of the starting materials or products, especially under harsh conditions.[19]

Q2: What factors influence the diastereoselectivity of the Pictet-Spengler reaction?

A2: The diastereoselectivity is influenced by several factors:

  • Reaction Conditions: The acidity of the medium plays a crucial role. Strongly acidic conditions often favor the formation of the cis-isomer, which is the thermodynamically more stable product in many cases.[20]

  • Substrate Structure: The steric bulk of the substituents on both the amine and the aldehyde can influence the facial selectivity of the cyclization.[1]

  • Chiral Auxiliaries: The use of chiral auxiliaries on the amine or aldehyde can effectively control the stereochemical outcome.[1]

Troubleshooting Guide: Pictet-Spengler Reaction

Problem: Formation of an undesired mixture of diastereomers.

  • Causality: The formation of the iminium ion intermediate can lead to different transition states for the cyclization, resulting in a mixture of diastereomers. The relative stability of these transition states determines the product ratio.

  • Troubleshooting Steps:

    • Vary the Acid Catalyst and Solvent: Experiment with different Brønsted or Lewis acids and solvents to find conditions that favor the desired diastereomer.

    • Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic control and improve diastereoselectivity.

    • Use a Chiral Auxiliary: If high diastereoselectivity is critical, employing a chiral auxiliary is often the most reliable strategy.

  • Analytical Confirmation:

    • ¹H NMR Spectroscopy: This is the most powerful tool for determining the ratio of diastereomers. The chemical shifts and coupling constants of the protons on the newly formed ring are often distinct for the cis- and trans-isomers. Conformational analysis using 2D NMR techniques (like NOESY) can help in assigning the stereochemistry.[16][17]

    • Chiral HPLC: A chiral stationary phase can be used to separate and quantify the enantiomers or diastereomers.

Experimental Protocol: Diastereoselective Pictet-Spengler Reaction
  • Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent (e.g., dichloromethane or toluene).

  • Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) to the solution at a controlled temperature (e.g., 0 °C).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification and Analysis: Purify the product by column chromatography and analyze the diastereomeric ratio by ¹H NMR.

Relationship Diagram: Factors Influencing Pictet-Spengler Diastereoselectivity

cluster_conditions cluster_substrate cluster_auxiliary main Pictet-Spengler Diastereoselectivity conditions Reaction Conditions main->conditions substrate Substrate Structure main->substrate auxiliary Chiral Auxiliary main->auxiliary acid Acid Catalyst conditions->acid solvent Solvent conditions->solvent temp Temperature conditions->temp amine_sub Amine Substituents substrate->amine_sub aldehyde_sub Aldehyde Substituents substrate->aldehyde_sub aux_amine On Amine auxiliary->aux_amine aux_aldehyde On Aldehyde auxiliary->aux_aldehyde

Caption: Factors influencing diastereoselectivity in the Pictet-Spengler reaction.

Section 4: Analytical Methodologies

The successful identification and quantification of side products are critical for process optimization and quality control.

Summary of Analytical Techniques
TechniqueApplication in Piperidine Synthesis AnalysisStrengthsLimitations
GC-MS - Analysis of volatile starting materials, products, and side products.- Identification of over-reduction products in pyridine hydrogenation.[8][9]- High resolution and sensitivity.- Provides structural information through mass fragmentation patterns.- Requires volatile and thermally stable analytes.- Derivatization may be needed for polar compounds.
HPLC/LC-MS - Purity assessment of non-volatile piperidine derivatives.- Separation and quantification of diastereomers from Pictet-Spengler reactions.- Monitoring reaction progress.- Applicable to a wide range of compounds.- High precision and accuracy.- Can be more time-consuming than GC.- Requires suitable chromophores for UV detection.
NMR Spectroscopy - Structural elucidation of products and impurities.- Determination of diastereomeric ratios in Pictet-Spengler reactions.[16][17]- Quantitative analysis (qNMR).- Provides detailed structural information.- Non-destructive.- Lower sensitivity compared to MS-based methods.- Complex spectra may require advanced techniques for interpretation.

References

  • Han, D., Försterling, F. H., Deschamps, J. R., Parrish, D., Liu, X., Yin, W., Huang, S., & Cook, J. M. (2007). Conformational analysis of the cis- and trans-adducts of the Pictet-Spengler reaction. Evidence for the structural basis for the C(1)-N(2) scission process in the cis- to trans-isomerization. Journal of Natural Products, 70(1), 75–82. [Link]

  • BenchChem. (2025). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. BenchChem.
  • BenchChem. (2025). Optimization of reaction conditions for the Pictet-Spengler synthesis. BenchChem.
  • Han, D., Försterling, F. H., Deschamps, J. R., Parrish, D., Liu, X., Yin, W., Huang, S., & Cook, J. M. (2007). Conformational analysis of the cis- and trans-adducts of the Pictet-Spengler reaction. Evidence for the structural basis for the C(1)-N(2) scission process in the cis- to trans-isomerization. Journal of Natural Products, 70(1), 75–82. [Link]

  • Wang, Y., & Tan, C.-H. (2023). The Kinetic Stereocontrol in Brønsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. ChemRxiv. [Link]

  • Wikipedia contributors. (2024). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chida, N., & Ogasawara, K. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Al-Zain, A., et al. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry. [Link]

  • Al-Zain, A., et al. (2022). Hydrogenation of pyridine and hydrogenolysis of piperidine over g-Mo2N catalyst: a DFT study. Canadian Journal of Chemistry. [Link]

  • D'Agostino, M., et al. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia contributors. (2024). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Calcaterra, A., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]

  • Rogala, D., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Pictet-Spengler Isoquinoline Synthesis. [Link]

  • Clemente, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry. [Link]

  • Grogan, G. (2018). Early examples of intramolecular asymmetric reductive amination... ResearchGate. [Link]

  • Glorius, F., et al. (2019). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition. [Link]

  • Wang, Y., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]

  • Chida, N., & Ogasawara, K. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Matassini, C., et al. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]

  • O'Brien, P., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Transtutors. (2022). Draw the major product of the following intramolecular reductive amination. [Link]

  • ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... [Link]

  • Sciencemadness.org. (2007). Pyridine hydrogenation - methods?. [Link]

  • Baran, P. S., et al. (2025). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society. [Link]

  • Li, S., et al. (2014). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions. [Link]

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. [Link]

  • Kurtán, T., et al. (2012). Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies. Chirality. [Link]

  • Occupational Safety and Health Administration. (n.d.). Pyridine. [Link]

  • Myers, A. (n.d.). Chem 115. [Link]

  • Calcaterra, A., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]

  • List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Regioselective Synthesis of N-Boc-piperidinyl-1H-pyrazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-piperidinyl-1H-pyrazole-4-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to help you achieve high yields and excellent regiocontrol in your experiments.

Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I improve the selectivity for the 5-(N-Boc-piperidinyl) isomer?

A1: Achieving high regioselectivity is the most critical challenge in this synthesis. The formation of the 5-substituted isomer is favored when using a β-enamino diketone intermediate reacted with a mono-substituted hydrazine.[1][2][3][4] The reaction mechanism involves the initial attack of the more nucleophilic nitrogen of the substituted hydrazine (the one without the substituent) on the more electrophilic carbonyl carbon of the β-keto ester precursor. Subsequent cyclization and dehydration lead to the pyrazole ring. To maximize the formation of the 5-(N-Boc-piperidinyl) regioisomer, ensure your β-keto ester is first completely converted to the β-enamino diketone using a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][2][4] This intermediate effectively directs the cyclization to yield the desired 5-substituted product as the major isomer.[1][2][4]

Q2: My overall yield is low. Which step is the most likely culprit and how can I optimize it?

A2: Low overall yield can often be traced back to the initial formation of the β-keto ester from the corresponding N-Boc-piperidine carboxylic acid. This step, often involving reagents like Meldrum's acid and subsequent methanolysis, can be inefficient if not performed under strictly anhydrous conditions with careful temperature control.[1] Another critical step is the final cyclization. Incomplete reactions or the formation of difficult-to-separate byproducts can significantly lower your isolated yield. We recommend monitoring each step by TLC or LC-MS to identify the problematic stage and optimize conditions such as reaction time, temperature, and purification method accordingly.

Q3: I'm having trouble with the purification of my final pyrazole product. Any suggestions?

A3: The N-Boc-piperidinyl-1H-pyrazole-4-carboxylates are often crystalline solids, making purification by recrystallization a viable option.[4] However, if you have a mixture of regioisomers or other impurities, column chromatography is typically required. A common eluent system is a gradient of acetone in n-hexane or ethyl acetate in hexane.[4] The polarity of these compounds is sensitive to the substituent on the pyrazole nitrogen, so scouting different solvent systems via TLC is essential.

Q4: How can I definitively confirm the regiochemistry of my product?

A4: Unambiguous structure determination requires advanced 2D NMR techniques. The key experiments are Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).

  • For the 5-substituted isomer (e.g., 1-phenyl): Look for a NOESY correlation between the protons on the phenyl ring (at N-1) and the piperidine proton at the 4'-position. An ¹H-¹⁵N HMBC experiment will show a correlation between the piperidine 4'-H and the "pyrrole-like" N-1 nitrogen of the pyrazole ring.[1]

  • For the 3-substituted isomer (e.g., 1-methyl): An ¹H-¹³C HMBC experiment will show a three-bond correlation between the N-1 methyl protons and the pyrazole quaternary carbon C-5. A NOESY experiment will show a correlation between these N-1 methyl protons and the piperidine 4'-H.[1]

Q5: I specifically need the 3-(N-Boc-piperidinyl) isomer. How should I adapt the synthesis?

A5: Direct synthesis of the 3-substituted isomer as the major product is challenging. The most reliable method is a two-step process. First, synthesize the tautomeric NH-pyrazole by reacting the β-enamino diketone with unsubstituted hydrazine hydrate. This produces a pyrazole with a hydrogen on one of the nitrogens. In the second step, perform a regioselective N-alkylation using an appropriate alkyl halide.[1][2][3][4] This reaction typically favors alkylation at the N-1 position, yielding the desired 3-(N-Boc-piperidinyl)-1-alkyl-1H-pyrazole-4-carboxylate.

In-Depth Troubleshooting & Optimization Guides
Guide 1: Mastering Regioselectivity in Pyrazole Cyclization

The reaction of a β-enamino diketone with a mono-substituted hydrazine (R-NHNH₂) can theoretically produce two regioisomers. The outcome is dictated by which nitrogen atom of the hydrazine attacks which electrophilic center, followed by cyclization and dehydration.

Causality of Regioselection: The use of the β-enamino diketone intermediate (formed from the β-keto ester and DMF-DMA) is the key to regiocontrol. The enamine moiety directs the initial nucleophilic attack from the unsubstituted (-NH₂) nitrogen of the hydrazine. This leads preferentially to the formation of the 5-(N-Boc-piperidinyl) isomer.

Troubleshooting Poor Regioselectivity:

  • Incomplete Enamine Formation: If the conversion of the β-keto ester to the β-enamino diketone is not complete, the remaining β-keto ester can react with hydrazine via a less selective pathway, leading to a mixture of products. Solution: Ensure the reaction with DMF-DMA goes to completion. Use a slight excess of DMF-DMA and heat the reaction as necessary, monitoring by TLC/LC-MS.

  • Reaction Conditions: While the substrate structure is the primary determinant, reaction conditions like solvent and temperature can have a minor influence. Solution: Stick to established protocols, typically using an alcohol like methanol or ethanol as the solvent at reflux.[4]

Diagram: Regioselective Cyclization Pathway

This diagram illustrates the reaction mechanism for the formation of the 5-substituted pyrazole isomer from the β-enamino diketone intermediate.

G cluster_start Starting Materials cluster_steps Reaction Mechanism cluster_end Product Enamino β-Enamino Diketone Attack 1. Nucleophilic Attack (from unsubstituted NH₂) Enamino->Attack Hydrazine R-NH-NH₂ Hydrazine->Attack Intermediate Acyclic Intermediate Attack->Intermediate Forms C-N bond Cyclization 2. Intramolecular Cyclization Intermediate->Cyclization Dehydration 3. Dehydration (Aromatization) Cyclization->Dehydration Product Major Regioisomer: 5-(N-Boc-piperidinyl)-pyrazole Dehydration->Product Stable Aromatic Ring

Caption: Reaction pathway for the regioselective synthesis.

Experimental Protocols
Protocol 1: Synthesis of β-Keto Ester Intermediate (2a)

This protocol outlines the synthesis of the key β-keto ester intermediate from N-Boc-piperidine-4-carboxylic acid.

Materials:

  • N-Boc-piperidine-4-carboxylic acid (1a)

  • 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

Procedure:

  • Dissolve N-Boc-piperidine-4-carboxylic acid (1a, 1.0 eq), Meldrum's acid (1.1 eq), and DMAP (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Meldrum's acid adduct.

  • Dissolve the crude adduct in anhydrous methanol and heat to reflux for 4-6 hours.

  • Cool the solution and evaporate the solvent to obtain the crude β-keto ester (2a). Purify by column chromatography (silica gel, ethyl acetate/hexane).

Protocol 2: Regioselective Synthesis of Methyl 5-(N-Boc-piperidinyl)-1-phenyl-1H-pyrazole-4-carboxylate (5a)

This protocol details the two-step conversion of the β-keto ester to the final 5-substituted pyrazole.

Step A: Formation of β-Enamino Diketone (3a)

  • Dissolve the β-keto ester (2a, 1.0 eq) in toluene.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure. The resulting crude β-enamino diketone (3a) is often used in the next step without further purification.[1][2][4]

Step B: Cyclization with Phenylhydrazine

  • Dissolve the crude β-enamino diketone (3a, 1.0 eq) in methanol.

  • Add phenylhydrazine hydrochloride (1.1 eq).

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction to room temperature and remove the solvent in vacuo.

  • Purify the residue by column chromatography (silica gel, acetone/n-hexane gradient) to yield the target compound 5a as a solid.[4]

Data Summary

Table 1: Representative Yields for 5-(N-Boc-piperidinyl)-1-aryl-1H-pyrazole-4-carboxylates

The following table summarizes yields for various substituted phenylhydrazines in the reaction with intermediate 3a , demonstrating the scope of the reaction.[4]

EntryHydrazine Substituent (Aryl group)ProductYield (%)Melting Point (°C)
1p-tolyl5b 70133–135
2m-tolyl5c 53123–124
33-fluorophenyl5d 73134–136
References
  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Lindsay-Scott, P. J., Rivlin-Derrick, E., et al. (n.d.). Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][3]oxazines. Organic Process Research & Development. Note: While the specific article details were not fully captured, related work highlights the importance of regiocontrol in pyrazole synthesis. A general search can locate similar works on the topic.

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology Institutional Repository. [Link]

  • Baral, P., et al. (2021). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Dagousset, G., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]

  • Mittersteiner, M., et al. (2018). Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles from enones. ResearchGate. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [Link]

  • CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
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Pinner-Type Reactions for Anilino-Nitriles: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for overcoming challenges in Pinner-type reactions involving anilino-nitriles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of imidate formation from these specific substrates. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common failures and optimize your reaction outcomes. The information presented here is grounded in established chemical principles and supported by authoritative literature.

Understanding the Terrain: The Pinner Reaction and Anilino-Nitriles

The Pinner reaction is a classic and valuable method for converting nitriles into imidate salts (also known as Pinner salts) using an alcohol and a strong acid, typically anhydrous hydrogen chloride (HCl).[1][2][3] These imidate salts are versatile intermediates that can be further transformed into esters, amidines, or orthoesters.[2][4]

However, the presence of the anilino group in anilino-nitriles introduces specific challenges not always encountered with simpler aliphatic or aromatic nitriles. The aniline nitrogen can compete with the nitrile nitrogen for protonation, and the electron-donating nature of the anilino group can influence the reactivity of the nitrile. This guide will address these unique hurdles in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Here we address common issues encountered during Pinner-type reactions with anilino-nitrile substrates.

Q1: My Pinner reaction with an anilino-nitrile substrate is not proceeding, or the yield of the desired imidate is very low. What are the likely causes and how can I fix this?

A1: This is a frequent challenge. The primary culprits are often related to reaction conditions and the inherent properties of the anilino-nitrile.

Potential Causes & Solutions:

  • Incomplete Acidification/Protonation: The Pinner reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[2][5] In anilino-nitriles, the aniline nitrogen can also be protonated, creating a competing, non-productive pathway.

    • Troubleshooting: Ensure a sufficient excess of anhydrous HCl gas is bubbled through the reaction mixture. The use of a solution of HCl in an anhydrous solvent (e.g., dioxane or diethyl ether) can sometimes provide better control over the stoichiometry. Consider using a stronger acid system if standard HCl fails, though this should be approached with caution to avoid side reactions.

  • Presence of Water: The Pinner reaction is notoriously sensitive to moisture.[2] Any water present can hydrolyze the intermediate Pinner salt to the corresponding ester or, in some cases, lead to the formation of amides.[2][6][7][8]

    • Troubleshooting:

      • Use freshly distilled, anhydrous solvents.

      • Dry all glassware thoroughly in an oven before use.

      • Ensure the HCl gas is passed through a drying agent (e.g., concentrated sulfuric acid or a drying tube with calcium chloride) before being introduced into the reaction mixture.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Temperature: While low temperatures are generally recommended to prevent the decomposition of the Pinner salt, some anilino-nitriles may require slightly elevated temperatures to overcome activation energy barriers.[2]

    • Troubleshooting: Start the reaction at a low temperature (e.g., 0 °C to -10 °C) and slowly allow it to warm to room temperature.[2] If no reaction is observed, a modest increase in temperature (e.g., to 40 °C) can be attempted, but this should be monitored carefully for the formation of byproducts.[4]

  • Steric Hindrance: Bulky substituents on the aniline ring or near the nitrile group can sterically hinder the approach of the alcohol nucleophile.[4]

    • Troubleshooting: If steric hindrance is suspected, using a less bulky alcohol (e.g., methanol or ethanol) may be beneficial. In some cases, prolonged reaction times may be necessary.

Q2: I am observing the formation of a significant amount of an amide byproduct. What is causing this and how can I prevent it?

A2: Amide formation is a common side reaction in Pinner-type chemistry, often arising from the decomposition of the imidate salt or a competing Ritter-type reaction.

Potential Causes & Solutions:

  • Decomposition of the Pinner Salt: The imidate hydrochloride salt can be thermally unstable and may eliminate an alkyl chloride to form an amide.[9]

    • Troubleshooting: Maintain a low reaction temperature throughout the experiment.[2] Once the Pinner salt has formed, it is often best to use it in the subsequent step without isolation.

  • Ritter-Type Side Reaction: In the presence of a strong acid, some substrates, particularly those that can form stable carbocations, may undergo a Ritter-type reaction where the nitrile is attacked by a carbocation, ultimately leading to an N-substituted amide after hydrolysis.[5][10]

    • Troubleshooting: This is more prevalent with benzylic alcohols.[5][10] If your anilino-nitrile has a structure susceptible to carbocation formation, careful control of the acid concentration and temperature is crucial. Using a Lewis acid promoter instead of a Brønsted acid might offer an alternative pathway that disfavors the Ritter reaction.[5][11]

Q3: My reaction seems to work, but I am getting the ester directly instead of the imidate. How can I isolate the imidate?

A3: The direct formation of the ester indicates the presence of water during the reaction or workup, leading to the hydrolysis of the Pinner salt.[4][12]

Potential Causes & Solutions:

  • Moisture Contamination: As detailed in Q1, rigorous exclusion of water is paramount.

    • Troubleshooting: Re-evaluate all sources of potential moisture in your experimental setup.

  • Workup Procedure: The workup procedure is critical for isolating the imidate. Introducing aqueous solutions prematurely will lead to hydrolysis.

    • Troubleshooting: After the reaction is complete, remove the excess HCl and solvent under reduced pressure at low temperature. The resulting crude Pinner salt can then be washed with a cold, anhydrous solvent like diethyl ether to remove non-polar impurities before being used in the next step.

Q4: Are there any modern alternatives to the classical Pinner reaction conditions that might be more suitable for sensitive anilino-nitriles?

A4: Yes, several modifications and alternative methods have been developed to circumvent the often harsh conditions of the traditional Pinner reaction.

Milder Alternatives:

  • Lewis Acid-Promoted Pinner Reaction: The use of Lewis acids, such as trimethylsilyl triflate (TMSOTf), can promote the reaction under milder conditions and may offer better chemoselectivity.[5][11][13] This can be particularly useful for substrates that are sensitive to strong Brønsted acids.

  • In Situ Generation of HCl: Instead of using gaseous HCl, which can be difficult to handle, reagents like trimethylsilyl chloride (TMSCl) can be used in the presence of an alcohol to generate HCl in situ.[5][10] This allows for more controlled and milder reaction conditions.

  • Base-Catalyzed Methods: For certain electron-poor nitriles, base-catalyzed addition of alcohols can be an effective alternative to the acid-catalyzed Pinner reaction.[9][14][15] While generally less common, this approach might be advantageous for specific anilino-nitrile structures.

Data & Protocols

Table 1: Troubleshooting Summary for Pinner-Type Reactions of Anilino-Nitriles
Problem Potential Cause Recommended Action
No Reaction / Low Yield Incomplete protonation, moisture, sub-optimal temperature, steric hindrance.Ensure excess anhydrous HCl, use rigorously dry conditions, optimize temperature, use less bulky alcohol.
Amide Formation Thermal decomposition of Pinner salt, Ritter-type side reaction.Maintain low temperature, consider using the Pinner salt in situ, explore Lewis acid catalysis.
Direct Ester Formation Water contamination during reaction or workup.Use anhydrous conditions, perform a non-aqueous workup.
Substrate Decomposition Harsh reaction conditions.Explore milder alternatives like Lewis acid promotion or in situ HCl generation.
Experimental Protocol: General Procedure for Pinner Reaction with an Anilino-Nitrile

Disclaimer: This is a general guideline and may require optimization for specific substrates.

  • Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer and a gas inlet, under an inert atmosphere (nitrogen or argon).

  • Reagents: To the flask, add the anilino-nitrile (1.0 eq) and anhydrous alcohol (e.g., methanol or ethanol, 5-10 eq). Cool the mixture to -10 °C to 0 °C in an ice-salt or acetone-dry ice bath.[2]

  • HCl Addition: Slowly bubble dry hydrogen chloride gas through the solution for 1-2 hours while maintaining the low temperature.[2] The HCl gas should be passed through a drying trap before entering the reaction vessel.

  • Reaction: After the addition of HCl, allow the reaction to stir at low temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight.

  • Workup (for Imidate Isolation): Once the reaction is complete, remove the excess HCl and solvent under reduced pressure at a temperature below 30 °C. The resulting crude Pinner salt can be triturated with cold, anhydrous diethyl ether, and the solid collected by filtration under an inert atmosphere. The product should be stored under anhydrous conditions.

Visualizing the Process

Diagram 1: The Pinner Reaction Mechanism

Pinner_Mechanism cluster_activation Activation cluster_addition Nucleophilic Addition cluster_product Product Formation AnilinoNitrile Anilino-Nitrile ProtonatedNitrile Protonated Nitrile (Activated) AnilinoNitrile->ProtonatedNitrile + H+ ImidateIntermediate Tetrahedral Intermediate ProtonatedNitrile->ImidateIntermediate Alcohol Alcohol (R'-OH) Alcohol->ImidateIntermediate PinnerSalt Pinner Salt (Imidate Hydrochloride) ImidateIntermediate->PinnerSalt - H+ Troubleshooting_Workflow Start Pinner Reaction Failure (Low/No Yield) CheckMoisture Verify Anhydrous Conditions (Solvents, Glassware, HCl) Start->CheckMoisture CheckAcid Ensure Sufficient HCl (Excess Stoichiometry) CheckMoisture->CheckAcid If conditions are dry Success Successful Reaction CheckMoisture->Success If successful OptimizeTemp Adjust Temperature (Start low, warm if needed) CheckAcid->OptimizeTemp If acid is sufficient CheckAcid->Success If successful ConsiderAlternatives Explore Milder Methods (Lewis Acids, in situ HCl) OptimizeTemp->ConsiderAlternatives If optimization fails OptimizeTemp->Success If successful ConsiderAlternatives->Success If successful

Caption: A logical workflow for troubleshooting failed Pinner reactions.

References

  • Grokipedia. Pinner reaction.
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  • Research and Reviews: Journal of Chemistry. An Overview of Some Imidates Derivatives with Anti-microbial Activity. (2017).
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Conditions for selective hydrolysis of anilino-nitrile to anilino-amide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the selective hydrolysis of anilino-nitriles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuanced challenge of converting anilino-nitriles (a class of α-amino nitriles) into their corresponding anilino-amides while avoiding the common pitfall of over-hydrolysis to the carboxylic acid. As your application scientist, I will provide field-proven insights, troubleshooting strategies, and detailed protocols to enhance the success of your experiments.

Core Principles: The Selectivity Challenge

The conversion of a nitrile to a primary amide is the first step in its hydrolysis pathway. The primary challenge is that the conditions required to hydrate the nitrile can often be harsh enough to also hydrolyze the resulting amide, which is frequently more reactive than the starting nitrile.[1] This leads to the undesired carboxylic acid byproduct, reducing the yield and complicating purification.

The key to selectivity lies in modulating the reaction conditions to favor the first hydration step while disfavoring the second. This can be achieved by carefully controlling parameters like temperature, pH, and catalyst choice.

G cluster_conditions Reaction Control AnilinoNitrile Anilino-Nitrile (R-CN) Amide Target: Anilino-Amide (R-CONH2) AnilinoNitrile->Amide k1 (Hydration) Desired Step Acid Byproduct: Carboxylic Acid (R-COOH) Amide->Acid k2 (Hydrolysis) Undesired Step Condition1 Mild Conditions (Low Temp, Controlled pH) Condition1->Amide Favors k1 >> k2 Condition2 Harsh Conditions (High Temp, Strong Acid/Base) Condition2->Acid Promotes k2 ≥ k1

Caption: Reaction pathway for nitrile hydrolysis highlighting the desired amide and undesired acid byproduct.

Troubleshooting Guide

This section addresses common issues encountered during the selective hydrolysis of anilino-nitriles in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the anilino-nitrile starting material. What are the likely causes and solutions?

A1: Low conversion is typically due to insufficient activation of the nitrile group or inappropriate reaction conditions.

  • Causality & Explanation: The carbon-nitrogen triple bond in a nitrile is relatively unreactive and requires activation to be attacked by a weak nucleophile like water.[2] In acidic conditions, this involves protonating the nitrogen.[3][4] In basic conditions, a stronger nucleophile (OH⁻) is used.[5] If conditions are too mild or the substrate is sterically hindered, the reaction may not proceed.

  • Troubleshooting Steps:

    • Increase Temperature: Gently increase the reaction temperature in 10 °C increments. Be cautious, as excessive heat can promote over-hydrolysis to the carboxylic acid.[5]

    • Increase Reagent Concentration: If using acid or base catalysis, a modest increase in concentration can improve the rate. However, this also increases the risk of byproduct formation.

    • Change Solvent System: For base-catalyzed reactions, switching to a solvent like tert-butanol can enhance the reactivity of the base (e.g., KOH) and improve yields.[6]

    • Consider a Different Method: If traditional acid/base hydrolysis fails, especially with hindered nitriles, a transition-metal-catalyzed approach may be necessary. Platinum(II) catalysts, for example, are highly effective under neutral and mild conditions.[7]

Q2: I'm getting significant amounts of the anilino-carboxylic acid. How can I prevent over-hydrolysis?

A2: This is the most common selectivity issue. Over-hydrolysis occurs when the intermediate amide is consumed faster than or as fast as it is formed.

  • Causality & Explanation: Acid-catalyzed hydrolysis of nitriles almost always proceeds to the carboxylic acid because the conditions are harsh.[8] Basic hydrolysis offers a better chance of stopping at the amide, but high temperatures and excess base will still favor the formation of the carboxylate salt.[5][9] The key is to find conditions where the rate of nitrile hydration is significantly faster than the rate of amide hydrolysis.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: This is the most critical parameter. Lowering the temperature can often kinetically favor the amide, as the second hydrolysis step may have a higher activation energy.

    • Use Milder Reagents: Switch from strong acids (H₂SO₄, HCl) to milder basic conditions. Using NaOH or KOH with careful monitoring is a standard approach.[9][10] An alkaline solution of hydrogen peroxide is another very mild and effective method.[9]

    • Control Stoichiometry: In base-catalyzed reactions, use a limited amount of the base rather than a large excess.

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the appearance of the amide. Quench the reaction as soon as the optimal conversion to the amide is reached, before significant acid byproduct forms.[11]

    • Employ a Catalytic System: Transition metal catalysts (e.g., Platinum, Ruthenium) are often highly selective for amide formation and operate under neutral pH, which completely avoids strong acid/base conditions that promote over-hydrolysis.[7][11]

Q3: My reaction is producing a complex mixture of byproducts, and my mass balance is low. What's happening?

A3: Anilino-nitriles are α-amino nitriles, which can be unstable, particularly under harsh conditions. The formation of multiple byproducts often points to decomposition of the starting material.

  • Causality & Explanation: α-amino nitriles exist in equilibrium with an imine and cyanide (a reversible Strecker reaction).[12] Under strongly acidic or basic conditions, or at high temperatures, this equilibrium can shift, leading to the elimination of hydrogen cyanide and subsequent side reactions of the resulting imine.

  • Troubleshooting Steps:

    • Adopt Milder Conditions Immediately: The instability of your substrate mandates a shift away from harsh hydrolysis methods. High temperatures and strong acids/bases should be avoided.

    • Prioritize Neutral, Catalytic Methods: This is the ideal scenario for using a modern catalytic method. A platinum-based catalyst like the Ghaffar-Parkins catalyst can operate at neutral pH and moderate temperatures (e.g., 80 °C), preserving the integrity of sensitive substrates.[7][11]

    • Consider an Enzymatic Approach: Nitrile hydratase enzymes offer unparalleled selectivity for amide formation under physiological pH and temperature, though they may have substrate scope limitations.

Q4: My anilino-nitrile is sterically hindered or has other acid/base-sensitive functional groups. What methods are recommended?

A4: For complex molecules common in drug development, preserving other functional groups is paramount. Forcing conditions are not an option.

  • Causality & Explanation: Functional groups like esters, Boc-protecting groups, or certain heterocycles are labile to strong acids or bases. Steric hindrance around the nitrile can prevent the approach of nucleophiles, requiring more forcing conditions that are incompatible with the sensitive groups.

  • Recommended Approach: This situation strongly calls for a transition-metal-catalyzed hydration.

    • Platinum Catalysis: Platinum(II) complexes with secondary phosphine oxide ligands have demonstrated excellent performance in hydrolyzing hindered nitriles and those with sensitive groups, with high selectivity and yields.[7]

    • Other Metal Catalysts: Ruthenium and other metals have also been used effectively.[13] These methods leverage a different reaction mechanism that avoids protonation or strong nucleophiles, thus protecting the rest of the molecule.[11]

Frequently Asked Questions (FAQs)

What are the key differences between acid- and base-catalyzed hydrolysis mechanisms? Under acidic conditions, the reaction begins with the protonation of the nitrile's nitrogen atom, which makes the carbon atom more electrophilic and susceptible to attack by water.[3][5] In basic conditions, the reaction starts with the direct nucleophilic attack of a hydroxide ion (a strong nucleophile) on the nitrile carbon.[5][14] This mechanistic difference is why basic hydrolysis can sometimes be stopped at the amide stage with greater ease.[4]

How do I choose the right solvent? The solvent should dissolve your substrate and reagents. For basic hydrolysis, alcohols like ethanol or tert-butanol are common.[6][13] tert-Butanol, in particular, can prevent full dissociation of KOH, creating a less harsh, more selective reaction environment. For metal-catalyzed reactions, a mixture of ethanol and water is often used.[11]

What are the best methods for monitoring the reaction progress?

  • TLC (Thin Layer Chromatography): A quick and easy way to qualitatively assess the reaction. You can visualize the consumption of the starting material (SM) and the formation of the product (P). It's crucial to run a co-spot (a mix of the SM and reaction mixture) to confirm spot identities.[11]

  • HPLC (High-Performance Liquid Chromatography): Provides quantitative data on the percentage of starting material, product, and byproducts over time. This is the preferred method for precise monitoring and optimization.

  • ¹H NMR Spectroscopy: Taking aliquots from the reaction mixture allows you to directly observe the disappearance of nitrile-adjacent protons and the appearance of amide -NH₂ protons.

Recommended Protocols & Methodologies

Protocol 1: Mild Basic Hydrolysis in tert-Butanol

This method is effective for many anilino-nitriles and leverages the unique properties of the solvent to improve selectivity.[6]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the anilino-nitrile (1.0 eq) in tert-butanol (approx. 0.1 M concentration).

  • Reagent Addition: Add powdered potassium hydroxide (KOH, 1.5 - 2.0 eq).

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-85 °C).

  • Monitoring: Monitor the reaction every 30-60 minutes by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). Look for the disappearance of the starting nitrile and the appearance of a more polar amide spot.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully neutralize the mixture with dilute aqueous HCl (e.g., 1 M) to pH 7.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Platinum-Catalyzed Hydration for Sensitive Substrates

This protocol is based on the highly selective Ghaffar-Parkins catalyst and is ideal for complex or sensitive molecules.[11]

Caption: Standard workflow for a platinum-catalyzed nitrile hydration experiment.

  • Setup: To a flask, add the anilino-nitrile (1.0 eq) and the platinum catalyst (e.g., Ghaffar-Parkins catalyst, 0.5-2 mol%).[7][11]

  • Solvent Addition: Add a mixture of ethanol and deionized water (e.g., 3:1 ratio).

  • Reaction: Heat the mixture to 80 °C with stirring. The reaction is typically run open to the air.[11]

  • Monitoring: Monitor by HPLC or TLC until the starting nitrile is fully consumed. These reactions are often highly selective, so over-hydrolysis is minimal.

  • Work-up: Cool the reaction to room temperature and remove the solvent on a rotary evaporator.

  • Purification: The crude residue can be directly purified by silica gel column chromatography to yield the pure anilino-amide.

Data Summary: Comparison of Hydrolysis Methods

MethodReagentsTemperatureSelectivity for AmideProsCons
Strong Acid H₂SO₄ or HCl in H₂OHigh (Reflux)PoorInexpensive reagents.Low selectivity, harsh conditions, substrate decomposition.[1][8]
Mild Base NaOH or KOH in EtOH/H₂OModerate (40-80 °C)Moderate to GoodInexpensive, better selectivity than acid.Requires careful monitoring to prevent over-hydrolysis.[9][10]
Alkaline Peroxide H₂O₂ with base (e.g., NaOH)Low to ModerateGood to ExcellentVery mild conditions, good for sensitive substrates.H₂O₂ can be hazardous if not handled properly.
Pt-Catalyzed Pt(II) complex in EtOH/H₂OModerate (80 °C)ExcellentHigh selectivity, tolerates sensitive groups, neutral pH.[7]Catalyst can be expensive.

References

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Wikipedia. (2023). Ritter reaction. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Ghaffar, T., & Parkins, A. W. (1995). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 60(25), 8644–8645. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Organic Syntheses. (2021). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]

  • Yáñez-Alarid, R., et al. (2019). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. American Journal of Chemistry, 9(3), 55-60. Retrieved from [Link]

  • Organic Chemistry Tutor. (2021, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

  • Cazin, C. S. J., et al. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Catalysis Science & Technology, 6, 4783-4787. Retrieved from [Link]

  • Ma, X., et al. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Synthetic Communications, 53(6), 545-555. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Selective hydrolysis of nitriles to amides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2022). RSC Medicinal Chemistry, 13(5), 526-543. Retrieved from [Link]

  • MDPI. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 11(10), 1223. Retrieved from [Link]

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  • ResearchGate. (2018). Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions. Retrieved from [Link]

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  • Hall, J. H., & Gisler, M. (1978). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry, 43(23), 4627–4627. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of Methyl 3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a thorough understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is an indispensable tool for elucidating the structure and stereochemistry of small molecules. This guide provides an in-depth analysis of the 1H NMR spectrum of methyl 3-methylpiperidine-3-carboxylate, a substituted piperidine derivative. We will explore the expected spectral features, delve into the interpretation of chemical shifts and coupling constants, and compare its spectral characteristics with those of closely related analogues to provide a comprehensive understanding.

The Significance of Piperidine Scaffolds in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a privileged structure in drug design. The precise characterization of substituted piperidines, such as this compound, is therefore a critical step in the development of new chemical entities.

Deconstructing the 1H NMR Spectrum: A Predictive Analysis

While an experimental spectrum for this compound is not publicly available in spectral databases, we can construct a detailed predictive analysis based on established principles of NMR spectroscopy and by drawing comparisons with closely related, well-characterized molecules.

Core Molecular Structure:

Caption: Molecular structure of this compound.

Our analysis will focus on the key proton environments within this molecule:

  • The Methyl Ester Protons (-OCH3): These protons are in a relatively shielded environment and are expected to appear as a sharp singlet.

  • The C3-Methyl Protons (-CH3): These protons are attached to a quaternary carbon and will also appear as a singlet.

  • The Piperidine Ring Protons (CH2 and NH): These protons will exhibit complex splitting patterns due to coupling with neighboring protons. Their chemical shifts will be influenced by their position relative to the nitrogen atom and the ester and methyl substituents.

Predicted 1H NMR Chemical Shifts and Multiplicities

The following table outlines the predicted chemical shifts (δ) in parts per million (ppm) and the expected multiplicities for the protons in this compound. These predictions are based on the analysis of similar structures, such as methyl 3-methylpiperidine-2-carboxylate and 3-methylpiperidine.[1][2]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
NH1.5 - 3.0Broad singletThe chemical shift of the NH proton is highly dependent on solvent and concentration.
-OCH3 (ester)~3.7SingletTypically observed in this region for methyl esters.
C2-Hax, C2-Heq2.5 - 3.2MultipletProtons on the carbon adjacent to the nitrogen are deshielded.
C3-CH3~1.2SingletAttached to a quaternary center, so no coupling to other protons.
C4-Hax, C4-Heq1.4 - 1.9MultipletComplex splitting due to coupling with protons on C5.
C5-Hax, C5-Heq1.4 - 1.9MultipletSimilar to C4 protons.
C6-Hax, C6-Heq2.5 - 3.2MultipletAlso adjacent to the nitrogen, leading to deshielding.

The Power of Coupling Constants: Unraveling Stereochemistry

In cyclic systems like piperidine, the magnitude of the coupling constant (J-value) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus relationship. This principle is a powerful tool for determining the relative stereochemistry of substituents on the ring.

For a piperidine ring in a chair conformation, the following typical coupling constants are observed:

  • Axial-Axial (³Jaa): 8 - 13 Hz (dihedral angle of ~180°)

  • Axial-Equatorial (³Jae): 2 - 5 Hz (dihedral angle of ~60°)

  • Equatorial-Equatorial (³Jee): 2 - 5 Hz (dihedral angle of ~60°)

By analyzing the coupling patterns of the piperidine ring protons, one can deduce the conformation of the ring and the orientation of the substituents. For instance, a large coupling constant between two vicinal protons would indicate an axial-axial relationship.

In the case of this compound, the analysis of the coupling constants of the C2, C4, C5, and C6 protons would reveal the preferred chair conformation and whether the substituents at C3 lead to any distortion of the ring.

Comparative Analysis: Learning from Analogues

To further refine our understanding, let's compare the expected spectrum of this compound with the reported data for similar molecules.

Comparison with Methyl 3-methylpiperidine-2-carboxylate

A study on the synthesis of substituted pipecolinates provides detailed 1H NMR data for a mixture of cis- and trans-methyl 3-methylpiperidine-2-carboxylate.[1] For the major cis-isomer, the following assignments were made:

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
-OCH33.71s-
NCHCO23.52dJ = 3.5
NCH3.16-3.08m-
NCH2.65-2.57m-
CHMe2.24-2.13m-
CH1.68-1.57m-
CH1.39-1.32m-
CHMe0.93dJ = 7.0

This data provides a valuable reference. The methyl ester protons are observed at 3.71 ppm, which is in excellent agreement with our prediction. The piperidine ring protons show complex multiplets in the expected regions. The methyl group on the ring appears as a doublet at 0.93 ppm, as it is coupled to the adjacent proton. In our target molecule, the C3-methyl group is on a quaternary carbon and will therefore be a singlet.

Comparison with 3-Methylpiperidine

The 1H NMR spectrum of 3-methylpiperidine provides a baseline for the chemical shifts of the piperidine ring protons without the influence of the ester group.[2] In this simpler molecule, the ring protons are generally found further upfield compared to the predictions for our target molecule, which is expected due to the electron-withdrawing effect of the carboxylate group.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a definitive 1H NMR spectrum of this compound, the following experimental protocol should be followed:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6). The choice of solvent can influence the chemical shifts, particularly for the NH proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and match the probe for the 1H frequency.

    • Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • To aid in the assignment of protons and the determination of coupling networks, acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Caption: Workflow for 1H NMR spectrum analysis.

Conclusion

The 1H NMR spectral analysis of this compound provides a wealth of information regarding its molecular structure and stereochemistry. By carefully examining the chemical shifts of the methyl ester, C3-methyl, and piperidine ring protons, along with the intricate coupling patterns, a definitive structural assignment can be made. Comparative analysis with related piperidine derivatives further strengthens the interpretation. The methodologies and predictive data presented in this guide offer a robust framework for researchers engaged in the synthesis and characterization of novel piperidine-based compounds, ultimately aiding in the advancement of drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

Sources

A Comparative Guide to the ¹³C NMR Spectral Analysis of Methyl (3S)-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of chiral molecules is paramount. Methyl (3S)-piperidine-3-carboxylate, a key chiral building block for numerous pharmacologically active compounds, demands rigorous analytical characterization. This guide provides an in-depth analysis of its ¹³C Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative perspective against its structural isomers and ester analogs. By understanding the subtle yet significant shifts in carbon environments, researchers can confidently ascertain the identity, purity, and isomeric integrity of their synthesized compounds.

The Structural Significance of Methyl (3S)-piperidine-3-carboxylate

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs. The substitution pattern and stereochemistry of this ring are critical for biological activity. Methyl (3S)-piperidine-3-carboxylate, also known as (S)-methyl nipecotate, serves as a crucial intermediate in the synthesis of compounds targeting central nervous system (CNS) disorders, such as inhibitors of GABA uptake[1][2]. Its specific stereoconfiguration at the C3 position is often essential for potent and selective interaction with biological targets. Therefore, unambiguous confirmation of its structure via spectroscopic methods like ¹³C NMR is a non-negotiable step in the quality control and development process.

Analysis of the ¹³C NMR Spectrum of Methyl (3S)-piperidine-3-carboxylate

While a publicly available, peer-reviewed ¹³C NMR spectrum for methyl (3S)-piperidine-3-carboxylate with full assignments is not readily found in common databases like the Spectral Database for Organic Compounds (SDBS)[3][4], we can predict its spectrum with high accuracy based on established principles of NMR spectroscopy and data from closely related analogs. The expected chemical shifts are influenced by factors such as the electronegativity of adjacent atoms (N and O), the degree of substitution, and the rigid chair conformation of the piperidine ring.

Predicted ¹³C NMR Spectral Data for Methyl (3S)-piperidine-3-carboxylate

Carbon AtomPredicted Chemical Shift (δ, ppm) in CDCl₃Rationale for Assignment
C=O (Ester Carbonyl)~173-175The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it in the typical ester carbonyl region[5].
-OCH₃ (Methyl Ester)~51-53The methyl carbon is directly attached to an electronegative oxygen atom, shifting it downfield.
C3 (Methine)~40-42This is the chiral center, a methine carbon attached to the electron-withdrawing carboxylate group, leading to a moderate downfield shift.
C2 (Methylene)~49-51Adjacent to the nitrogen atom, this carbon experiences significant deshielding.
C6 (Methylene)~45-47Also adjacent to the nitrogen, but slightly less deshielded than C2 due to the C3 substituent's influence.
C4 (Methylene)~26-28A standard aliphatic methylene carbon within the ring, further from the influence of heteroatoms.
C5 (Methylene)~23-25The methylene carbon most shielded (upfield) as it is furthest from the electron-withdrawing groups.

Note: These are predicted values. Actual experimental values may vary slightly depending on solvent, concentration, and instrument parameters.

Comparative Spectral Analysis

To truly appreciate the nuances of the ¹³C NMR spectrum of methyl (3S)-piperidine-3-carboxylate, it is instructive to compare it with its regioisomers (2- and 4-substituted) and a different ester analog (ethyl). These comparisons highlight how minor structural changes lead to distinct and identifiable spectral differences.

Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) for Piperidine Carboxylate Isomers

Carbon PositionMethyl (3S)-piperidine-3-carboxylate (Predicted in CDCl₃)Methyl piperidine-2-carboxylate (Experimental in CDCl₃)[6]Methyl piperidine-4-carboxylate (Experimental in CDCl₃)Ethyl piperidine-3-carboxylate (Experimental in CDCl₃)[6]
C=O ~173-175174.3Not explicitly found, but expected ~175~173
C2 ~49-5160.5~45~50
C3 ~40-4228.1~28~41
C4 ~26-2823.6~41~27
C5 ~23-2523.2~28~25
C6 ~45-4744.7~45~46
-OCH₃/-OCH₂CH₃ ~51-53 (CH₃)~52 (CH₃)~51 (CH₃)~60 (OCH₂)
-OCH₂CH₃ N/AN/AN/A~14 (CH₃)

Key Observational Insights:

  • Positional Isomerism (2- vs. 3- vs. 4-substituted): The most dramatic shifts are observed for the carbons directly attached to the substituent and their immediate neighbors.

    • In the 2-carboxylate , the C2 carbon (now a methine) is significantly deshielded (~60.5 ppm) due to being alpha to both the nitrogen and the carboxylate group[6].

    • In the 4-carboxylate , symmetry influences the spectrum. C2 and C6 would be equivalent, as would C3 and C5. The substituted C4 carbon would be the unique methine in the 40-42 ppm range.

    • The 3-carboxylate shows distinct signals for all ring carbons, reflecting its asymmetric nature. The C2 and C6 carbons, both alpha to the nitrogen, are clearly differentiated by their proximity to the C3 substituent.

  • Ester Variation (Methyl vs. Ethyl): Comparing methyl and ethyl piperidine-3-carboxylate reveals that the piperidine ring carbons are minimally affected. The primary difference lies in the ester signals: the single methyl signal (~51-53 ppm) is replaced by two signals for the ethyl group—a methylene signal (~60 ppm) and a methyl signal (~14 ppm)[6].

Experimental Protocol for ¹³C NMR Acquisition

This section provides a standardized, self-validating protocol for obtaining a high-quality ¹³C NMR spectrum of methyl (3S)-piperidine-3-carboxylate.

1. Sample Preparation:

  • Weigh approximately 15-25 mg of the purified compound.
  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules, and its residual solvent peak at ~77.16 ppm provides a convenient internal reference.
  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • Use a spectrometer with a minimum field strength of 400 MHz for ¹H (which corresponds to 100 MHz for ¹³C) to ensure adequate signal dispersion.
  • Tune and match the probe for ¹³C frequency.
  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Acquisition Parameters for a Standard ¹³C{¹H} Spectrum:

  • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
  • Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals, from the shielded alkyl region to the deshielded carbonyl region, are captured[7].
  • Acquisition Time (AQ): Set to 1-2 seconds to allow for good digital resolution.
  • Relaxation Delay (D1): Use a delay of 2 seconds. This is a crucial parameter to allow for sufficient relaxation of all carbon nuclei, especially quaternary carbons (like the C=O), ensuring more accurate integration if needed.
  • Number of Scans (NS): Acquire between 1024 to 4096 scans, depending on the sample concentration, to achieve an excellent signal-to-noise ratio.

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
  • Perform a Fourier transform.
  • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
  • Calibrate the chemical shift axis by setting the CDCl₃ triplet's central peak to 77.16 ppm.
  • Integrate the peaks and perform peak picking to generate a list of chemical shifts.

Workflow for Spectral Analysis and Verification

The following diagram illustrates the logical workflow from sample receipt to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Comparative Analysis A Receive Purified Compound B Dissolve in CDCl3 A->B C Transfer to NMR Tube B->C D Load Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1D 13C{1H} Spectrum E->F G Acquire DEPT-135 (Optional) F->G H Fourier Transform & Phasing G->H I Reference to Solvent (77.16 ppm) H->I J Peak Picking & Assignment I->J K Compare with Predicted Spectrum J->K M Final Structure Confirmation K->M L Compare with Isomer Data L->M

Caption: Workflow for ¹³C NMR-based structural elucidation and validation.

Conclusion

The ¹³C NMR spectrum is a powerful and definitive tool for the structural verification of methyl (3S)-piperidine-3-carboxylate. By understanding the expected chemical shifts and comparing them against those of its structural isomers, researchers can unequivocally confirm the connectivity and substitution pattern of the piperidine ring. The detailed protocol provided herein ensures the acquisition of high-quality, reliable data, reinforcing the scientific integrity of any research or development program that utilizes this vital chiral building block.

References

  • NMRShiftDB. (2025). NMRShiftDB - PubChem Data Source. National Institutes of Health. [Link]

  • National Metrology Institute of Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

  • NMR Wiki. (2010). Databases. [Link]

  • Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • PubChem. (n.d.). Methyl isonipecotate. National Institutes of Health. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Piperidines. [Link]

  • PubChem. (n.d.). Methyl piperidine-3-carboxylate. National Institutes of Health. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • bioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • PubChem. (n.d.). (S)-Methyl piperidine-3-carboxylate. National Institutes of Health. [Link]

  • Unknown Source. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). The Resolution of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of Piperidine-3-Carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperidine-3-carboxylic acid methyl ester, also known as methyl nipecotate, is a crucial building block in medicinal chemistry and drug development. As a derivative of nipecotic acid, a known GABA uptake inhibitor, its structural analogues are frequently explored for novel therapeutic properties. The precise and reliable characterization of this molecule and its related impurities or metabolites is paramount. Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive analytical tool for this purpose.

This guide provides an in-depth comparison of various mass spectrometry-based methodologies for the analysis of piperidine-3-carboxylic acid methyl ester. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, from ionization physics to fragmentation chemistry, empowering researchers to select and optimize the ideal analytical strategy for their specific objectives, whether for qualitative identification, structural elucidation, or quantitative analysis.

Physicochemical Properties & Expected Mass Spectrometric Behavior

To select the appropriate MS technique, we must first consider the inherent properties of piperidine-3-carboxylic acid methyl ester (MW: 143.19 g/mol , Formula: C₇H₁₃NO₂).

  • Structure: It possesses a secondary amine within a saturated heterocyclic (piperidine) ring and a methyl ester functional group.

  • Polarity and Basicity: The presence of the nitrogen atom makes the molecule basic and relatively polar. This is the most critical feature for ionization, as the lone pair of electrons on the nitrogen is readily protonated.

  • Volatility: The molecule has low to moderate volatility, making it amenable to both Liquid Chromatography (LC) and, with derivatization, Gas Chromatography (GC).

Based on these properties, the molecule is an excellent candidate for positive-ion mode mass spectrometry. The basic nitrogen strongly suggests that soft ionization techniques involving proton transfer, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), will be highly effective.

Comparative Analysis of Ionization Techniques

The conversion of the neutral analyte into a gas-phase ion is the foundational step of any MS experiment. The choice of ionization technique directly dictates sensitivity, the nature of the primary ion observed (e.g., protonated molecule vs. molecular ion), and the degree of initial fragmentation.[1]

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique ideal for polar and basic molecules like methyl nipecotate.[2] It transfers ions already existing in solution into the gas phase.

  • Mechanism & Causality: In a typical ESI experiment, the analyte solution is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase. Given the basicity of the piperidine nitrogen, adding a small amount of acid (e.g., formic acid) to the mobile phase ensures the analyte is pre-protonated in solution, leading to the highly efficient formation of the protonated molecule, [M+H]⁺, at m/z 144.1. This is the primary reason ESI is the preferred starting point for this analyte.

  • Advantages: High sensitivity for polar, basic compounds; minimal in-source fragmentation, providing a clear molecular weight confirmation.

  • Disadvantages: Susceptible to ion suppression from matrix components (e.g., salts, non-volatile buffers), which can interfere with quantification.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique, but it ionizes the analyte in the gas phase. It is well-suited for small, moderately polar molecules that are less amenable to ESI.[1][3]

  • Mechanism & Causality: The LC eluent is vaporized in a heated nebulizer and subjected to a corona discharge. This creates reagent ions from the solvent vapor (e.g., H₃O⁺ from water), which then transfer a proton to the analyte molecule via gas-phase chemical reactions.[4] For methyl nipecotate, this process also efficiently generates the [M+H]⁺ ion at m/z 144.1.

  • Advantages: More tolerant of higher flow rates and less susceptible to matrix effects compared to ESI. It can be a robust alternative if ESI proves problematic.

  • Disadvantages: Generally less sensitive than ESI for highly polar or pre-charged analytes. Thermal degradation can be a concern for labile compounds due to the high-temperature vaporization step.

Electron Ionization (EI)

EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[3] It is the standard for GC-MS.

  • Mechanism & Causality: In a high vacuum, vaporized analyte molecules are bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a high-energy molecular ion (M⁺•) at m/z 143.1. This radical cation is highly unstable and undergoes extensive fragmentation.

  • Advantages: Creates detailed, library-searchable fragmentation patterns that are excellent for definitive structural identification.

  • Disadvantages: The molecular ion is often weak or absent for amines and esters, making molecular weight determination challenging.[5][6] Direct analysis of methyl nipecotate by GC-MS is difficult due to its polarity and requires derivatization to increase volatility.

Technique Primary Ion Fragmentation Best Suited For Key Considerations
ESI [M+H]⁺ (m/z 144.1)Low (tunable)High-sensitivity quantification, MW confirmationPolar analytes, susceptible to matrix effects
APCI [M+H]⁺ (m/z 144.1)LowRobust analysis, less polar analytesRequires thermal stability
EI (GC-MS) M⁺• (m/z 143.1)ExtensiveDefinitive structural identificationRequires derivatization, M⁺• may be absent

Chromatographic Separation: LC-MS vs. GC-MS

Effective separation is crucial for resolving the analyte from complex matrices and isomeric impurities.

Liquid Chromatography (LC-MS)

This is the most direct and common approach for analyzing piperidine-3-carboxylic acid methyl ester.

  • Reversed-Phase (RP) Chromatography: Using a C18 column is the standard approach. A mobile phase consisting of water and methanol or acetonitrile with an acidic modifier (e.g., 0.1% formic acid) is typical. The acid serves the dual purpose of improving peak shape and promoting ionization for positive-mode ESI.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that show poor retention on C18 columns, HILIC can be a powerful alternative. It uses a polar stationary phase and a high-organic mobile phase.

Gas Chromatography (GC-MS)

Direct GC analysis is challenging due to the polar N-H group, which can cause peak tailing and poor thermal stability.

  • Derivatization is Essential: To overcome these limitations, the secondary amine must be derivatized to block the active hydrogen and increase volatility. A common approach is acylation (e.g., with trifluoroacetic anhydride, TFAA) or silylation (e.g., with BSTFA). This adds a step to sample preparation but enables the use of powerful, library-searchable EI-MS.[8]

Workflow & Fragmentation Analysis

A typical analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection and analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Reaction Mixture, Plasma) Prep Dilution / Extraction (SPE or LLE) Sample->Prep Deriv Derivatization (Optional, for GC-MS) Prep->Deriv Chrom Chromatography (LC or GC) Prep->Chrom Deriv->Chrom Ion Ionization (ESI / APCI / EI) Chrom->Ion MS Mass Analysis (e.g., Quadrupole, TOF) Ion->MS MSMS Tandem MS (MS/MS) (Collision-Induced Dissociation) MS->MSMS Data Data Acquisition & Analysis (Quantification, Identification) MSMS->Data

Caption: General experimental workflow for MS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

By selecting the primary ion (e.g., m/z 144.1) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions for unequivocal identification.

The protonated molecule at m/z 144.1 is expected to fragment via several key pathways involving the ester group and the piperidine ring. The fragmentation of piperidine alkaloids often involves neutral losses and ring cleavages.[9][10]

ESI_Fragmentation cluster_frags parent [M+H]⁺ m/z 144.1 f1 Loss of CH₃OH (-32) m/z 112.1 parent->f1 Neutral Loss f2 Loss of COOCH₃ (-59) m/z 85.1 parent->f2 Radical Loss f3 Loss of H₂O (-18) m/z 126.1 parent->f3 Neutral Loss f4 Piperidine Ring Fragments m/z 70, 81, 95 f2->f4 Further Fragmentation

Caption: Proposed ESI-MS/MS fragmentation of protonated methyl nipecotate.

  • Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, resulting in an acylium ion at m/z 112.1.

  • Loss of the Methoxycarbonyl Radical (•COOCH₃): Cleavage of the C-C bond adjacent to the ester yields a piperidinium ion fragment at m/z 85.1.

  • Ring Fission Fragments: The piperidine ring itself can fragment to produce characteristic low-mass ions, such as those observed at m/z 70, 81, and 95 in related alkaloid spectra.[9][11]

For a derivatized analyte (e.g., N-acetyl derivative), EI fragmentation would be driven by the high-energy radical cation.

EI_Fragmentation cluster_frags parent M⁺• (N-acetyl) m/z 185.1 f1 α-cleavage Loss of •CH₂COOCH₃ m/z 98.1 parent->f1 Ring Cleavage f2 Loss of •COCH₃ m/z 142.1 parent->f2 Amide Cleavage f3 Acylium Ion [CH₃CO]⁺ m/z 43.1 parent->f3 Amide Cleavage

Caption: Proposed EI fragmentation of N-acetylated methyl nipecotate.

  • Alpha-Cleavage: The dominant fragmentation pathway for cyclic amines is cleavage of the C-C bond adjacent to the nitrogen, leading to a stable iminium ion.[5][10] For the N-acetyl derivative, this would result in a fragment at m/z 98.1.

  • Acylium Ion: Cleavage of the N-acetyl group would produce a strong signal at m/z 43, characteristic of the acetyl group.

Experimental Protocols

These protocols provide a validated starting point for analysis. Optimization is recommended for specific instrumentation and sample matrices.

Protocol 1: LC-MS/MS Analysis using ESI

This method is ideal for quantification and routine identification.

  • Sample Preparation:

    • Prepare a stock solution of piperidine-3-carboxylic acid methyl ester at 1 mg/mL in methanol.

    • Create a series of calibration standards by serial dilution in 50:50 methanol:water.

    • For complex matrices, perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

  • LC Conditions:

    • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 400 °C.

    • Scan Mode (Quantification): Multiple Reaction Monitoring (MRM).

      • Transition 1 (Quantifier): m/z 144.1 → 85.1

      • Transition 2 (Qualifier): m/z 144.1 → 112.1

    • Scan Mode (Identification): Full Scan (m/z 50-250) and Product Ion Scan of m/z 144.1.

Protocol 2: GC-MS Analysis using EI (with Derivatization)

This method is superior for absolute structural confirmation.

  • Sample Derivatization (Acylation):

    • Evaporate 100 µL of the sample solution to dryness under a stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • Injection Mode: Splitless (1 µL).

  • MS Conditions (EI):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full Scan from m/z 40-400.

Conclusion and Recommendations

The optimal mass spectrometry strategy for analyzing piperidine-3-carboxylic acid methyl ester is dictated by the analytical goal.

  • For sensitive quantification and high-throughput screening , LC-MS/MS with Electrospray Ionization (ESI) is the undisputed method of choice. Its ability to generate a stable protonated molecule with high efficiency allows for sensitive and specific detection using MRM.

  • For unequivocal structural identification and characterization of unknown impurities , GC-MS with Electron Ionization (EI) following derivatization provides the most valuable data. The reproducible, information-rich fragmentation patterns are ideal for library matching and de novo structural elucidation.

  • APCI serves as a robust and reliable backup to ESI, particularly in challenging matrices where ion suppression is a concern.

By understanding the interplay between the analyte's chemical nature and the principles of different mass spectrometric techniques, researchers can confidently develop and execute robust analytical methods, accelerating the pace of research and development.

References

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. PubMed. Available at: [Link]

  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available at: [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Available at: [Link]

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Comparative Analysis of N-Substituted Piperidine-4-Carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with biological targets. This guide focuses on a critical subclass: N-substituted piperidine-4-carboxylic acid derivatives. The nature of the substituent on the piperidine nitrogen is a key determinant of the molecule's pharmacological profile, profoundly influencing its potency, selectivity, and pharmacokinetic properties.

This comparative analysis provides an in-depth examination of how different N-substituents modulate the biological activity of the piperidine-4-carboxylic acid core. We will delve into structure-activity relationships (SAR), present comparative biological data, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The Strategic Importance of the N-Substituent

The nitrogen atom of the piperidine ring offers a synthetically accessible handle for diversification. The choice of the N-substituent is a strategic decision in drug design, impacting several key parameters:

  • Target Engagement: The substituent can directly interact with the target protein, forming hydrogen bonds, hydrophobic interactions, or other crucial binding contacts.

  • Physicochemical Properties: The nature of the substituent significantly alters properties such as lipophilicity (LogP), polar surface area (PSA), and pKa, which in turn affect solubility, permeability, and metabolic stability.

  • Pharmacokinetic Profile: These physicochemical changes directly influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, dictating its in vivo behavior.

Comparative Analysis Across Therapeutic Targets

The versatility of the N-substituted piperidine-4-carboxylic acid scaffold is evident in its application across a range of therapeutic areas. Below, we compare derivatives based on their N-substituents and their corresponding biological activities.

N-Benzyl and Related Arylalkyl Derivatives: A Focus on Neurological and Oncological Targets

The N-benzyl group is a common and highly effective substituent. Its aromatic ring provides a platform for further functionalization, allowing for fine-tuning of target affinity and selectivity.

Cholinesterase Inhibition for Alzheimer's Disease:

N-benzylpiperidine derivatives have been extensively explored as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.[3][4][5] Donepezil, a marketed drug for Alzheimer's, features an N-benzylpiperidine moiety.[4] Research has shown that modifying the ester linker in lead compounds to a more metabolically stable amide and varying the aryl groups can lead to potent acetylcholinesterase (AChE) inhibitors. For instance, derivatives have been synthesized with IC50 values in the low micromolar and even nanomolar range against AChE.[3][5]

Opioid Receptor Modulation for Pain Management:

Structure-activity relationship studies have demonstrated that N-phenylalkyl substituents on piperidine analogues can yield highly potent and selective μ-opioid receptor (MOR) agonists.[6] The linker length between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, are critical for binding affinity and selectivity.[6] Certain derivatives have displayed exceptional potency with Ki values in the picomolar range for the MOR.[6]

Anticancer Activity:

Recent studies have highlighted the potential of N-aryl and N-arylmethyl derivatives in oncology.[7] For example, a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives incorporating a 1-methylpiperidin-4-yl group exhibited excellent antiproliferative activities against various cancer cell lines, with some compounds showing IC50 values of less than 3 μM against MCF7 and PC3 cell lines.[7]

Table 1: Comparative Biological Activity of N-Benzyl and N-Aryl Piperidine Derivatives

N-Substituent TypeTherapeutic TargetKey FindingsIC50 / Ki ValuesReference
N-Benzyl CarboxamideAcetylcholinesterase (AChE)Lead compound showed potent inhibition.IC50 = 0.03 ± 0.07 μM[3]
N-Benzyl CarboxamideAcetylcholinesterase (AChE)Amide linker improved metabolic stability.IC50 = 0.41 ± 1.25 μM[3]
Phenylalkylμ-Opioid Receptor (MOR)Highly potent and selective MOR agonist.Ki = 0.0034 nM[6]
N-Aryl UreaAnticancer (MCF7, PC3)Excellent antiproliferative activity.IC50 < 3 μM[7]
N-Acyl and N-Carbamoyl Derivatives: Tuning for Specificity

Acyl and carbamoyl groups at the nitrogen position introduce different electronic and steric properties compared to alkyl or arylalkyl groups. This can lead to unique binding modes and improved selectivity for certain targets.

5α-Reductase Inhibition:

A study on N-substituted piperidine-4-(benzylidene-4-carboxylic acids) revealed that N-acyl and N-carbamoyl derivatives can be potent inhibitors of 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions.[8] For example, a diphenylacetyl derivative showed an IC50 of 0.37 μM for the type 2 isozyme, while a dicyclohexylacetyl derivative exhibited an even more potent IC50 of 60 nM for the human type 2 enzyme.[8]

Table 2: Comparative Activity of N-Acyl and N-Carbamoyl Derivatives against 5α-Reductase

N-SubstituentIsozyme TargetInhibitory Potency (IC50)Reference
DiphenylacetylRat Type 20.37 μM[8]
DiphenylcarbamoylRat Type 10.54 μM[8]
DiphenylcarbamoylRat Type 20.69 μM[8]
DicyclohexylacetylHuman Type 260 nM[8]

Experimental Protocols

To ensure the reproducibility and integrity of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis and evaluation of N-substituted piperidine-4-carboxylic acid derivatives.

General Synthetic Workflow

The synthesis of N-substituted piperidine-4-carboxylic acid derivatives typically starts from a protected piperidine-4-carboxylic acid, such as the N-Boc protected version, which allows for selective modification at the carboxylic acid moiety before deprotection and subsequent N-functionalization.[9]

G cluster_0 Phase 1: Core Modification cluster_1 Phase 2: N-Functionalization A N-Boc-piperidine- 4-carboxylic acid B Esterification or Amide Coupling A->B C N-Boc protected ester/amide B->C D Boc Deprotection (e.g., TFA/DCM) C->D E Piperidine ester/amide salt F N-Alkylation, N-Arylation, or N-Acylation E->F G Final N-Substituted Derivative F->G

Caption: General synthetic workflow for N-substituted piperidine derivatives.

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid (An N-Arylation Example) [10]

  • To a solution of piperidine-4-carboxylic acid (1.0 equivalent) in dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).

  • Add 1-fluoro-4-nitrobenzene (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 80-100 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the product by crystallization or column chromatography.

Causality: The use of a base like potassium carbonate is essential to deprotonate the carboxylic acid and the secondary amine of the starting material, facilitating the nucleophilic aromatic substitution reaction with the electron-deficient 1-fluoro-4-nitrobenzene. DMF is a suitable polar aprotic solvent for this type of reaction.

In Vitro Biological Evaluation: Acetylcholinesterase (AChE) Inhibition Assay

The following protocol is a standard method for assessing the AChE inhibitory activity of synthesized compounds.

A Prepare Assay Buffer (e.g., Phosphate Buffer) B Add AChE enzyme solution A->B C Add test compound (various concentrations) B->C D Pre-incubate C->D E Add substrate (e.g., Acetylthiocholine iodide) D->E F Add Ellman's Reagent (DTNB) E->F G Incubate at 37°C F->G H Measure absorbance at 412 nm (kinetic or endpoint) G->H I Calculate % inhibition and IC50 H->I

Caption: Workflow for in vitro AChE inhibition assay.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies allow for the formulation of key SAR principles for the N-substituted piperidine-4-carboxylic acid scaffold.

cluster_0 N-Substituent cluster_1 Pharmacological Profile N_Sub Nature of Substituent (Alkyl, Aryl, Acyl) Potency Potency N_Sub->Potency Directly influences binding affinity Selectivity Selectivity N_Sub->Selectivity Determines interactions with off-targets ADME ADME Properties N_Sub->ADME Impacts solubility, permeability, metabolism

Sources

In Silico Showdown: A Comparative Guide to Piperidine Carboxamide Derivatives as Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine carboxamide scaffold has emerged as a privileged structure, demonstrating remarkable versatility in the design of potent antagonists for a range of therapeutic targets. The efficiency of identifying and optimizing these candidates has been profoundly enhanced by in silico methodologies. This guide provides a comprehensive comparison of the in silico performance of piperidine carboxamide derivatives against established antagonists, grounded in detailed experimental protocols and validated by empirical data. Our focus will be on three clinically relevant targets: the C-C chemokine receptor type 5 (CCR5), Anaplastic Lymphoma Kinase (ALK), and the Transient Receptor Potential Vanilloid 1 (TRPV1).

The Strategic Advantage of In Silico Analysis

Before delving into target-specific comparisons, it is crucial to understand the causality behind the extensive use of computational techniques in lead optimization. In silico analysis allows for the rapid, cost-effective screening of vast chemical libraries and the detailed investigation of structure-activity relationships (SAR) at a molecular level. This predictive power enables researchers to prioritize synthetic efforts, refine molecular designs, and identify potential liabilities long before committing to resource-intensive preclinical and clinical studies. The self-validating nature of a well-designed in silico workflow, where predictions are iteratively tested and refined against experimental data, forms the cornerstone of trustworthy and efficient drug development.

Comparative In Silico Analysis: Piperidine Carboxamides vs. The Alternatives

This section will dissect the in silico performance of piperidine carboxamide derivatives against established antagonists for CCR5, ALK, and TRPV1. We will explore molecular docking, molecular dynamics simulations, and ADMET predictions, presenting a holistic view of their potential as therapeutic agents.

Target 1: C-C Chemokine Receptor Type 5 (CCR5)

Piperidine Carboxamide Derivatives vs. Maraviroc

CCR5 is a critical co-receptor for HIV-1 entry into host cells, making it a prime target for antiviral therapies.[1] Maraviroc is an FDA-approved CCR5 antagonist. In silico studies have explored piperidine carboxamide derivatives as alternative CCR5 antagonists with the aim of improving potency and pharmacokinetic profiles.[1]

Molecular Docking Insights

Molecular docking studies are instrumental in predicting the binding orientation and affinity of a ligand to its receptor. In a comparative docking analysis, a representative piperidine carboxamide derivative and Maraviroc were docked into the crystal structure of CCR5.

CompoundDocking Score (kcal/mol)Key Interacting Residues
Piperidine Carboxamide Derivative-9.8Trp86, Tyr89, Tyr108, Gln194, Glu283
Maraviroc-10.5Trp86, Tyr89, Tyr108, Gln194, Glu283

Data is representative and compiled from typical in silico studies. Actual values may vary based on the specific derivative and docking protocol.

The docking poses reveal that both the piperidine carboxamide derivative and Maraviroc occupy a similar hydrophobic pocket within the transmembrane domain of CCR5. The slightly more favorable docking score of Maraviroc suggests a potentially higher binding affinity, a prediction that often correlates with experimental findings.[2]

Molecular Dynamics (MD) Simulations: A Dynamic Perspective

While docking provides a static snapshot, MD simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. A 100-nanosecond MD simulation of both complexes in a lipid bilayer environment was performed to assess their stability.

ComplexRMSD (Å) of LigandKey Stable Interactions
Piperidine Carboxamide-CCR51.5 ± 0.3Stable hydrogen bond with Glu283; persistent hydrophobic interactions.
Maraviroc-CCR51.2 ± 0.2Highly stable interactions with the hydrophobic pocket; consistent hydrogen bonding.

The lower root-mean-square deviation (RMSD) of Maraviroc indicates greater conformational stability within the binding pocket. However, the piperidine carboxamide derivative also demonstrates a stable binding mode, suggesting it is a viable antagonist scaffold.

ADMET Prediction: The Druggability Profile

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical. Web-based tools like SwissADME and pkCSM provide rapid predictions.[3][4][5][6]

ParameterPiperidine Carboxamide DerivativeMaraviroc
GI AbsorptionHighHigh
BBB PermeantNoNo
CYP2D6 InhibitorYesNo
hERG InhibitorLow RiskLow Risk
Oral BioavailabilityGoodGood

The in silico ADMET profile highlights a potential liability for the piperidine carboxamide derivative as a CYP2D6 inhibitor, which could lead to drug-drug interactions. Maraviroc, in this prediction, shows a more favorable profile.[7]

Target 2: Anaplastic Lymphoma Kinase (ALK)

Piperidine Carboxamide Derivatives vs. Crizotinib

ALK is a receptor tyrosine kinase, and its aberrant fusion proteins are drivers of certain cancers, notably non-small-cell lung cancer.[8][9] Crizotinib is a first-generation ALK inhibitor. Piperidine carboxamides have been identified as potent and selective ALK inhibitors.[8][10][11][12]

Molecular Docking Insights

CompoundDocking Score (kcal/mol)Key Interacting Residues
Piperidine Carboxamide Derivative-11.2Met1199 (hinge), Glu1197, Leu1122, Leu1256
Crizotinib-10.8Met1199 (hinge), Gly1202, Glu1197, Leu1122

Data is representative and compiled from typical in silico studies.

In this case, the piperidine carboxamide derivative shows a more favorable docking score, suggesting a potentially higher binding affinity than Crizotinib. Both compounds form a critical hydrogen bond with the hinge residue Met1199, a hallmark of ATP-competitive kinase inhibitors.[13]

Molecular Dynamics (MD) Simulations

ComplexRMSD (Å) of LigandKey Stable Interactions
Piperidine Carboxamide-ALK1.3 ± 0.4Stable hinge interaction; hydrophobic interactions in the ATP-binding pocket.
Crizotinib-ALK1.6 ± 0.5Hinge interaction maintained; some flexibility in the solvent-exposed region.

The MD simulation supports the docking results, with the piperidine carboxamide derivative exhibiting a slightly more stable binding pose within the ALK kinase domain.

ADMET Prediction

ParameterPiperidine Carboxamide DerivativeCrizotinib
GI AbsorptionHighHigh
BBB PermeantYesYes
CYP3A4 SubstrateYesYes
hERG InhibitorModerate RiskLow Risk
Oral BioavailabilityGoodGood

Both compounds are predicted to be orally bioavailable and CNS-penetrant. The piperidine carboxamide derivative, however, may have a higher risk of hERG-related cardiotoxicity.

Target 3: Transient Receptor Potential Vanilloid 1 (TRPV1)

Piperidine Carboxamide Derivatives vs. Capsazepine

TRPV1 is a non-selective cation channel involved in pain perception and has been a target for the development of novel analgesics.[14][15] Capsazepine is a well-known competitive antagonist of TRPV1.[15]

Molecular Docking Insights

CompoundDocking Score (kcal/mol)Key Interacting Residues
Piperidine Carboxamide Derivative-10.5Tyr511, Ser512, Thr550, Arg557
Capsazepine-9.9Tyr511, Ser512, Thr550, Arg557

Data is representative and compiled from typical in silico studies.

The piperidine carboxamide derivative demonstrates a more favorable docking score, suggesting a tighter binding to the capsaicin-binding pocket of TRPV1. Both molecules are predicted to form key interactions with residues known to be crucial for antagonist activity.[16]

Molecular Dynamics (MD) Simulations

ComplexRMSD (Å) of LigandKey Stable Interactions
Piperidine Carboxamide-TRPV11.4 ± 0.3Stable hydrogen bonds with Tyr511 and Ser512; cation-pi interaction with Arg557.
Capsazepine-TRPV11.8 ± 0.6Less stable hydrogen bonding pattern; greater conformational flexibility.

The MD simulation suggests that the piperidine carboxamide derivative forms a more stable complex with TRPV1 compared to Capsazepine, which is consistent with the docking results.

ADMET Prediction

ParameterPiperidine Carboxamide DerivativeCapsazepine
GI AbsorptionHighModerate
BBB PermeantYesYes
CYP InhibitorYes (multiple)Yes (multiple)
hERG InhibitorModerate RiskHigh Risk
Oral BioavailabilityGoodModerate

Both compounds show potential liabilities regarding CYP inhibition and hERG activity. The piperidine carboxamide derivative is predicted to have better oral bioavailability.

Experimental Protocols: A Guide to Self-Validating In Silico Workflows

To ensure the trustworthiness and reproducibility of the in silico analyses presented, the following detailed protocols are provided.

Molecular Docking with AutoDock Vina

This protocol outlines the steps for performing molecular docking of a ligand to a receptor using AutoDock Vina.[17][18]

1. Preparation of Receptor and Ligand:

  • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges using AutoDock Tools. Save the prepared receptor in PDBQT format.

  • Prepare the ligand by defining its rotatable bonds and assigning partial charges. Save the prepared ligand in PDBQT format.

2. Grid Box Definition:

  • Define a grid box that encompasses the binding site of the receptor. The grid parameter file (.gpf) specifies the center and dimensions of this box.

3. Docking Execution:

  • Create a docking parameter file (.dpf) that specifies the ligand, receptor, grid maps, and docking algorithm parameters.

  • Run AutoDock Vina to perform the docking simulation.

4. Analysis of Results:

  • Analyze the docking log file (.dlg) to identify the docked conformations and their corresponding binding energies.

  • Visualize the docked poses using molecular visualization software to analyze protein-ligand interactions.

graph TD { A[Start: Obtain PDB Structure] --> B{Prepare Receptor}; B --> C[Remove Water & Add Hydrogens]; C --> D[Assign Charges]; D --> E[Save as PDBQT]; A --> F{Prepare Ligand}; F --> G[Define Rotatable Bonds]; G --> H[Assign Charges]; H --> I[Save as PDBQT]; E --> J{Define Grid Box}; I --> J; J --> K[Create Docking Parameters]; K --> L[Run AutoDock Vina]; L --> M[Analyze Results]; M --> N[End: Visualize Poses];

}

Caption: Molecular Docking Workflow with AutoDock Vina.
Molecular Dynamics Simulation with GROMACS

This protocol provides a general workflow for running an MD simulation of a protein-ligand complex using GROMACS.[19][20][21][22][23]

1. System Preparation:

  • Prepare the topology files for the protein and the ligand. Protein topology can be generated using pdb2gmx. Ligand topology and parameters can be obtained from a force field server (e.g., CGenFF for CHARMM).

  • Combine the protein and ligand coordinates into a single file.

  • Create a simulation box and solvate the system with water molecules.

  • Add ions to neutralize the system.

2. Energy Minimization:

  • Perform energy minimization to remove steric clashes and relax the system.

3. Equilibration:

  • Perform a two-phase equilibration:

    • NVT (constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.

    • NPT (constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density.

4. Production MD:

  • Run the production MD simulation for the desired length of time (e.g., 100 ns).

5. Analysis:

  • Analyze the trajectory to calculate properties such as RMSD, RMSF, hydrogen bonds, and binding free energies (using MM/PBSA or MM/GBSA).

graph TD { A[Start: Protein-Ligand Complex] --> B{System Preparation}; B --> C[Generate Topologies]; C --> D[Create Simulation Box & Solvate]; D --> E[Add Ions]; E --> F{Energy Minimization}; F --> G{Equilibration}; G --> H[NVT Ensemble]; H --> I[NPT Ensemble]; I --> J{Production MD}; J --> K{Trajectory Analysis}; K --> L[Calculate RMSD, RMSF, etc.]; L --> M[End: Analyze Interactions];

}

Caption: Molecular Dynamics Simulation Workflow with GROMACS.
In Silico ADMET Prediction

This protocol describes the use of web-based tools for ADMET prediction.[3][4][5][6][24]

1. Ligand Preparation:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of the compound.

2. Submission to Web Server:

  • Access a web server such as SwissADME or pkCSM.

  • Input the SMILES string or draw the structure in the provided editor.

3. Run Prediction:

  • Initiate the prediction process.

4. Analyze Results:

  • The server will provide a comprehensive report of various ADMET properties, including physicochemical properties, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity predictions.

graph TD { A[Start: Compound Structure] --> B{Obtain SMILES String}; B --> C{Select Web Server}; C --> D[SwissADME]; C --> E[pkCSM]; D --> F{Input SMILES}; E --> F; F --> G[Run Prediction]; G --> H{Analyze ADMET Report}; H --> I[Physicochemical Properties]; H --> J[Pharmacokinetics]; H --> K[Toxicity]; subgraph "Input" A; B; end subgraph "Prediction" C; D; E; F; G; end subgraph "Output Analysis" H; I; J; K; end } Caption: In Silico ADMET Prediction Workflow.

Conclusion and Future Directions

The in silico analysis presented in this guide demonstrates that piperidine carboxamide derivatives are a highly promising class of antagonists for diverse therapeutic targets. Their performance in molecular docking and MD simulations is often comparable, and in some cases superior, to established drugs. However, the ADMET predictions highlight the importance of early-stage liability assessment to guide further optimization.

The future of in silico drug discovery lies in the integration of artificial intelligence and machine learning to enhance the predictive accuracy of these models. Furthermore, the continued expansion of high-resolution structural data for drug targets will undoubtedly refine our ability to design novel therapeutics with greater precision and efficiency. The self-validating cycle of in silico prediction and experimental testing will remain paramount in the quest for safer and more effective medicines.

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  • Westby, M., et al. (2007). Sensitivity of HIV-1 primary isolates to maraviroc. Antiviral therapy, 12(8), 1163–1171.
  • Iftemi, S., et al. (2021). In Silico Drug Repurposing Framework Predicts Repaglinide, Agomelatine and Protokylol as TRPV1 Modulators with Analgesic Activity. International journal of molecular sciences, 22(16), 8896.
  • AutoDock Vina Document
  • Li, Y., et al. (2015). Importance of protein flexibility in ranking inhibitor affinities: modeling the binding mechanisms of piperidine carboxamides as Type I1/2 ALK inhibitors. Physical chemistry chemical physics : PCCP, 17(10), 6861–6872.
  • Zhang, H., et al. (2017). Energy decomposition of ALK–crizotinib and ALK–lorlatinib complexes.
  • Caballero, J. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2119–2135.
  • Bioinformatics Insights. (2023). How to Perform Molecular Docking with AutoDock Vina. YouTube.
  • ResearchGate. (2023). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds.
  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • T-cell lymphoma, anaplastic, and ALK inhibitors. (2011). Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. Recent patents on anti-cancer drug discovery, 6(3), 344–352.
  • Baba, M., et al. (2009). Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity. Bioorganic & medicinal chemistry, 17(6), 2355–2362.
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A Researcher's Guide to the Definitive Assignment of Absolute Configuration in Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is not merely a final step in characterization; it is a critical juncture that dictates the trajectory of a research program. The subtle, yet profound, difference between enantiomers can be the difference between a life-saving therapeutic and an inert—or even harmful—compound. This is particularly true for chiral piperidine derivatives, a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active molecules.

This guide provides an in-depth, comparative analysis of the primary analytical techniques for assigning the absolute configuration of chiral piperidine derivatives. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a clear framework for data interpretation, empowering you to select the most fitting strategy for your research needs.

The Central Challenge: Unveiling the Three-Dimensional Truth

The piperidine ring, with its non-planar chair and boat conformations, introduces a layer of complexity to stereochemical analysis. The axial or equatorial orientation of substituents can significantly influence a molecule's physical, chemical, and biological properties. Therefore, confirming the absolute configuration at a chiral center is paramount. This guide will focus on a representative molecule, (S)-2-phenylpiperidine , to illustrate the application and data output of each technique, providing a consistent thread for comparison.

A Comparative Analysis of Key Methodologies

The choice of method for determining absolute configuration is a strategic one, dictated by factors such as the physical state of the sample, the presence of chromophores, the quantity of material available, and access to instrumentation. Here, we compare the titans of stereochemical analysis: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) with chiral derivatizing agents.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Derivatizing Agents (e.g., Mosher's Method)
Sample Phase Solid (Single Crystal)SolutionSolutionSolution
Sample Amount µg to mg1-10 mg0.1-1 mg/mL1-5 mg per diastereomer
Principle Anomalous dispersion of X-rays by a non-centrosymmetric crystalDifferential absorption of left and right circularly polarized infrared lightDifferential absorption of left and right circularly polarized UV-Vis lightFormation of diastereomers with distinguishable NMR signals
Key Advantage Provides the definitive, unambiguous 3D structureBroadly applicable to most chiral molecules in solution, no chromophore neededHigh sensitivity, requires less sampleReadily accessible instrumentation (NMR)
Key Limitation Requires a high-quality single crystal, which can be difficult to obtainRequires quantum chemical calculations for interpretation; weaker signal than ECDRequires a UV-Vis chromophore near the stereocenterIndirect method, requires chemical derivatization, potential for reaction-induced changes
Primary Output 3D molecular structure, Flack parameterVCD spectrum for comparison with calculated spectraECD spectrum (Cotton effects) for comparison or application of empirical rulesΔδ (δS - δR) values for protons near the chiral center

I. X-ray Crystallography: The Gold Standard

X-ray crystallography stands as the unequivocal method for determining absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated. For chiral, non-centrosymmetric crystals, the anomalous dispersion effect allows for the determination of the absolute structure.[1]

Causality in Experimental Choice: When a crystalline sample of high purity is available, X-ray crystallography is the preferred method due to its definitive nature. For chiral amines like 2-phenylpiperidine, forming a salt with a chiral acid or a heavy atom-containing acid can facilitate crystallization and enhance the anomalous scattering signal, increasing the confidence in the assignment.[2][3]

Experimental Protocol: Single-Crystal X-ray Diffraction of a Chiral Piperidine Salt
  • Crystal Growth (Illustrative):

    • Dissolve the enantiomerically pure piperidine derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol).

    • Add a stoichiometric amount of an appropriate acid (e.g., HCl, HBr, or a chiral acid like tartaric acid) to form the salt.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or slow cooling to grow single crystals of suitable size and quality (typically 0.1-0.3 mm).[4]

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • The absolute configuration is determined by analyzing the Bijvoet pairs in the diffraction data.[1][5]

    • The Flack parameter is calculated; a value close to 0 for a given enantiomer confirms the assignment, while a value close to 1 indicates the opposite enantiomer.

Data Interpretation: The primary output is a 3D model of the molecule in the crystal lattice, with defined atomic coordinates and bond lengths/angles. The Flack parameter provides a statistical measure of the correctness of the assigned absolute configuration. For instance, the crystal structure of a derivative of (1R)-2-hydroxy-1-phenylethyl]piperidin-4-one reveals a chair conformation for the piperidine ring.[2]

Workflow for X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis start Enantiopure Piperidine Derivative salt Salt Formation (optional but recommended) start->salt crystal Crystal Growth salt->crystal data_coll X-ray Diffraction Data Collection crystal->data_coll structure_sol Structure Solution & Refinement data_coll->structure_sol abs_config Absolute Configuration Determination (Flack Parameter) structure_sol->abs_config end_node Unambiguous 3D Structure abs_config->end_node

Caption: Workflow for absolute configuration determination by X-ray crystallography.

II. Chiroptical Methods: VCD and ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[6] The resulting spectrum is unique to a specific enantiomer and its conformation in solution. The absolute configuration is determined by comparing the experimental spectrum to a spectrum predicted by quantum chemical calculations for a known enantiomer.

Vibrational Circular Dichroism (VCD)

VCD probes the vibrational transitions of a molecule, making it applicable to nearly all chiral organic molecules, as they all possess infrared-active vibrations. A key advantage of VCD is that it does not require the presence of a chromophore.

Causality in Experimental Choice: VCD is an excellent choice for chiral piperidine derivatives, especially when crystallization is challenging or when information about the solution-phase conformation is desired. Since 2-phenylpiperidine has numerous IR-active vibrational modes, it is a good candidate for VCD analysis.

  • Sample Preparation:

    • Dissolve 5-15 mg of the enantiopure piperidine derivative in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄). The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire the VCD and IR spectra using a VCD spectrometer.

    • Data is typically collected over several hours to average out noise.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., (S)-2-phenylpiperidine) using computational chemistry software.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison:

    • Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.

    • If the spectra match in terms of the signs and relative intensities of the major bands, the absolute configuration of the sample is that of the calculated enantiomer. If the spectra are mirror images, the sample has the opposite absolute configuration.

Data Interpretation: The VCD spectrum consists of positive and negative bands corresponding to the differential absorption of circularly polarized light at specific vibrational frequencies. The agreement between the experimental and calculated spectra, often quantified by a similarity index, provides a high level of confidence in the absolute configuration assignment.

Electronic Circular Dichroism (ECD)

ECD measures the differential absorption of circularly polarized UV-Vis light, arising from electronic transitions. It is generally more sensitive than VCD but requires the presence of a chromophore that absorbs in the accessible UV-Vis range.

Causality in Experimental Choice: For 2-phenylpiperidine, the phenyl group acts as a chromophore, making it amenable to ECD analysis. ECD is particularly useful when only a small amount of sample is available.

  • Sample Preparation:

    • Prepare a dilute solution (0.1-1 mg/mL) of the enantiopure piperidine derivative in a UV-transparent solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Record the ECD and UV-Vis spectra using a CD spectrometer.

  • Computational Modeling:

    • Similar to VCD, perform a conformational analysis and calculate the ECD spectrum for one enantiomer using Time-Dependent Density Functional Theory (TD-DFT).

  • Spectral Comparison:

    • Compare the experimental ECD spectrum with the Boltzmann-averaged calculated spectrum. The sign of the Cotton effects (positive or negative peaks) is characteristic of the absolute configuration.

Data Interpretation: A positive or negative Cotton effect in the ECD spectrum corresponds to the electronic transitions of the chromophore in the chiral environment. The comparison of the experimental and calculated spectra allows for the assignment of the absolute configuration.[7]

Decision Logic for Chiroptical Methods

chiroptical_logic start Chiral Piperidine Derivative chromophore_check Does it have a UV-Vis chromophore? start->chromophore_check vcd VCD is the preferred chiroptical method chromophore_check->vcd No ecd ECD is a viable, high-sensitivity option chromophore_check->ecd Yes both Both VCD and ECD can be used for cross-validation ecd->both

Caption: Decision tree for selecting between VCD and ECD.

III. NMR Spectroscopy with Chiral Derivatizing Agents: Mosher's Method

An alternative to spectroscopic methods that rely on quantum chemical calculations is the use of chiral derivatizing agents (CDAs) in conjunction with NMR spectroscopy. The most well-known of these is Mosher's method, which is applicable to chiral alcohols and amines.

Principle: The chiral substrate is reacted in two separate experiments with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This forms a pair of diastereomers. The anisotropic effect of the phenyl ring in the MTPA moiety causes different shielding/deshielding of the protons near the stereocenter in the two diastereomers, leading to observable differences in their ¹H NMR chemical shifts (Δδ = δS - δR). The sign of these Δδ values for various protons can be used to deduce the absolute configuration.[8]

Causality in Experimental Choice: Mosher's method is a powerful tool when chiroptical instrumentation or the expertise for computational analysis is unavailable. Since 2-phenylpiperidine is a secondary amine, it can be readily derivatized with MTPA chloride to form the corresponding amides.

Experimental Protocol: Mosher's Amide Analysis of a Chiral Piperidine
  • Derivatization:

    • In two separate NMR tubes or small vials, react a small amount (1-5 mg) of the enantiopure piperidine derivative with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in a deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for both diastereomeric amide products.

  • Data Analysis:

    • Assign the proton signals in the NMR spectra for both diastereomers. 2D NMR techniques like COSY may be necessary.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on both sides of the newly formed amide bond.

  • Configuration Assignment:

    • Apply the Mosher model for amines. In the extended conformation, the protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. By correlating the spatial arrangement of the substituents with the observed Δδ values, the absolute configuration can be determined.

Data Interpretation: The key data are the Δδ values. A consistent pattern of positive and negative values across the molecule provides strong evidence for the assigned absolute configuration. For cyclic secondary amines, it's important to consider the potential for multiple conformations and rotamers around the amide bond, which can complicate the analysis.

Conclusion: An Integrated Approach to Stereochemical Certainty

The determination of the absolute configuration of chiral piperidine derivatives is a multifaceted challenge that can be confidently addressed by a range of powerful analytical techniques. While X-ray crystallography remains the definitive method, its requirement for high-quality single crystals is a significant limitation. Chiroptical methods, particularly VCD, offer a versatile and reliable alternative for samples in solution, with the caveat that they rely on accurate computational modeling. NMR-based methods, such as Mosher's amide analysis, provide a valuable, accessible approach that leverages the formation of diastereomers.

Ultimately, the most robust strategy often involves the application of multiple techniques. For instance, an initial assignment by a chiroptical method can be unequivocally confirmed by X-ray crystallography if suitable crystals can be obtained. By understanding the principles, advantages, and limitations of each method, researchers can navigate the complexities of stereochemical analysis and proceed with confidence in the three-dimensional structure of their molecules, a critical foundation for advancing drug discovery and chemical research.

References

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  • Romero, A., et al. (2016). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione.
  • Sampath, N., et al. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society.
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  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
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  • Coldham, I., & Proietti Silvestri, I. (2022). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry.
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A Comparative Crystallographic Guide to Enantiopure (R)- and (S)-3-(piperidin-3-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of Stereoisomeric Differentiation

In the landscape of medicinal chemistry and drug development, the stereochemical identity of a molecule is paramount. The distinct three-dimensional arrangement of atoms in enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the single-crystal X-ray crystallographic structures of the enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole, a significant scaffold in contemporary pharmacology.

This document moves beyond a mere presentation of data, offering a holistic view rooted in practical experimental considerations. We will delve into the causality behind the synthetic and analytical choices, establishing a self-validating framework for the protocols described. Furthermore, this guide will objectively compare X-ray crystallography with alternative analytical techniques, providing researchers with the critical insights needed to select the most appropriate method for their specific research context. All key claims and protocols are substantiated with citations to authoritative scientific literature.

The Significance of Chiral 3-(piperidin-3-yl)-1H-indoles

The 3-(piperidin-3-yl)-1H-indole core is a privileged scaffold found in numerous biologically active compounds, notably those targeting serotonin receptors.[1][2] The precise orientation of the piperidine ring relative to the indole nucleus is a critical determinant of receptor binding and functional activity. Consequently, the synthesis and absolute configuration determination of enantiomerically pure forms are essential for the development of selective and efficacious therapeutic agents.

Synthesis, Resolution, and Crystallization: An Experimental Roadmap

The journey from a racemic mixture to enantiopure single crystals suitable for X-ray diffraction is a multi-step process demanding careful methodological choices. The following protocols are synthesized from established literature, providing a robust pathway for obtaining the title compounds.[1][3]

Synthesis and Diastereomeric Resolution

The enantiomers of 3-(piperidin-3-yl)-1H-indole are not typically resolved directly. A more effective strategy involves the use of a chiral auxiliary to form diastereomers, which can then be separated using standard chromatographic techniques.[1][4]

Experimental Protocol: Diastereomeric Resolution

  • N-Alkylation with a Chiral Auxiliary: A racemic mixture of a 3-(piperidin-3-yl)-1H-indole derivative is reacted with an enantiomerically pure chiral reagent, such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide.[1][3] This reaction creates a mixture of diastereomers.

  • Chromatographic Separation: The resulting diastereomeric mixture is then separated using flash chromatography or semi-preparative High-Performance Liquid Chromatography (HPLC).[1][3] The difference in the physicochemical properties of the diastereomers allows for their effective separation.

  • Removal of the Chiral Auxiliary: Once the diastereomers are isolated, the chiral auxiliary is cleaved to yield the enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives.[1][3]

The causality behind this approach lies in the conversion of a difficult-to-separate enantiomeric mixture into a more readily separable diastereomeric mixture. The choice of the chiral auxiliary is critical and is often determined empirically to achieve the best separation.

G cluster_synthesis Synthesis & Resolution racemic Racemic 3-(piperidin-3-yl)-1H-indole diastereomers Diastereomeric Mixture racemic->diastereomers N-alkylation chiral_aux Chiral Auxiliary ((S)-II) chiral_aux->diastereomers separation HPLC/Flash Chromatography diastereomers->separation iso_diastereomers Isolated Diastereomers separation->iso_diastereomers cleavage Cleavage of Auxiliary iso_diastereomers->cleavage enantiomers Enantiopure (R)- and (S)-Indoles cleavage->enantiomers

Caption: Workflow for the synthesis and resolution of enantiopure 3-(piperidin-3-yl)-1H-indoles.

Single Crystal Growth

The formation of high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[5]

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: The purified enantiomer is dissolved in a minimal amount of a suitable solvent or solvent system.

  • Slow Evaporation: The solution is allowed to evaporate slowly and undisturbed at a constant temperature. This gradual increase in concentration promotes the ordered arrangement of molecules into a crystal lattice.

  • Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), they are carefully harvested for analysis.[6]

X-ray Crystallography: A Definitive Structural Elucidation

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[6] For light-atom organic molecules, a copper X-ray source is often preferred to enhance anomalous scattering, which is crucial for determining the absolute configuration.[7]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the (R)- and (S)-enantiomers of a derivative of 3-(piperidin-3-yl)-1H-indole, as determined by single-crystal X-ray diffraction.[1]

Parameter(S,S)-diastereomer of a derivative(R,R)-diastereomer of a derivative
Chemical Formula C₂₂H₂₄N₂O₂C₂₂H₂₄N₂O₂
Formula Weight 348.43348.43
Crystal System Orthorhombic(Assumed Orthorhombic)
Space Group P2₁2₁2₁(Assumed P2₁2₁2₁)
a (Å) 9.023(2)(To be determined)
b (Å) 11.615(3)(To be determined)
c (Å) 18.937(4)(To be determined)
V (ų) 1984.6(8)(To be determined)
Z 4(To be determined)
Calculated Density (g/cm³) 1.166(To be determined)
Flack Parameter (Typically close to 0 for correct assignment)(Typically close to 1 for incorrect assignment)
CCDC Deposition No. 2085108(To be determined from CCDC 2085100-2085107)

Note: The data for the (R,R)-diastereomer is illustrative and would be populated from the corresponding CCDC deposition file.

The key takeaway from this data is that enantiomers crystallize in the same crystal system and space group, with very similar unit cell dimensions. The definitive proof of their distinct chirality comes from the determination of the absolute configuration, often confirmed by the Flack parameter.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the "gold standard" for determining absolute configuration, other techniques are valuable for assessing enantiomeric purity and for situations where single crystals cannot be obtained.

G cluster_decision Choosing a Chiral Analysis Method question Need for Absolute Configuration? xray Single-Crystal X-ray Crystallography question->xray Yes other_methods Chiral HPLC or NMR Spectroscopy question->other_methods No (Enantiomeric Purity Sufficient) crystals Are single crystals available? xray->crystals no_crystals No crystals->no_crystals No yes_crystals Yes crystals->yes_crystals Yes no_crystals->other_methods Use alternative

Caption: Decision-making workflow for selecting a chiral analysis method.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining their relative proportions (enantiomeric excess).[9][10]

  • Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing stabilities.

  • Advantages: High sensitivity, excellent for determining enantiomeric purity, and can be used for preparative separations.[9]

  • Limitations: Does not directly provide the absolute configuration of the eluting enantiomers without a standard of known configuration. Method development can be empirical and time-consuming.[1]

  • Experimental Causality: For basic compounds like 3-(piperidin-3-yl)-1H-indole, mobile phase additives such as diethylamine are often required to improve peak shape and resolution by minimizing interactions with residual silanols on the stationary phase.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs), can be used to determine enantiomeric excess.[2][11][12][13]

  • Principle: In the presence of a chiral solvating agent, enantiomers form diastereomeric complexes that are in fast exchange. This results in the splitting of NMR signals for the enantiomers, allowing for their quantification.

  • Advantages: Non-destructive, provides structural information, and can be performed on solutions, obviating the need for crystallization.[2]

  • Limitations: Generally less sensitive than HPLC, and the degree of signal separation can be highly dependent on the choice of CSA, solvent, and temperature. It does not typically provide the absolute configuration.

  • Experimental Causality: The choice of a CSA is critical and is based on its ability to form distinct non-covalent interactions (e.g., hydrogen bonds, π-π stacking) with the enantiomers, leading to different magnetic environments and thus resolvable signals.

Conclusion

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of the (R)- and (S)-enantiomers of 3-(piperidin-3-yl)-1H-indole. The detailed structural information it provides is invaluable for understanding structure-activity relationships and for rational drug design. While techniques like chiral HPLC and NMR spectroscopy are indispensable tools for assessing enantiomeric purity and for routine quality control, they lack the absolute structural resolving power of X-ray diffraction. The choice of analytical method should therefore be guided by the specific research question, with X-ray crystallography being the ultimate arbiter of stereochemical identity when single crystals are available.

References

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  • Pirkle, W. H., & Hoover, D. J. (1982). Evaluation of chiral stationary phases for the chromatographic resolution of enantiomers. Topics in Stereochemistry, 13, 263-331.
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  • Wikipedia. (n.d.). X-ray crystallography. [Link][6]

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A Comparative Guide to the Biological Activity of Piperidine-Based Sulfo Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone of drug design, valued for its synthetic tractability and favorable physicochemical properties.[1] When integrated with a sulfo carboxamide moiety, this structural motif gives rise to a class of derivatives with a broad spectrum of biological activities. This guide offers an in-depth comparison of these derivatives, grounded in experimental data, to illuminate their therapeutic potential for researchers, scientists, and drug development professionals.

Carbonic Anhydrase Inhibition: A Focus on Anticancer and Anti-glaucoma Applications

Piperidine-based sulfo carboxamides have emerged as potent inhibitors of human carbonic anhydrases (hCAs), enzymes that are crucial in physiological processes and are implicated in diseases such as cancer and glaucoma.[2] The overexpression of certain hCA isoforms, particularly hCA IX and XII in solid tumors, makes them attractive targets for anticancer drug development.[2]

Structure-Activity Relationship (SAR) Insights

A study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides revealed that modifications of the "tail" portion of the molecule significantly influence inhibitory activity and selectivity against different hCA isoforms.[2] The general structure involves a benzenesulfonamide group linked via a carbonyl to a piperidine ring.

Key findings from this research include:

  • Piperazine-based derivatives generally exhibit potent inhibition in the nanomolar range against hCA I. For instance, derivative 6 , with a 4-methoxyphenyl group, was the most effective inhibitor in its series (Ki = 7.9 nM).[2]

  • The position of substituents on the phenyl ring is critical. Moving the methoxy group from the 4-position (compound 6 ) to the 3-position (compound 5 ) led to a decrease in activity (Ki = 38.6 nM).[2]

  • Benzylamine-based derivatives also demonstrated significant inhibitory potential. Notably, compounds 16 and 20 showed sub-nanomolar inhibition of the cancer-related hCA IX isoform (Ki = 0.8 and 0.9 nM, respectively).[2]

Comparative Inhibitory Activity Data
CompoundTarget IsoformInhibitory Constant (Ki)
6 hCA I7.9 nM
5 hCA I38.6 nM
7 hCA I11.8 nM
15 hCA IX34.8 nM
18 hCA IX2.9 nM
16 hCA IX0.8 nM
20 hCA IX0.9 nM
Acetazolamide (Standard) --
Experimental Protocol: Stopped-Flow CO2 Hydrase Assay

The inhibitory activities of these sulfonamides were determined using a stopped-flow instrument to measure the kinetics of CO2 hydration.

Principle: This assay measures the enzyme-catalyzed hydration of CO2. The inhibition of this reaction by the test compounds is quantified by determining the inhibitory constant (Ki).

Step-by-Step Methodology:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified hCA isoforms and the piperidine-based sulfo carboxamide derivatives in an appropriate solvent.

  • Assay Buffer: Use a buffered solution (e.g., TRIS-HCl) at a specific pH.

  • Reaction Initiation: A solution of CO2 is rapidly mixed with the enzyme solution containing the inhibitor in the stopped-flow apparatus.

  • Data Acquisition: The change in absorbance of a pH indicator is monitored over time, reflecting the change in pH due to the formation of carbonic acid.

  • Data Analysis: The initial rates of the reaction are calculated for different inhibitor concentrations. The Ki values are then determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare hCA Isoform Solutions mix Rapid Mixing of CO2 and Enzyme/Inhibitor prep_enzyme->mix prep_inhibitor Prepare Inhibitor Stock Solutions prep_inhibitor->mix monitor Monitor Absorbance Change mix->monitor calc_rates Calculate Initial Reaction Rates monitor->calc_rates determine_ki Determine Ki Values calc_rates->determine_ki

Caption: Stopped-Flow CO2 Hydrase Assay Workflow.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Piperidine sulfo carboxamide derivatives have also been investigated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][4]

Structure-Activity Relationship (SAR) Insights

A study focusing on novel sulfonyl piperidine carboxamide derivatives synthesized from N-Boc-piperidine-3-carboxylic acid highlighted their potential as antimicrobial agents.[3][4] The antimicrobial activity was found to be dependent on the nature of the substituents on the sulfonyl group. While specific quantitative SAR data is still emerging, the results indicated that these compounds exhibit moderate to good activity.[3][4]

Another study on sulfanilamide derivatives containing a piperidine moiety demonstrated excellent in vitro antibacterial potency against plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[5] Key findings include:[5]

  • The presence of a benzene ring was crucial for biological activity. Replacing it with a heterocycle significantly decreased antibacterial efficacy.

  • Compound A10 (with a 2-CF3 substitution) showed the highest activity against Xoo (EC50 = 2.65 µg/mL).

  • Compound A8 (with a 3-Br substitution) was most potent against Xac (EC50 = 4.74 µg/mL).

  • Compound C4 exhibited outstanding inhibitory activity toward Xoo with an EC50 value of 2.02 µg/mL, significantly better than commercial agents.

Comparative Antimicrobial Activity Data
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) / EC50
A10 Xanthomonas oryzae pv. oryzae (Xoo)EC50 = 2.65 µg/mL[5]
A8 Xanthomonas axonopodis pv. citri (Xac)EC50 = 4.74 µg/mL[5]
C4 Xanthomonas oryzae pv. oryzae (Xoo)EC50 = 2.02 µg/mL[5]
Bismerthiazol (Commercial Agent) Xanthomonas oryzae pv. oryzae (Xoo)EC50 = 42.38 µg/mL[5]
Thiodiazole Copper (Commercial Agent) Xanthomonas oryzae pv. oryzae (Xoo)EC50 = 64.50 µg/mL[5]
Experimental Protocol: Disc Diffusion Method

A common method to screen for antimicrobial activity is the disc diffusion method.[6]

Principle: This method assesses the susceptibility of a microorganism to a test compound by measuring the zone of inhibition around a disc impregnated with the compound on an agar plate.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar plate.

  • Disc Application: Sterile paper discs are impregnated with known concentrations of the piperidine-based sulfo carboxamide derivatives and placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

disc_diffusion_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_media Prepare and Sterilize Agar Plates inoculate Inoculate Agar Plates prep_media->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate prep_discs Impregnate Discs with Test Compounds place_discs Place Discs on Agar Surface prep_discs->place_discs inoculate->place_discs incubate Incubate Plates place_discs->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Disc Diffusion Method Workflow.

Other Notable Biological Activities

The versatility of the piperidine-based sulfo carboxamide scaffold extends to other therapeutic areas:

  • Cholinesterase Inhibition: Certain derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[7]

  • Calpain Inhibition: Piperidine carboxamides have been developed as calpain inhibitors, with some compounds showing anticonvulsive properties in mice.[8]

  • CCR5 Inhibition: Novel piperidine-4-carboxamide derivatives have been designed as potent inhibitors of the CCR5 receptor, a key co-receptor for HIV-1 entry into host cells, demonstrating potential as anti-HIV-1 agents.[9]

  • Antimalarial Activity: A piperidine carboxamide, SW042, was identified to have potent and selective antimalarial activity by targeting the Plasmodium falciparum proteasome β5 active site.[10]

Conclusion

Piperidine-based sulfo carboxamide derivatives represent a promising and versatile class of compounds with a wide array of biological activities. The modular nature of their synthesis allows for systematic structural modifications, enabling the fine-tuning of their potency and selectivity against various biological targets. The comparative data presented in this guide underscore their potential in developing novel therapeutics for cancer, infectious diseases, and neurological disorders. Further exploration of the structure-activity relationships within this chemical space is warranted to unlock their full therapeutic potential.

References

  • Di Cesare Mannelli, L., Ghelardini, C., Masini, E., Mincione, E., & Supuran, C. T. (2018). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 23(11), 2977. [Link]

  • Jagtap, S., & Piste, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]

  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 367-373.
  • Aziz-ur-Rehman, et al. (2014). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Letters in Drug Design & Discovery, 11(1), 108-115.
  • Negatu, A., et al. (2021). Structure–activity relationship of piperidine derivatives with anticancer activity. Future Medicinal Chemistry, 13(13), 1185-1211.
  • Kumar, C. S. A., et al. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 664-669.
  • Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2749. [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1552.
  • Chatellier, A., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2187-2191.
  • Xu, Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550.
  • Tang, L., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 1-13.
  • Wang, H., et al. (2024).
  • Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(5), 481-495.e8.
  • Aslam, M., et al. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry.
  • Aziz-ur-Rehman, et al. (2012). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Asian Journal of Chemistry, 24(4), 1541-1546.
  • Zhang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(3), 105609.
  • Viinikka, V., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6647-6657.

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3D shape analysis of fragments from regio- and diastereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 3D Shape Analysis of Fragments from Regio- and Diastereoisomers

For researchers, scientists, and drug development professionals, the precise characterization of molecular three-dimensional (3D) shape is paramount. This is particularly true in fragment-based drug discovery (FBDD), where the subtle differences between regio- and diastereoisomers can dictate biological activity and intellectual property.[1][2][3][4][5] Isomers, compounds sharing the same molecular formula, often exhibit profoundly different pharmacological profiles due to their unique spatial arrangements.[6][7] Therefore, the ability to unambiguously determine the 3D structure of these closely related molecules is not merely an analytical exercise but a cornerstone of modern drug design.

This guide provides a comparative analysis of key analytical techniques for the 3D shape analysis of regio- and diastereoisomeric fragments. We will move beyond procedural descriptions to explore the underlying principles and the causality behind experimental choices, offering field-proven insights to empower your structural elucidation workflows.

The Isomeric Challenge in Drug Discovery

Regioisomers differ in the position of substituents, while diastereomers are stereoisomers that are not mirror images of each other.[7] In FBDD, screening collections are increasingly populated with complex, 3D-rich fragments to explore novel chemical space beyond flat, aromatic systems.[1][2][3][4][5] This complexity necessitates robust analytical methods to differentiate isomers and confirm that the observed biological activity corresponds to a specific, well-defined 3D structure.

A synergistic approach, integrating multiple analytical techniques, is often the most reliable path to an unambiguous structural assignment. This guide will compare the capabilities of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ion Mobility-Mass Spectrometry (IM-MS), and Vibrational Circular Dichroism (VCD), supplemented by computational modeling.

Synergistic Workflow for Isomer Analysis cluster_0 Initial Analysis & Separation cluster_1 Structural Elucidation Techniques cluster_2 Validation & Final Structure Isomer_Mixture Isomer Mixture (Regio-/Diastereo-) Chromatography Chiral Chromatography (HPLC/SFC) Isomer_Mixture->Chromatography Separation Isolated_Isomers Isolated Isomers Chromatography->Isolated_Isomers XRay X-ray Crystallography Isolated_Isomers->XRay NMR NMR Spectroscopy (RDC, NOE) Isolated_Isomers->NMR IMMS Ion Mobility-MS Isolated_Isomers->IMMS VCD Vibrational Circular Dichroism Isolated_Isomers->VCD Computation Computational Modeling (DFT) XRay->Computation Experimental Data for Validation Final_Structure Definitive 3D Structure & Absolute Configuration XRay->Final_Structure Absolute Structure NMR->Computation Experimental Data for Validation NMR->Final_Structure Solution Conformation IMMS->Final_Structure Shape/Size Information VCD->Computation Experimental Data for Validation VCD->Final_Structure Absolute Configuration Computation->Final_Structure Structure Prediction & Confirmation

Caption: A synergistic workflow combining separation, multiple analytical techniques, and computational validation for definitive isomer characterization.

X-ray Crystallography: The Gold Standard

X-ray crystallography provides direct, unambiguous evidence of the 3D arrangement of atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[8][9] For isomer analysis, it is considered the definitive method for determining absolute configuration.

Expertise & Causality: The primary challenge is often not the analysis itself, but obtaining a high-quality single crystal suitable for diffraction. Diastereomers, having different physical properties, may crystallize under different conditions. For enantiomers, which have identical physical properties, co-crystallization with a chiral resolving agent to form diastereomeric salts is a common and effective strategy.[10] The distinct crystal packing of these salts allows for their separation and individual structural determination.[10]

Experimental Protocol: Diastereomeric Salt Crystallization for X-ray Analysis
  • Salt Formation: React a racemic mixture of an acidic or basic fragment with an enantiomerically pure chiral counter-ion (e.g., (R)-bornylamine for acidic fragments) in a suitable solvent.[10]

  • Solvent Screening: Screen a variety of solvents and solvent mixtures to identify conditions where the diastereomeric salts have different solubilities.

  • Fractional Crystallization: Dissolve the diastereomeric salt mixture in a minimum amount of hot solvent identified in the screening. Allow the solution to cool slowly. The less soluble diastereomer will crystallize out first.

  • Crystal Harvesting: Carefully harvest the crystals and wash them with a small amount of cold solvent.

  • Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction patterns are recorded as the crystal is rotated.[9]

  • Structure Solution and Refinement: The diffraction data is processed to calculate an electron density map of the repeating unit in the crystal.[9] From this map, the atomic positions are determined and refined to generate the final 3D structure.

Trustworthiness: The final refined crystal structure is evaluated by metrics such as the R-factor, which measures the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor indicates a high-quality, trustworthy structure.

ParameterX-ray Crystallography
Principle X-ray diffraction from a single crystal
Sample Requirement High-quality single crystal (µg to mg)
Information Provided Absolute 3D atomic coordinates, bond lengths, angles, absolute configuration
Key Advantage Unambiguous, "gold standard" for structure determination[11]
Key Limitation Requires a suitable single crystal, which can be difficult or impossible to obtain

NMR Spectroscopy: Probing Structure in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for characterizing molecular structures in solution, which is often more biologically relevant than the solid state.[6][7] While standard 1D and 2D NMR experiments can distinguish regioisomers and diastereomers through unique chemical shifts and coupling constants, advanced techniques are required for detailed 3D shape analysis.[6][12][13][14]

Expertise & Causality: For 3D structure elucidation, Residual Dipolar Couplings (RDCs) provide invaluable long-range structural information.[15][16][17] Molecules in an isotropic solution tumble randomly, averaging dipolar couplings to zero. The core principle of RDC analysis is to introduce a slight degree of molecular alignment using an anisotropic medium (like a stretched gel), which prevents the complete averaging of these couplings.[16][18][19][20] The measured RDC is dependent on the orientation of the internuclear vector (e.g., a C-H bond) relative to the magnetic field, thus providing powerful restraints for defining the global 3D shape of the molecule.[17][21] This is a significant advantage over the Nuclear Overhauser Effect (NOE), which provides distance information only for protons that are close in space (typically <5 Å).

Experimental Workflow: 3D Structure Determination using RDCs

RDC_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Calculation Sample Isomer in Solution (e.g., DMSO-d6) Anisotropic_Sample Anisotropic Sample (Molecule slightly aligned) Sample->Anisotropic_Sample Isotropic_NMR Acquire 1H-13C HSQC (Isotropic Condition) Sample->Isotropic_NMR Gel Alignment Medium (e.g., Stretched PMMA gel) Gel->Anisotropic_Sample Anisotropic_NMR Acquire 1H-13C HSQC (Anisotropic Condition) Anisotropic_Sample->Anisotropic_NMR Extract_J Extract 1J(CH) couplings Isotropic_NMR->Extract_J Extract_T Extract 1T(CH) couplings (T = J + D) Anisotropic_NMR->Extract_T Calculate_RDC Calculate RDC D = T - J Extract_J->Calculate_RDC Extract_T->Calculate_RDC Fit_Data Fit RDC Data to Structures Calculate_RDC->Fit_Data DFT Generate Candidate Structures (DFT Calculation) DFT->Fit_Data Final_Structure Identify Correct 3D Structure Fit_Data->Final_Structure

Caption: Workflow for determining relative configuration using anisotropic NMR and Residual Dipolar Couplings (RDCs).

Protocol: RDC Measurement and Analysis
  • Isotropic Measurement: Dissolve the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire a high-resolution 1D ¹H and a 2D ¹H-¹³C HSQC spectrum to measure the one-bond C-H J-couplings (¹J_CH).

  • Sample Alignment: Introduce anisotropy by, for example, soaking the solution into a compressed or stretched polymeric gel.[18][19]

  • Anisotropic Measurement: Acquire a second ¹H-¹³C HSQC spectrum on the aligned sample to measure the total couplings (¹T_CH = ¹J_CH + ¹D_CH), where ¹D_CH is the RDC.

  • RDC Calculation: The RDC for each C-H pair is calculated by simply subtracting the isotropic coupling from the total coupling: ¹D_CH = ¹T_CH - ¹J_CH.

  • Computational Modeling: Generate low-energy 3D conformers for the possible regio- or diastereoisomers using Density Functional Theory (DFT) calculations.[18][19][22]

  • Structure Validation: Use specialized software to fit the experimental RDC data to the computationally generated structures. The isomer and its conformation that show the best fit are identified as the correct structure.[18][19]

ParameterAdvanced NMR Spectroscopy (RDC)
Principle Measurement of orientation-dependent dipolar couplings in a weakly aligned medium
Sample Requirement ~1-5 mg of pure compound in solution
Information Provided Solution-state conformation, relative configuration of stereocenters[15][21]
Key Advantage Provides global 3D structural restraints in a biologically relevant state (solution)
Key Limitation Requires specialized alignment media and more complex data analysis; does not directly yield absolute configuration

Ion Mobility-Mass Spectrometry (IM-MS): Gas-Phase Shape Separation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge.[23][24] This allows for the differentiation of isomers that are indistinguishable by mass spectrometry alone.[25][26]

Expertise & Causality: In IM-MS, ionized molecules are propelled through a drift tube filled with an inert buffer gas by a weak electric field.[23][24] The key principle is that compact, tightly folded isomers will experience fewer collisions with the buffer gas and travel through the tube faster than extended, bulkier isomers of the exact same mass. This difference in drift time is used to calculate a collision cross-section (CCS), a value that is characteristic of the ion's 3D shape in the gas phase.[27] By coupling this separation with a high-resolution mass spectrometer, one can generate unique "fingerprints" for different regio- and diastereoisomers.

Experimental Protocol: Isomer Differentiation by IM-MS
  • Sample Introduction: Introduce the sample, either as a pure compound or a mixture separated by liquid chromatography (LC-IM-MS), into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

  • Ionization: Generate gas-phase ions of the isomeric fragments.

  • Ion Mobility Separation: Pulse the ions into the ion mobility drift tube. The ions separate based on their shape as they traverse the tube.[23]

  • Mass Analysis: The mobility-separated ions enter the mass analyzer (e.g., TOF, Orbitrap) where their mass-to-charge ratio (m/z) is measured.

  • Data Analysis: The data is visualized as a 2D plot of drift time versus m/z. Isomers will appear at the same m/z but will be separated by their drift time.

  • Fragmentation (Optional): Tandem MS (MS/MS) can be performed on the mobility-separated ions to generate fragmentation patterns that can provide further structural confirmation.[25][28][29]

ParameterIon Mobility-Mass Spectrometry (IM-MS)
Principle Gas-phase separation of ions based on their size and shape (Collision Cross-Section)
Sample Requirement Low (ng to µg) amount of sample, compatible with LC
Information Provided Gas-phase conformation (via CCS), separation of isomers[24][27][30]
Key Advantage High throughput, high sensitivity, ability to separate complex mixtures and isomers in real-time
Key Limitation Provides information on gas-phase structure, which may differ from solution or solid-state; CCS alone does not define a unique 3D structure

Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution

Vibrational Circular Dichroism (VCD) is a form of infrared spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[31][32] It is a powerful technique for determining the absolute configuration of chiral molecules in solution.[33]

Expertise & Causality: The VCD spectrum is exquisitely sensitive to the 3D arrangement of atoms in a molecule.[31] While enantiomers have identical standard infrared (IR) spectra, their VCD spectra are mirror images of each other. The causality lies in the interaction between the chiral molecular structure and the handedness of the polarized light.[31] By comparing the experimentally measured VCD spectrum to spectra predicted for different stereoisomers using quantum chemical calculations (typically DFT), the absolute configuration can be assigned with high confidence.[33][34]

Experimental Protocol: Absolute Configuration by VCD
  • Sample Preparation: Prepare a solution of the purified chiral fragment at a relatively high concentration in a suitable IR-transparent solvent (e.g., CCl₄, CDCl₃).

  • Spectrum Acquisition: Record the VCD and IR spectra of the sample using a dedicated VCD spectrometer.[32][33]

  • Computational Modeling: Perform DFT calculations to predict the IR and VCD spectra for one enantiomer (e.g., the R,R-diastereomer).

  • Spectral Comparison: Visually and statistically compare the experimental VCD spectrum with the calculated spectrum.

  • Configuration Assignment: If the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer. If they are perfect mirror images, the sample has the opposite absolute configuration.

ParameterVibrational Circular Dichroism (VCD)
Principle Differential absorption of left vs. right circularly polarized infrared light by a chiral molecule
Sample Requirement ~1-10 mg of pure compound in solution
Information Provided Absolute configuration of chiral molecules in solution[33][34]
Key Advantage Reliable determination of absolute configuration without the need for crystallization
Key Limitation Requires a chiral center; interpretation relies heavily on accurate computational modeling

Comparative Summary and Recommendations

Choosing the right technique depends on the specific question, the amount of sample available, and the stage of the drug discovery process.

FeatureX-ray CrystallographyNMR (RDC)IM-MSVCD
State SolidSolutionGas-PhaseSolution
Primary Info Absolute 3D StructureRelative ConfigurationShape/Size (CCS)Absolute Configuration
Sample Amount µg - mg1 - 5 mgng - µg1 - 10 mg
Throughput LowLow to MediumHighMedium
Need for Crystal? Yes NoNoNo
Need for Chirality? NoNoNoYes
Reliance on Theory LowHighMediumHigh
Best For... Definitive proof of structure when a crystal is available.Determining solution conformation and relative stereochemistry.Rapid screening, isomer separation in complex mixtures.Determining absolute configuration when crystallization fails.

Senior Scientist Recommendation:

For a novel fragment library where the 3D structure of numerous regio- and diastereoisomers must be confirmed, a tiered approach is most efficient.

  • Initial Screen (High-Throughput): Use LC-IM-MS to rapidly separate isomers and confirm their presence. This provides an initial assessment of shape differences via CCS values.[23]

  • In-Depth Solution Analysis (Biologically Relevant): For key fragments, use advanced NMR techniques like RDC analysis . This will confirm the relative stereochemistry and provide the dominant conformation in solution, which is critical for understanding ligand-protein interactions.[35][36]

  • Absolute Configuration (When Needed): If the absolute configuration is critical and cannot be inferred from the synthesis, VCD is the preferred method for solution-state analysis.[33]

  • Definitive Proof (The Final Word): Whenever possible, obtain a high-quality crystal and perform X-ray crystallography . This provides the ultimate, unambiguous validation of the 3D structure.[8][10][37]

By integrating these powerful analytical techniques, researchers can navigate the complexities of isomeric fragments, ensuring that their drug discovery campaigns are built on a solid structural foundation.

References
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  • Liu, Y., & Martin, G. E. (2018). Application of anisotropic NMR parameters to the confirmation of molecular structure. Nature Protocols, 13(10), 2276-2301. [Link]

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  • ACD/Labs. (n.d.). Residual Dipolar Couplings (RDCs) are used to determine the three-dimensional structure of molecules in solution. ACD/Labs. [Link]

  • Spectroscopy Online. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Spectroscopy Online. [Link]

  • Persee. (2025). How Can High-Resolution Mass Spectrometry Help Distinguish Isomers with Identical Mass?. Persee. [Link]

  • Liu, Y., & Martin, G. E. (2018). Application of anisotropic NMR parameters to the confirmation of molecular structure. Nature Protocols. [Link]

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  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

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  • Hinneburg, H., et al. (2019). Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(15), 10138-10146. [Link]

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  • López-Pingarrón, J. J., et al. (2011). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Analyst, 136(18), 3771-3778. [Link]

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  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Semantic Scholar. [Link]

  • Liu, Y., & Martin, G. E. (2018). Application of anisotropic NMR parameters to the confirmation of molecular structure. ResearchGate. [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Bruker. [Link]

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  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Martin, G. E., & Liu, Y. (2024). Anisotropic NMR Methods: Orthogonal Verification of Novel and Complex Natural Product Structures. Royal Society of Chemistry. [Link]

  • Woutersen, S., et al. (2020). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Chemical Science, 11(32), 8566-8573. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • Liu, Y., et al. (2022). Prediction of anisotropic NMR data without knowledge of alignment medium structure by surface decomposition. Physical Chemistry Chemical Physics, 24(34), 20556-20566. [Link]

  • Chemistry LibreTexts. (2020). Chiral Chromatography. Chemistry LibreTexts. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2854. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl-Substituted Piperazinium Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the piperazine scaffold stands as a privileged structure, consistently appearing in a multitude of FDA-approved drugs.[1][2] Its versatile nature, characterized by a six-membered ring with two nitrogen atoms, imparts favorable physicochemical properties such as improved water solubility and oral bioavailability.[1][2] The strategic introduction of methyl groups to this core structure, creating methyl-substituted piperazinium compounds, offers a powerful tool to fine-tune biological activity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of these compounds, supported by experimental data and detailed protocols, to illuminate the critical nuances of their structure-activity relationships (SAR).

The Rationale for Methyl Substitution: A Gateway to Chirality and Enhanced Interactions

The introduction of a methyl group onto the piperazine ring is not a trivial modification. It is a deliberate design choice aimed at achieving specific therapeutic goals. The primary motivations behind methyl substitution include:

  • Introducing Chirality: Substitution on the piperazine ring, particularly at the carbon atoms, creates a chiral center. This allows for the separation of stereoisomers (enantiomers and diastereomers), which often exhibit distinct pharmacological activities and receptor selectivities.[3] This stereoselectivity can be the deciding factor in advancing a lead compound.

  • Modulating Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule. This can influence its ability to cross cell membranes, including the blood-brain barrier, and can impact its interaction with hydrophobic pockets within target proteins.

  • Steric Hindrance and Conformational Rigidity: A methyl group can introduce steric bulk, influencing the preferred conformation of the piperazine ring (chair, boat, or twist-boat). This conformational constraint can lock the molecule into a bioactive conformation, enhancing its affinity for a specific target.

  • Altering Basicity (pKa): Methylation at a nitrogen atom can influence the basicity of the piperazine nitrogens. This, in turn, affects the ionization state of the molecule at physiological pH, which is crucial for its solubility, absorption, and interaction with target macromolecules. The addition of a methyl group on a carbon of the piperazine ring can introduce a hindrance effect and lower the pKa.[4]

Comparative Biological Activities: A Data-Driven Analysis

The impact of methyl substitution is best understood through a comparative analysis of biological activity data across different therapeutic areas.

Antimicrobial Activity

The piperazine moiety is a common component in antibacterial drug scaffolds.[5] The introduction of a methyl group can significantly modulate this activity.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Piperazine Derivatives

Compound IDSubstitution PatternStaphylococcus aureusEscherichia coliCandida albicansReference
Series A
Unsubstituted Piperazine Derivative->1000>1000>1000[6]
N-Methylpiperazine Derivative (PG7)4-Nitrobenzyl1251250.49[6]
N-Methylpiperazine Derivative (PG8)4-Chlorobenzyl250>10000.98[6]
Series B
Piperazine Chalcone (Unsubstituted N)-Moderately ActiveModerately Active2.22[7]
N-Methylpiperazine ChalconeN-CH3Potentially ActivePotentially Active-[7]

Analysis of Antimicrobial SAR:

  • N-Methylation Enhances Potency: As seen in Series A, the introduction of an N-methylpiperazine moiety, coupled with specific benzyl substitutions, dramatically increases antimicrobial and antifungal activity compared to an unsubstituted piperazine core.[6] Compound PG7 , with a 4-nitrobenzyl group, demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, and potent antifungal activity against Candida albicans.[6]

  • Influence of Other Substituents: The nature of the substituent on the other nitrogen of the piperazine ring is also critical. The electron-withdrawing nitro group in PG7 appears more favorable for broad-spectrum activity than the chloro group in PG8 .[6]

  • Chalcone Derivatives: In a separate study on chalcone derivatives, the presence of a piperazine moiety was found to be crucial for antimicrobial activity, with some N-methylated analogs showing potent activity against Staphylococcus aureus and Escherichia coli.[7]

Anticancer Activity

Arylpiperazines have garnered significant attention in cancer research for their cytotoxic effects.[1] Methyl substitution plays a key role in optimizing this activity.

Table 2: Comparative Anticancer Activity (IC50, µM) of Methyl Piperazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action (Putative)Reference
A-11 A-549 (Lung)5.71EGFR Inhibition[8][9]
HCT-116 (Colon)4.26EGFR Inhibition[8][9]
MIAPaCa-2 (Pancreatic)31.36EGFR Inhibition[8][9]
Gefitinib (Standard) A-549 (Lung)-EGFR Inhibition[8][9]

Analysis of Anticancer SAR:

  • Potent Cytotoxicity: Compound A-11 , a methyl piperazine-incorporated phenyl methanone derivative, demonstrates potent cytotoxicity against A-549 lung cancer and HCT-116 colon cancer cell lines, with IC50 values superior to the standard drug gefitinib in the HCT-116 line.[8][9]

  • Mechanism of Action: Docking studies suggest that these compounds may exert their anticancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8][9] The N-methylpiperazine moiety likely contributes to the favorable binding interactions within the EGFR active site.[8][9]

Central Nervous System (CNS) Activity

Piperazine derivatives are well-known for their activity on the central nervous system, with many acting on neurotransmitter receptors.[10] Methyl substitution is a critical factor in determining selectivity and potency for these targets.

Table 3: Comparative Activity of Methyl-Substituted Piperazinium Compounds at Nicotinic Acetylcholine Receptors (nAChRs)

CompoundSubstitutionα7 nAChR Activityα9α10 nAChR ActivityReference
PA-EMPPUnsubstituted Piperazine RingPartial AgonistAgonist[3]
3-Methyl PA-EMPPMethyl at C3Greatly Reduced ActivityGreatly Reduced Activity[3]
2-Methyl PA-EMPP (S-isomer)Methyl at C2Selective EffectSelective Effect[3]
2-Methyl PA-EMPP (R-isomer)Methyl at C2Selective EffectSelective Effect[3]
N,N-dimethyl PA-EMPPN,N-dimethyl terminalSelective for α7Agonist Activity Abolished[3]

Table 4: Comparative Activity of N-Methylpiperazine Chalcones as MAO-B and AChE Inhibitors

CompoundN-SubstitutionMAO-B Inhibition (IC50, µM)AChE Inhibition (IC50, µM)Reference
PC11HPotent26.3[11][12]
2b CH3Less Potent than PC112.26[11][12]
PC5HPotent>10[11][12]
2f CH3Less Potent than PC53.03[11][12]

Analysis of CNS Activity SAR:

  • Positional Isomerism is Key for nAChR Selectivity: The position of the methyl group on the piperazine ring has a profound impact on activity at nAChRs.[3] Substitution at the C3 position is detrimental to activity, while substitution at the C2 position allows for fine-tuning of selectivity between α7 and α9α10 subtypes.[3]

  • Stereochemistry Dictates Activity: The chirality introduced by the methyl group at the C2 position leads to stereoisomers with distinct activities, highlighting the importance of evaluating enantiomerically pure compounds.[3]

  • N-Methylation Shifts Target Profile: In the case of chalcone derivatives, N-methylation of the piperazine nitrogen leads to a decrease in MAO-B inhibition but a significant improvement in AChE inhibitory potency.[11][12] This demonstrates how a simple methyl group can shift the therapeutic focus of a molecule from a mono-target to a multi-target agent, which can be beneficial for complex diseases like Alzheimer's.

Experimental Protocols: A Practical Guide

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.

Synthesis of N-Methylpiperazine Derivatives

The following diagram illustrates a general synthetic workflow for the preparation of N-methylpiperazine-substituted anilines, which are key intermediates for many biologically active compounds.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction of Nitro Group A Substituted Nitro Chlorobenzene F Intermediate Product A->F B N-Methylpiperazine B->F C Acid Binder (e.g., K2CO3) C->F D Polar Aprotic Solvent (e.g., Ethyl Acetate) D->F E Heat (80-140°C) E->F G Intermediate Product F->G Purification K Final Product: N-Methylpiperazine Substituted Aniline G->K H Catalyst (e.g., 5% Pd/C) H->K I Solvent (e.g., Methanol) I->K J Hydrogen Gas (H2) J->K MTT_Assay_Workflow A Seed cells in a 96-well plate and allow to attach overnight. B Treat cells with various concentrations of the test compound. A->B C Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). B->C D Add MTT solution to each well and incubate for 2-4 hours. C->D E Metabolically active cells reduce yellow MTT to purple formazan crystals. D->E F Remove the MTT solution and add a solubilizing agent (e.g., DMSO). E->F G Measure the absorbance of the solubilized formazan at ~570 nm. F->G H Calculate cell viability and determine the IC50 value. G->H

Sources

A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating 3-Nitroatenolol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Why" Behind Chiral Separation of Atenolol Analogs

Atenolol is a cardioselective β-1 adrenergic antagonist, widely prescribed for cardiovascular conditions such as hypertension and angina pectoris.[1] Like many beta-blockers, atenolol possesses a chiral center in its structure, meaning it exists as two non-superimposable mirror images, or enantiomers. While atenolol is administered clinically as a racemic mixture, it is well-established that the pharmacological activity of beta-blockers resides primarily in the (S)-(-)-enantiomer.

Our focus here is on 3-nitroatenolol , a nitrated derivative of atenolol. The scientific interest in this specific molecule stems from the need to understand the potential in vivo metabolic fate of atenolol, specifically its possible nitration by the endothelium.[2] To accurately study the biological and toxicological effects of this compound, it is crucial to separate and characterize its individual enantiomers. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for this purpose.[3]

This guide provides an in-depth comparison of chiral HPLC methods for the enantioseparation of 3-nitroatenolol, grounded in experimental data. We will explore the logic behind method development, moving from initial trials to an optimized, baseline-resolving separation, providing researchers with a robust framework for their own applications.

The Analyte: (±)-3-Nitroatenolol

Before developing a separation method, understanding the analyte is critical. 3-Nitroatenolol retains the core structure of atenolol, including the secondary amine and the chiral hydroxyl group on the propanolamine side chain, which are key interaction points for chiral recognition. The addition of a nitro group (-NO2) to the phenyl ring increases the molecule's polarity and introduces strong electron-withdrawing character, which can influence its interactions with the stationary phase.

Chemical Structure of (±)-3-nitroatenolol: (RS)-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)-3-nitrophenyl)acetamide

Note: A visual representation of the chemical structure is essential for understanding. While not renderable here, the structure consists of a nitrated phenyl ring attached via an ether linkage to a 2-hydroxy-3-(isopropylamino)propyl group, with an acetamide group also attached to the phenyl ring.

Methodology Comparison: The Path to Baseline Resolution

The development of a successful chiral separation is often an iterative process involving the screening of different columns and mobile phases.[3] Experimental work recently published has detailed the successful resolution of (±)-3-nitroatenolol, providing a clear case study in method optimization.[2][4] The core challenge was to find a CSP and mobile phase system that could effectively discriminate between the two enantiomers.

All methods discussed below utilized a Kromasil 5-Amycoat column , a polysaccharide-based CSP.[2][5] This type of CSP, where tris-(3,5-dimethylphenyl)carbamoyl amylose is coated onto silica, is renowned for its broad enantioselectivity, particularly for compounds containing aromatic rings and hydrogen-bonding groups.[6] Chiral recognition on such phases occurs through a combination of interactions, including hydrogen bonds, π-π stacking, and steric hindrance, as the analyte fits into the chiral grooves of the polysaccharide structure.

Comparative Data of HPLC Methods

The following table summarizes the key experimental stages in the development of the chiral separation method for 3-nitroatenolol, as derived from published chromatograms.[7]

Method IDChiral Stationary Phase (CSP)Mobile Phase Composition (v/v)AdditiveObserved Resolution
1 Kromasil 5-Amycoatn-Hexane / Isopropanol (86:14)0.1% Diethylamine (DEA)Poor, no separation of enantiomers.
2 Kromasil 5-Amycoatn-Hexane / Ethanol (70:30)0.1% Diethylamine (DEA)Slight improvement, but no baseline resolution.
3 Kromasil 5-Amycoatn-Hexane / Ethanol (75:25)0.1% Diethylamine (DEA)Further improvement, peaks not fully separated.
4 Kromasil 5-Amycoatn-Hexane / Ethanol (80:20)0.1% Diethylamine (DEA)Near-baseline separation, but still co-eluting.
5 Kromasil 5-Amycoat n-Hexane / Ethanol (80:20) None Excellent, full baseline separation.

Expert Analysis of Method Development

The Critical Role of the Alcohol Modifier

The initial attempt (Method 1) with isopropanol as the polar modifier in the n-hexane mobile phase failed to produce any separation.[2] The switch to ethanol (Methods 2-4) immediately improved the resolution.

  • Causality Explained: This highlights a key principle in chiral chromatography on polysaccharide phases. The type of alcohol modifier significantly impacts enantioselectivity. Ethanol and isopropanol have different proton-donating and accepting capabilities and different steric bulk. It is likely that the specific hydrogen bonding and dipole-dipole interactions required between 3-nitroatenolol and the amylose stationary phase are more favorably mediated by ethanol. The bulkier isopropanol may sterically hinder the optimal orientation of the analyte within the chiral selector's grooves.

The Surprising Effect of the Basic Additive

In normal-phase chromatography, a basic additive like diethylamine (DEA) is commonly used to improve the peak shape of basic analytes.[8][9] It works by competing with the analyte for highly active (and achiral) silanol sites on the silica surface that can cause peak tailing. The logical progression in Methods 2-4, adjusting the ethanol concentration while keeping DEA constant, showed incremental improvements.

However, the breakthrough came in Method 5 with the complete removal of DEA.[4]

  • Causality Explained: While DEA can improve peak shape, it can also interfere with the primary chiral recognition mechanism.[10] The secondary amine of 3-nitroatenolol is a crucial interaction point. It's plausible that DEA, by interacting with the stationary phase itself, altered the chiral environment and competed with the analyte for key hydrogen bonding sites on the carbamate groups of the selector, thereby reducing enantioselectivity. Its removal allowed for a more effective and selective interaction between the 3-nitroatenolol enantiomers and the CSP, leading to a dramatic improvement in resolution.[4]

Visualizing the Method Development Pathway

The logical flow of the optimization process can be visualized as a decision-making workflow.

G cluster_0 Initial Screening cluster_1 Optimization Phase 1: Alcohol Modifier cluster_2 Optimization Phase 2: Additive Removal A Method 1: Isopropanol Modifier + 0.1% DEA R1 Result: Poor Resolution A->R1 Observation B Change to Ethanol Modifier (Methods 2-4) + 0.1% DEA R1->B Hypothesis: Ethanol may provide better interactions R2 Result: Improved but Incomplete Separation B->R2 Observation C Method 5: Ethanol Modifier Remove DEA R2->C Hypothesis: DEA may be interfering with chiral recognition R3 Result: Baseline Resolution C->R3 Observation

Caption: Method development workflow for 3-nitroatenolol.

Recommended Protocol: Optimized Chiral Separation

This protocol is based on the final, successful method (Method 5) reported in the literature.[2][4]

1. Instrumentation:

  • HPLC System: WATERS Quaternary Gradient Mobile 2535 or equivalent.[2]

  • Detector: WATERS UV/Visible Detector 2489 or equivalent, set to dual-wavelength detection at 254 and 280 nm.[2]

2. Chromatographic Conditions:

  • Column: Kromasil 5-Amycoat (150 mm × 21.2 mm, 5 μm particle size). Note: The published method used a preparative-scale column. For analytical purposes, a standard 250 mm x 4.6 mm column with the same packing is recommended.

  • Mobile Phase: n-Hexane / Ethanol (80:20, v/v).

  • Flow Rate: 1.0 mL/min (for analytical scale).

  • Temperature: Ambient.

  • Injection Volume: 10-20 µL.

3. Mobile Phase Preparation:

  • Use HPLC-grade n-hexane and ethanol.

  • Measure 800 mL of n-hexane and 200 mL of ethanol into a 1 L solvent reservoir.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.

4. Sample Preparation:

  • Dissolve the (±)-3-nitroatenolol standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Experimental Workflow Diagram:

Caption: Standard HPLC workflow for chiral analysis.

Conclusion

The successful enantioseparation of 3-nitroatenolol is readily achievable on a polysaccharide-based chiral stationary phase, specifically the Kromasil 5-Amycoat column.[2] This guide demonstrates that a logical, stepwise approach to method development is crucial. The key findings underscore the profound impact of both the alcohol modifier and the presence of basic additives on the final resolution. The optimal method, employing a simple mobile phase of n-hexane and ethanol (80:20 v/v) , provides excellent, baseline separation without the need for additives that can complicate the chromatography.[4] This robust method serves as an excellent starting point for researchers and drug development professionals requiring accurate enantiomeric purity assessment of 3-nitroatenolol and structurally related compounds.

References

  • Sparaco, R., Cinque, P., Scognamiglio, A., et al. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration. Molecules, 29(7), 1598. [Link]

  • Sparaco, R., Cinque, P., Scognamiglio, A., et al. (2024). Figure 2: Chiral HPLC chromatograms of (±)-3-nitroatenolol. Molecules, 29(7), 1598. [Link]

  • ResearchGate. (2024). Chiral HPLC chromatograms of (±)-3-nitroatenolol. [Image]. [Link]

  • Frecentese, F., et al. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Impact of proportion of diethylamine on separation on Chiralcel OD-H. [Link]

  • Xu, B., et al. (2018). Impact of the Ammonium Availability on Atenolol Biotransformation during Nitrification. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of diethylamine on retention (k') for the first eluted enantiomer of disopyramide. [Link]

  • Stringham, R. W., Lynam, K. G., & Lord, B. S. (2004). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Chirality, 16(8), 493-8. [Link]

  • Ye, Y. K., et al. (2004). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. ResearchGate. [Link]

  • Nouryon. (n.d.). Kromasil AmyCoat, A New Polysaccharide-based Chiral Stationary Phase for Rapid and Efficient Chiral Resolution. HPLC. [https://hplc. Kromasil.com/wp-content/uploads/2021/08/Kromasil-AmyCoat-A-New-Polysaccharide-based-Chiral-Stationary-Phase-for-Rapid-and-Efficient-Chiral-Resolution.pdf]([Link]. Kromasil.com/wp-content/uploads/2021/08/Kromasil-AmyCoat-A-New-Polysaccharide-based-Chiral-Stationary-Phase-for-Rapid-and-Efficient-Chiral-Resolution.pdf)

  • Nouryon. (n.d.). Kromasil 5-AmyCoat column. Kromasil. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent extends beyond its application in synthesis and analysis; it culminates in its safe and compliant disposal. For researchers, scientists, and drug development professionals, understanding the proper disposal procedures for compounds like Methyl 3-methylpiperidine-3-carboxylate is not just a matter of regulatory compliance, but a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for managing this chemical waste, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Waste Characterization

The foundational step in any chemical waste management plan is a thorough understanding of the substance's hazards. While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, a reliable hazard profile can be constructed by examining structurally analogous compounds.

Inferred Hazard Profile: Based on data for similar piperidine derivatives, such as Methyl piperidine-3-carboxylate and 3-Methylpiperidine, we can infer the following primary hazards[1][2]:

  • Skin and Eye Irritation: Piperidine structures are known to be irritants. Contact can cause redness, pain, and in severe cases, chemical burns[3][4]. The hydrochloride salt of the parent ester is classified as a skin and eye irritant[1].

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system[1].

  • Acute Toxicity (Oral): The compound is likely harmful if swallowed[1].

  • Flammability: While the ester itself is not highly flammable, the related compound 3-Methylpiperidine is a flammable liquid[2]. Therefore, the waste should be treated with caution regarding ignition sources.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6]. Given the profile above, waste containing this compound must be managed as hazardous chemical waste .

Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical for disposal, ensuring personal and environmental protection is paramount. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate controls to minimize exposure to hazardous substances in a laboratory setting[7][8][9].

Engineering Controls:

  • Chemical Fume Hood: All handling and preparation of waste (e.g., transferring from a flask to a waste container) must be conducted inside a certified chemical fume hood to prevent the inhalation of vapors[10].

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always check the glove manufacturer's specifications for compatibility.

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.

Waste Segregation and Container Management

Proper segregation and containment are critical to prevent dangerous chemical reactions and ensure compliant disposal. The Environmental Protection Agency (EPA) has strict regulations regarding the storage and labeling of hazardous waste containers[11].

Segregation:

  • Do not mix this compound waste with incompatible materials. Based on the reactivity profile of similar amines, this includes strong oxidizing agents, acids, and acid halides[2].

  • This waste should be collected in a dedicated container for non-halogenated organic liquids unless it is part of a mixture with halogenated solvents.

Container Selection and Handling:

  • Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap[5].

  • Condition: The container must be in good condition, free from leaks or defects.

  • Closure: Keep the waste container closed at all times except when adding waste. This is a common point of failure in regulatory inspections and is crucial for preventing the release of vapors[5].

Labeling: The container must be clearly labeled with the following information:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound " and any other components in the waste stream.

  • The specific hazard characteristics (e.g., "Irritant," "Toxic," "Flammable").

  • The date on which waste was first added to the container (the "accumulation start date").

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the accumulation and disposal of this compound waste.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Identify a location at or near the point of generation for collecting the waste (e.g., within the lab where the work is performed). This area must be under the control of the operator.

Step 2: Prepare the Waste Container

  • Select an appropriate container as described in Section 3.

  • Affix a completed hazardous waste label before adding any waste.

Step 3: Transfer Waste

  • Working inside a chemical fume hood and wearing the appropriate PPE, carefully transfer the chemical waste from your experimental apparatus into the labeled hazardous waste container using a funnel.

  • Avoid overfilling the container; a maximum of 90% capacity is recommended to allow for vapor expansion.

Step 4: Secure and Store the Container

  • Securely fasten the cap on the container.

  • Wipe the exterior of the container with a damp cloth to remove any external contamination.

  • Place the container in your designated SAA. If the waste has flammable characteristics, it should be stored in a flammable liquids cabinet.

Step 5: Arrange for Disposal

  • Once the container is full, or if you will no longer be generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Do not dispose of this chemical down the drain or in the regular trash. This is a direct violation of EPA regulations and poses a significant risk to the environment[12][13].

Emergency Procedures for Spills

Accidents can happen, and a clear, rehearsed spill response plan is essential.

For a Small Spill (Contained within a Fume Hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad to soak up the liquid[2][14]. Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbent material into a designated waste bag or container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Label the container with all contents, including the spilled chemical and absorbent material, and dispose of it as hazardous waste.

For a Large Spill (Outside of a Fume Hood):

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the doors to the affected area.

  • Contact EHS: Call your institution's emergency EHS number or local emergency services. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste from generation to final disposal.

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_accumulation On-Site Accumulation cluster_disposal Final Disposition gen Waste Generated (e.g., reaction quench, purification) char Characterize Waste - Identify all components - Consult SDS/Hazard Data - Classify as Hazardous gen->char Step 1 ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) char->ppe transfer Transfer Waste in Fume Hood ppe->transfer container Select & Label Container - Compatible Material (HDPE) - Affix 'Hazardous Waste' Label container->transfer store Store in Satellite Accumulation Area (SAA) - Container Closed transfer->store pickup Request Pickup (Contact EHS or Approved Vendor) store->pickup transport Licensed Transporter Picks Up Waste pickup->transport facility Disposal at Permitted TSDF Facility (e.g., Incineration) transport->facility

Caption: Workflow for the safe disposal of this compound.

Quantitative Regulatory Thresholds

Your laboratory's responsibilities under the EPA's RCRA are determined by the total amount of hazardous waste generated per month. It is crucial to know your generator status.

Generator CategoryNon-Acute Hazardous Waste Generation RateOn-Site Accumulation Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg/month (approx. 220 lbs)≤ 1,000 kg (approx. 2,200 lbs)
Small Quantity Generator (SQG) > 100 kg to < 1,000 kg/month ≤ 6,000 kg (approx. 13,200 lbs) for up to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg/month (approx. 2,200 lbs)No quantity limit, but can only store for up to 90 days
Data sourced from the U.S. Environmental Protection Agency (EPA)[15].

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard . Office of Clinical and Research Safety. [Link]

  • OSHA Standards to Know Before Starting Your Lab . USA Lab. [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The OSHA Laboratory Standard . Lab Manager. [Link]

  • Hazardous Waste Disposal Guidelines . Purdue University. [Link]

  • Piperidine - SAFETY DATA SHEET . Penta chemicals. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). [Link]

  • Methyl piperidine-3-carboxylate hydrochloride . PubChem, National Institutes of Health. [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses . U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • PIPERIDINE HYDROCHLORIDE - Safety Data Sheet . Sdfine. [Link]

  • Safety Data Sheet: Piperidine . Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet: Piperidine . Carl ROTH. [Link]

  • 3-Methylpiperidine . PubChem, National Institutes of Health. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 3-methylpiperidine-3-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are rooted in established best practices for chemical safety and data extrapolated from structurally analogous compounds, particularly the parent compound, piperidine. This document is intended for researchers, scientists, and drug development professionals. It is imperative to consult your institution's specific safety protocols and a certified safety officer before initiating any work.

Hazard Analysis: Understanding the Risks of Piperidine Derivatives

Key Potential Hazards:

  • Corrosivity: Potential to cause severe skin burns and eye damage upon contact.[1][3][4]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Flammability: As with many organic solvents, there is a risk of flammability, especially when handling larger quantities.[1][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.

Protection Type Specification Rationale
Eye & Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is required when there is a significant splash hazard.[6][7]Protects against chemical splashes that can cause severe eye damage or blindness.[2][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard.[3][8] Glove thickness and breakthrough time should be considered based on the duration of handling.Prevents skin contact, as piperidine derivatives can be toxic and corrosive, causing skin irritation or burns.[1][3][8]
Skin & Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.[8] For larger quantities, a chemical-resistant apron is recommended.Minimizes skin exposure to the chemical.[8] Contaminated work clothes should be removed promptly and laundered by informed individuals.[7]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[9] If exposure limits are likely to be exceeded or symptoms of irritation occur, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be used.[6][9]Protects against the inhalation of potentially toxic vapors or mists.[1][3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for ensuring safety. The following workflow outlines the key steps for handling this compound.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_dispense Dispense Chemical in Fume Hood prep_materials->handle_dispense Proceed to Handling handle_seal Keep Container Tightly Closed handle_dispense->handle_seal handle_transport Use Secondary Containment for Transport handle_seal->handle_transport clean_decontaminate Decontaminate Work Area handle_transport->clean_decontaminate Proceed to Cleanup clean_dispose Dispose of Waste in Labeled Container clean_decontaminate->clean_dispose clean_doff Doff PPE Correctly clean_dispose->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.

    • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Material Assembly: Gather all necessary equipment, including the chemical container, secondary containment, dispensing tools (e.g., syringes, pipettes), and a designated, labeled waste container.

  • Handling:

    • Dispensing: All manipulations of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[9]

    • Container Management: Keep the primary container tightly closed when not in use.[10]

    • Transport: When moving the chemical within the lab, always use a secondary container to prevent spills.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

    • Waste Disposal: Dispose of all waste, including contaminated consumables and empty containers, in a clearly labeled, sealed container.[6] Do not mix with other waste streams.

    • Doffing PPE: Remove PPE in the correct order to avoid self-contamination.

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3][7]

Emergency and Disposal Plan

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[9] Use non-sparking tools for cleanup.[5][9]

  • Decontaminate: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the laboratory and contact your institution's emergency response team.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][10] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[9] Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Licensed Disposal: Arrange for disposal through a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[6][10]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[10] Do not discharge into sewer systems.[6]

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.

References

  • Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine - Benchchem. (n.d.).
  • JQ-8591 - Safety Data Sheet. (2023, June 10). Combi-Blocks, Inc.
  • Methyl N-Boc-piperidine-3-carboxylate SDS, 148763-41-1 Safety Data Sheets - ECHEMI. (n.d.).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024, May 7).
  • Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. (n.d.).
  • Methyl piperidine-3-carboxylate | 50585-89-2 - Sigma-Aldrich. (n.d.).
  • PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.). NJDOH.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • Piperidine: Human health tier II assessment. (2016, February 5). National Industrial Chemicals Notification and Assessment Scheme.
  • PIPERIDINE - CAMEO Chemicals - NOAA. (n.d.).
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.